2-Chloro-6-methylbenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-6-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVZVTWCAGCLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577476 | |
| Record name | 2-Chloro-6-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25300-37-2 | |
| Record name | 2-Chloro-6-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25300-37-2 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-Chloro-6-methylbenzenesulfonyl chloride
An in-depth technical guide on the synthesis and characterization of 2-Chloro-6-methylbenzenesulfonyl chloride.
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of various pharmaceutical compounds. We will delve into the synthetic pathways, purification techniques, and analytical characterization of this molecule, offering insights grounded in established chemical principles.
Introduction: Significance of this compound
This compound is a vital building block in organic synthesis, particularly in medicinal chemistry. Its utility stems from the presence of the sulfonyl chloride group, a versatile functional group that readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These moieties are present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The specific substitution pattern of the aromatic ring—a chlorine atom and a methyl group ortho to the sulfonyl chloride—imparts unique steric and electronic properties that can be exploited to fine-tune the pharmacological profile of drug candidates.
The synthesis of this intermediate, therefore, is a critical first step in the discovery and development of new medicines. A robust and well-characterized synthetic route is paramount to ensure the quality and purity of the final active pharmaceutical ingredient (API).
Synthetic Methodology: A Two-Step Approach
The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from 2-chloro-6-methylaniline. This process involves a diazotization reaction followed by a copper-catalyzed sulfonyl chloride formation.
Step 1: Diazotization of 2-Chloro-6-methylaniline
The initial step is the conversion of the primary aromatic amine, 2-chloro-6-methylaniline, into a diazonium salt. This is achieved by treating the aniline with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.
Reaction Mechanism:
Figure 1: Diazotization of 2-chloro-6-methylaniline.
The nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, reacts with the amino group to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the diazonium ion. The low temperature is crucial to prevent the premature decomposition of the diazonium salt.
Step 2: Sulfonyl Chloride Formation (Meerwein Reaction)
The resulting diazonium salt is then subjected to a copper-catalyzed reaction with sulfur dioxide in the presence of a suitable solvent, such as acetic acid. This reaction, a variation of the Meerwein arylation, introduces the sulfonyl chloride group onto the aromatic ring.
Reaction Mechanism:
Figure 2: Formation of the sulfonyl chloride.
The copper(II) chloride acts as a catalyst, facilitating the radical-mediated addition of sulfur dioxide to the aryl diazonium salt, followed by the extrusion of nitrogen gas and subsequent formation of the sulfonyl chloride.
Experimental Protocol
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
2-Chloro-6-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(II) Chloride (CuCl₂)
-
Acetic Acid
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Sulfate (Na₂SO₄) (anhydrous)
-
Distilled Water
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-6-methylaniline (1 equivalent).
-
Add concentrated hydrochloric acid (3 equivalents) and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sulfonyl Chloride Formation:
-
In a separate flask, prepare a solution of copper(II) chloride (0.1 equivalents) in acetic acid.
-
Bubble sulfur dioxide gas through this solution until saturation.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(II) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
-
Characterization
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the number and environment of the protons on the aromatic ring and the methyl group. The aromatic protons will appear as a multiplet in the range of 7.2-7.8 ppm, while the methyl protons will appear as a singlet around 2.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected around 1380 cm⁻¹ and 1180 cm⁻¹, respectively. A band for the S-Cl stretch will appear around 600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of chlorine.
-
Physical Properties
The physical properties of the synthesized compound should be compared with literature values.
| Property | Value |
| Appearance | White to off-white solid or colorless oil |
| Molecular Weight | 225.09 g/mol |
| Melting Point | 36-38 °C |
| Boiling Point | 135-137 °C at 10 mmHg |
Safety Considerations
-
This compound is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The synthesis should be performed in a well-ventilated fume hood.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.
-
Sulfur dioxide is a toxic and corrosive gas. Handle with extreme care in a fume hood.
Conclusion
The synthesis of this compound via the diazotization of 2-chloro-6-methylaniline followed by a copper-catalyzed sulfonylation is a reliable and well-established method. Careful control of reaction conditions, particularly temperature, is crucial for a successful outcome. Thorough characterization using a combination of spectroscopic and physical methods is essential to confirm the identity and purity of the final product, ensuring its suitability for downstream applications in pharmaceutical research and development.
References
-
Ullmann, F., & Borsum, W. (1902). Ueber die Darstellung von aromatischen Sulfonsäuren aus den entsprechenden primären Aminen. Berichte der deutschen chemischen Gesellschaft, 35(3), 2877–2882. [Link]
-
Meerwein, H., Buchner, E., & van Emster, K. (1939). Über die Einwirkung von aromatischen Diazoverbindungen auf α,β-ungesättigte Carbonylverbindungen. Journal für Praktische Chemie, 152(1-5), 237–266. [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methylbenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-6-methylbenzenesulfonyl chloride (CMSBC), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the compound's structural characteristics, thermal properties, solubility, and spectral data. Methodologies for the determination of these properties are detailed, emphasizing the rationale behind experimental choices to ensure scientific integrity. Furthermore, this guide addresses the reactivity, safe handling, and storage of CMSBC, providing a holistic resource for its effective and safe utilization in a laboratory setting.
Introduction: The Significance of Substituted Benzenesulfonyl Chlorides
Benzenesulfonyl chlorides are a class of organosulfur compounds characterized by a -SO₂Cl functional group attached to a benzene ring.[2] Their significance in organic synthesis stems from the electrophilic nature of the sulfur atom, making them highly reactive towards a wide range of nucleophiles.[3] This reactivity is harnessed in the formation of sulfonamides and sulfonate esters, moieties that are integral to the structure of numerous biologically active molecules.[4][5]
This compound (CMSBC) is a disubstituted derivative with the chlorine and methyl groups positioned ortho to the sulfonyl chloride functionality. This specific substitution pattern influences the compound's reactivity and physical properties. The presence of the ortho-methyl group, for instance, can introduce steric effects that modulate the reactivity of the sulfonyl chloride group. This guide will delve into the specific physicochemical characteristics of CMSBC, providing a foundational understanding for its application in complex synthetic pathways.
Molecular Structure and Identification
A thorough understanding of the molecular structure is fundamental to predicting and interpreting the physicochemical properties of a compound.
Chemical Identity
-
IUPAC Name: 2-chloro-6-methylbenzene-1-sulfonyl chloride[6]
-
CAS Number: 25300-37-2[6]
-
Molecular Weight: 225.09 g/mol [8]
-
Synonyms: this compound, 6-Chloro-o-toluenesulfonyl chloride[9]
Structural Representation
The structural formula of this compound is depicted below:
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An In-depth Technical Guide to 2-Chloro-6-methylbenzenesulfonyl chloride
Abstract: This technical guide provides a comprehensive overview of 2-Chloro-6-methylbenzenesulfonyl chloride, a key reagent in synthetic organic chemistry and drug discovery. We will delve into its core physicochemical properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective use in the laboratory.
Introduction and Core Identification
This compound is an organosulfur compound characterized by a benzene ring substituted with a sulfonyl chloride moiety, a chlorine atom, and a methyl group. Its strategic placement of substituents, particularly the ortho-methyl group, imparts unique reactivity that makes it a valuable building block for complex molecular architectures.
Below is the two-dimensional chemical structure of the molecule.
Caption: General Reaction of Sulfonyl Chlorides.
The Ortho-Alkyl Effect: A Counterintuitive Acceleration
A critical insight for researchers using this reagent is the effect of the ortho-methyl group. While one might predict that the steric bulk of an ortho-substituent would hinder the approach of a nucleophile and thus slow the reaction rate, the opposite is often observed for arenesulfonyl chlorides. Research has shown that ortho-alkyl groups can cause a noticeable acceleration of the nucleophilic substitution reaction compared to the unsubstituted analogue. [6]
-
Mechanistic Rationale: This acceleration is attributed to the release of ground-state steric strain upon moving to the trigonal bipyramidal transition state. The ortho-substituent forces the sulfonyl group to adopt a conformation that is sterically strained. As the reaction proceeds towards the transition state, the geometry around the sulfur atom changes, allowing the substituents to move further apart, thus releasing this strain and lowering the activation energy of the reaction. [6]This makes reagents like this compound and the well-known 2,4,6-triisopropylbenzenesulfonyl chloride (Trisyl chloride) particularly effective coupling agents. [6]
Applications in Research and Development
The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. [7] A. Synthesis of Bioactive Sulfonamides: The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants. [8]This reagent provides a direct route to novel sulfonamides with a specific substitution pattern on the aromatic ring. The chlorine and methyl groups can serve as handles for further modification or can influence the molecule's pharmacokinetic properties (e.g., lipophilicity, metabolic stability).
B. As a Protecting Group: The sulfonyl group can be used to protect amines. The resulting sulfonamide is stable to many reaction conditions but can be cleaved under specific reducing conditions.
C. As a Coupling Reagent: As discussed, sterically hindered sulfonyl chlorides are highly effective coupling (condensing) agents, particularly in oligonucleotide synthesis. [6]The enhanced reactivity facilitates the formation of phosphotriester linkages.
Experimental Protocol: Synthesis of a Representative Sulfonamide
This protocol describes a self-validating system for the synthesis of N-benzyl-2-chloro-6-methylbenzenesulfonamide, a representative reaction for this class of reagent.
Objective: To synthesize a sulfonamide via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Reagents: In a separate flask, dissolve benzylamine (1.05 eq) and TEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes. The base (TEA) is essential to neutralize the HCl generated during the reaction. [8]4. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup - Quenching and Extraction:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and TEA), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally brine.
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Combine the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for sulfonamide synthesis.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage. [1][9][10]It is harmful if swallowed or in contact with skin and may cause respiratory irritation. [9]Reacts with water, potentially liberating toxic gas (HCl). [10]* Precautions for Safe Handling:
-
Work in a well-ventilated fume hood. [9] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [11][12] * Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture. [9] * Avoid breathing vapors or mists. [9][10]* Storage Conditions:
-
Store in a tightly closed container in a dry, well-ventilated place. [9][13] * Keep away from water, strong bases, and strong oxidizing agents. [10] * Recommended storage is at ambient or room temperature. [1][5]
-
Conclusion
This compound is a valuable and reactive intermediate for synthetic chemists. Its utility is underpinned by the electrophilicity of the sulfonyl chloride group and enhanced by the ortho-alkyl effect, which accelerates key bond-forming reactions. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the synthesis of novel compounds for drug discovery and other areas of chemical research.
References
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2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE. ChemBK. [Link]
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Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST WebBook. [Link]
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Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046. PubChem. [Link]
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Benzenesulfonyl chloride. Wikipedia. [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. [Link]
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A Spectroscopic Guide to 2-Chloro-6-methylbenzenesulfonyl Chloride: In-Depth Analysis and Predicted Data for Researchers
This technical guide provides a comprehensive analysis of the expected spectral characteristics of 2-Chloro-6-methylbenzenesulfonyl chloride (CAS 25300-37-2), a key reagent in synthetic organic chemistry.[1][2][3][4][5][6][7] Given the limited availability of public, experimentally-derived spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive guide for researchers, scientists, and professionals in drug development. The insights herein are designed to aid in the identification, characterization, and quality control of this important sulfonyl chloride derivative.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic compound with the chemical formula C₇H₆Cl₂O₂S and a molecular weight of approximately 225.09 g/mol .[1][2][3][4][5][6][7] The molecule features a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonyl chloride functional group, all in a sterically hindered arrangement. This unique substitution pattern dictates the distinct features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.
The following diagram, generated using Graphviz, illustrates the molecular structure and numbering convention used throughout this guide.
Caption: Workflow for predicting the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, six distinct aromatic carbon signals and one aliphatic carbon signal are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| C -SO₂Cl | 140 - 145 | The carbon attached to the sulfonyl chloride group is significantly deshielded. |
| C -Cl | 135 - 140 | The carbon bearing the chlorine atom is also deshielded. |
| C -CH₃ | 138 - 142 | The carbon attached to the methyl group. |
| Aromatic C -H | 125 - 135 | The remaining three aromatic carbons will resonate in this region. |
| -C H₃ | 20 - 25 | The methyl carbon will appear in the aliphatic region. |
The prediction of ¹³C chemical shifts follows a similar logic to that of ¹H NMR, with a strong emphasis on the electronic effects of the substituents on the aromatic ring. [2][3][8][9][10]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectra. Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorptions of the sulfonyl chloride group. [4][11][12] Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| 2980 - 2880 | Aliphatic C-H stretch (-CH₃) | Medium to Weak |
| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |
| 1370 - 1390 | SO₂ asymmetric stretch | Strong |
| 1170 - 1190 | SO₂ symmetric stretch | Strong |
| 750 - 800 | C-Cl stretch | Strong |
| 550 - 600 | S-Cl stretch | Strong |
The strong absorptions from the SO₂ group are characteristic of sulfonyl chlorides and are a key diagnostic feature. [11]
Experimental Protocol for IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction and, if necessary, an ATR correction. Label the significant peaks.
The logical flow of an IR experiment is depicted below:
Caption: Experimental workflow for acquiring an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. Electron Ionization (EI) is a common technique for analyzing compounds of this type.
Table 4: Predicted Major Fragments in EI-MS
| m/z (mass-to-charge) | Proposed Fragment | Rationale |
| 224/226/228 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for two chlorine atoms. |
| 189/191 | [M - Cl]⁺ | Loss of the chlorine atom from the sulfonyl chloride group. |
| 159/161 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride radical. |
| 125 | [C₇H₆Cl]⁺ | Further fragmentation of the aromatic ring. |
| 99/101 | [SO₂Cl]⁺ | A fragment characteristic of the sulfonyl chloride group. |
The fragmentation of aromatic sulfonyl chlorides often involves the loss of SO₂. [13][14][15][16][17]The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method: Use a gas chromatograph with a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure good separation and peak shape.
-
MS Method: Couple the GC to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the fragmentation pattern.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectral data for this compound. By understanding these expected spectral features, researchers can more confidently identify and characterize this compound in their synthetic endeavors. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data. As with any predictive guide, it is recommended to confirm these findings with experimentally-derived data whenever possible.
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Solubility Profile of 2-Chloro-6-methylbenzenesulfonyl Chloride in Organic Solvents: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Chloro-6-methylbenzenesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly in the development of novel pharmaceutical agents. Its efficacy in synthetic protocols is fundamentally linked to its solubility in various organic media. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It synthesizes theoretical principles, qualitative solubility data derived from analogous structures, and a detailed, field-proven experimental protocol for quantitative solubility determination. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work, ensuring predictable reaction kinetics, optimized yields, and streamlined purification processes.
Introduction
This compound (C₇H₆Cl₂O₂S) is a specialized sulfonylating agent employed in the synthesis of complex organic molecules.[1] Its utility is prominent in the construction of sulfonamides and sulfonate esters, moieties that are frequently incorporated into pharmacologically active compounds. The strategic placement of the chloro and methyl groups on the benzene ring imparts specific reactivity and steric properties, making it a valuable tool for medicinal chemists.
A thorough understanding of a reagent's solubility is a cornerstone of successful process development and scale-up in the pharmaceutical industry. Solubility dictates the choice of reaction solvent, influences reaction rates, and is critical for downstream processes such as crystallization, extraction, and chromatography.[2] Inadequate solubility can lead to heterogeneous reaction mixtures, resulting in poor reproducibility, reduced yields, and complex purification challenges. This guide addresses the critical need for a detailed understanding of the solubility of this compound, providing both theoretical grounding and practical experimental workflows.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physical and chemical properties. This compound is a moisture-sensitive compound, a crucial consideration for its handling and storage.[1] Key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 25300-37-2 | [3][4] |
| Molecular Formula | C₇H₆Cl₂O₂S | [1][3] |
| Molar Mass | 225.09 g/mol | [1][5] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Density | ~1.458 g/cm³ (Predicted) | [1] |
| Boiling Point | 132-134 °C at 0.5 mmHg | [1] |
| Refractive Index | 1.5790-1.5830 @ 20°C | [3] |
Theoretical Principles of Solubility
The principle of "like dissolves like" is the primary heuristic for predicting solubility.[2] This rule states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
The molecular structure of this compound features:
-
A Polar Sulfonyl Chloride Group (-SO₂Cl): This functional group is highly polar and electrophilic, capable of strong dipole-dipole interactions.
-
An Aromatic Benzene Ring: This large, nonpolar component contributes to van der Waals forces and can engage in π-stacking interactions.
-
A Chloro Group (-Cl): An electron-withdrawing and moderately polar group.
-
A Methyl Group (-CH₃): A nonpolar, electron-donating group.
The overall polarity is a composite of these features. The large aromatic ring and alkyl group suggest solubility in nonpolar to moderately polar solvents. The highly polar sulfonyl chloride group suggests compatibility with polar aprotic solvents that can solvate the dipole without reacting with the electrophilic sulfur center. Solubility in polar protic solvents like alcohols is possible, but the potential for solvolysis (reaction with the solvent) must be considered, especially at elevated temperatures. The compound is reported to be insoluble in water, which is consistent with the large, nonpolar organic framework.[1][6]
Predicted and Qualitative Solubility Profile
| Solvent Class | Example Solvent | Predicted Solubility | Rationale / Notes |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic ring of the solute has strong affinity for aromatic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Good balance of polarity to dissolve the compound without significant reactivity.[6] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective at solvating a wide range of organic compounds.[6] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Soluble | These solvents can solvate the polar sulfonyl chloride group without providing a reactive proton.[6] |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | Potential for slow reaction (solvolysis) to form sulfonate esters. Use with caution. |
| Aqueous | Water | Insoluble | The large hydrophobic structure prevents dissolution in water.[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental procedure is required. The isothermal equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a solid or liquid in a solvent.[8] This protocol ensures that the solvent becomes fully saturated with the solute at a constant temperature.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (≥98% purity)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or sealed flasks with screw caps
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analysis instrument (e.g., NMR).[8]
Methodology:
-
Preparation of Standard Solutions:
-
Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Causality Explanation: These standards are essential for creating a calibration curve, which will be used to determine the concentration of the unknown saturated solution accurately.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials (perform in triplicate for statistical validity). "Excess" means adding enough solute so that a solid or separate liquid phase remains visible after equilibrium is reached.
-
Accurately add a known volume or mass of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Causality Explanation: Using an excess of the solute ensures that the solvent becomes fully saturated, which is the definition of equilibrium solubility.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours). The time required should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration remains constant.[8]
-
Causality Explanation: Constant temperature is critical because solubility is temperature-dependent.[8] Continuous agitation maximizes the surface area contact between the solute and solvent, accelerating the approach to equilibrium.
-
-
Sample Clarification:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for several hours to allow undissolved material to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Causality Explanation: This step is critical to separate the saturated solution from any undissolved solute. Failure to do so will lead to erroneously high solubility values. The filter size ensures removal of fine particulates.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.
Caption: Workflow for quantitative solubility determination via the isothermal shake-flask method.
Safety and Handling Considerations
This compound is a reactive and hazardous chemical. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
-
Hazards: The compound causes severe skin burns and eye damage. It is harmful if swallowed, inhaled, or in contact with skin.[1][9]
-
PPE: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9]
-
Handling: The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[1] Avoid contact with water, strong bases, and oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for proper disposal. Do not use water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While quantitative solubility data for this compound is not widely published, a strong predictive understanding can be achieved through the application of fundamental chemical principles. It is expected to be soluble in common nonpolar and polar aprotic organic solvents and insoluble in water. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology. Adherence to this protocol, combined with stringent safety practices, will enable researchers and drug development professionals to confidently and effectively utilize this important synthetic reagent.
References
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A Technical Guide to 2-Chloro-6-methylbenzenesulfonyl Chloride: Sourcing, Synthesis, and Application for Pharmaceutical Research
Introduction: The Strategic Value of a Sterically Hindered Sulfonyl Chloride
2-Chloro-6-methylbenzenesulfonyl chloride (CAS No. 25300-37-2) is a highly reactive organosulfur compound that serves as a critical building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its chemical structure, featuring a sulfonyl chloride group flanked by both a chloro and a methyl substituent in the ortho positions, imparts significant steric hindrance. This unique arrangement governs its reactivity, often leading to improved selectivity in the formation of sulfonamides and other derivatives. For researchers in drug discovery, this reagent offers a pathway to novel molecular scaffolds with potential therapeutic activity. This guide provides an in-depth overview of its commercial availability, reliable synthesis protocols, and strategic applications in the development of biologically active compounds.
Core Compound Identity
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-6-methylbenzene-1-sulfonyl chloride | [1][2] |
| CAS Number | 25300-37-2 | [1][3] |
| Molecular Formula | C₇H₆Cl₂O₂S | [1][3] |
| Molecular Weight | 225.09 g/mol | [3] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Boiling Point | 132-134°C at 0.5 mmHg | [4] |
| Refractive Index | 1.5790-1.5830 @ 20°C | [1] |
| SMILES | CC1=C(C(=CC=C1)Cl)S(=O)(=O)Cl | [3] |
Commercial Availability and Supplier Analysis
Procuring high-quality starting materials is a foundational requirement for reproducible research. This compound is available from several reputable chemical suppliers, typically at purities of 98% or greater. When sourcing this reagent, researchers should prioritize suppliers that provide comprehensive Certificates of Analysis (CoA), including purity assessment by titration or GC and spectroscopic data.
| Supplier | Typical Purity | Available Quantities | Notes |
| Thermo Fisher Scientific (Alfa Aesar) | 98% | 1 g, 5 g | Assay by titration confirmed at ≥97.5%.[1] |
| Sigma-Aldrich (Merck) | ≥97.0% | Custom Synthesis | Often listed under CAS 25300-37-2. |
| ChemScene | ≥95% | Custom Synthesis | Provides custom synthesis and commercial production services.[3] |
| P&S Chemicals | Custom | Bulk Quotation | Specializes in bulk and custom quantities for industrial applications.[2] |
| CymitQuimica | 95% | Research Quantities | Available as a solid form.[5] |
Synthesis Protocols for Laboratory-Scale Preparation
While commercially available, in-house synthesis may be required for specific research needs or scale-up. The two most logical and field-proven synthetic routes starting from common precursors are detailed below. The choice between them often depends on the availability and cost of the starting material—2-chlorotoluene versus 2-chloro-6-methylaniline.
Method 1: Electrophilic Aromatic Substitution via Chlorosulfonation of 2-Chlorotoluene
This is the most direct method, employing chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring of 2-chlorotoluene. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups, combined with the steric bulk, favor sulfonation at the position between them.
Causality and Experimental Insight: The reaction is conducted at low temperatures to control the high reactivity of chlorosulfonic acid and minimize the formation of undesired sulfone byproducts. A significant excess of chlorosulfonic acid is used to act as both the reagent and the solvent, driving the reaction to completion. The workup procedure involving quenching on ice is critical for safely decomposing the excess reagent and precipitating the product, which is insoluble in the resulting aqueous acid.
Step-by-Step Protocol:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., an inverted funnel over a beaker of sodium hydroxide solution) to neutralize the evolving HCl gas.
-
Reagent Charging: In a well-ventilated fume hood, charge the flask with chlorosulfonic acid (4.0 eq.). Cool the flask to 0-5°C using an ice-salt bath.
-
Addition of Substrate: Slowly add 2-chlorotoluene (1.0 eq.) dropwise from the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C. Vigorous stirring is essential to ensure proper mixing.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. The excess chlorosulfonic acid will decompose violently if the addition is too fast.
-
Extraction: The oily product should be extracted from the aqueous mixture with a solvent such as dichloromethane or chloroform (3x volumes).
-
Purification: Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final product.[6]
Method 2: Diazotization-Sulfonylation of 2-Chloro-6-methylaniline
This method, adapted from procedures for preparing aryl sulfonyl chlorides from anilines, is an excellent alternative if 2-chloro-6-methylaniline is the more accessible starting material.[7] The process involves converting the amine to a diazonium salt, which is then reacted in a solution saturated with sulfur dioxide and a copper(I) chloride catalyst to introduce the sulfonyl chloride group.
Causality and Experimental Insight: The formation of the diazonium salt is a classic reaction performed in acidic media at low temperatures (0–5 °C) to ensure the salt's stability. The subsequent Sandmeyer-type reaction requires a catalyst, typically CuCl, to facilitate the displacement of the diazonium group by a sulfur dioxide-derived species, which is then chlorinated.
Step-by-Step Protocol:
-
Diazotization: Dissolve 2-chloro-6-methylaniline (1.0 eq.) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition is complete; a positive test with starch-iodide paper should indicate a slight excess of nitrous acid.
-
Sulfur Dioxide Solution: In a separate, robust reaction vessel, prepare a solution of glacial acetic acid saturated with sulfur dioxide gas and containing a catalytic amount of copper(I) chloride (0.1 eq.).
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/CuCl solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
Reaction Completion & Work-up: Allow the reaction to stir for several hours at room temperature. Pour the mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product should be purified by vacuum distillation.[8]
Caption: Key synthetic routes to this compound.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound in drug development lies in its function as a precursor to sterically hindered sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The reaction of this sulfonyl chloride with primary or secondary amines is a robust method for installing the 2-chloro-6-methylbenzenesulfonamide moiety onto a molecule of interest.
A pertinent research area involves the synthesis of novel benzenesulfonamide derivatives as potential anticancer agents. For example, studies have shown that N-(benzenesulfonyl)cyanamide derivatives can be reacted with various nucleophiles to generate compounds with significant cytotoxic effects against cancer cell lines.[9] The 2-chloro-6-methylbenzenesulfonyl scaffold can be used in a similar manner to generate novel molecular hybrids for biological screening. The steric hindrance provided by the ortho substituents can influence the conformational preferences of the final molecule, potentially leading to enhanced binding affinity and selectivity for a biological target.
The general synthetic workflow involves the nucleophilic substitution of the chloride on the sulfonyl group by an amine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Caption: General reaction for synthesizing bioactive sulfonamides.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage. It is toxic if swallowed or in contact with skin and can be fatal if inhaled. It may also cause an allergic skin reaction and respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. For operations with a risk of aerosol generation, respiratory protection may be necessary.[10]
-
Handling: This reagent is moisture-sensitive and reacts with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Avoid contact with acids, strong oxidizing agents, strong bases, and alcohols.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is often under refrigeration (2-8°C).[10]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste disposal. Do not use combustible materials like sawdust. Ensure the area is well-ventilated.[10]
Conclusion
This compound is a valuable, albeit hazardous, reagent for the synthesis of complex organic molecules. Its commercial availability from key suppliers facilitates its use in research, while established chemical principles allow for its reliable synthesis in the laboratory. For drug development professionals, its primary value is as a building block for creating sterically constrained sulfonamides, a class of compounds with proven therapeutic importance. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this reagent to advance the discovery of novel pharmaceutical agents.
References
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King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(6), 1044-1052. Available from: [Link]
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Żołnowska, B., Sławiński, J., Belka, M., Bączek, T., Chojnacki, J., & Kawiak, A. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(12), 4649. Available from: [Link]
- Lisy, J. M. (1978). Preparation of 2-chloro-4-toluenesulfonyl chloride. U.S. Patent No. 4,131,619.
-
Vedejs, E., et al. (2017). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available from: [Link]
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Clarke, H. T., Babcock, G. S., & Murray, T. F. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 85. Available from: [Link]
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P&S Chemicals. (n.d.). Product information, this compound. Available from: [Link]
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An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-6-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a crucial building block in modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development. Its reactivity is dominated by the electrophilic sulfur atom of the sulfonyl chloride group, which is readily attacked by a variety of nucleophiles. The presence of both a chloro and a methyl group in the ortho positions to the sulfonyl chloride moiety sterically and electronically influences its reactivity, offering a unique profile for synthetic chemists. This guide provides a comprehensive overview of the chemical properties, synthesis, and core reactivity of this compound. It further details its applications, supported by established experimental protocols and safety considerations, to provide a holistic resource for professionals in the field.
Introduction to this compound
This compound is an organic compound featuring a benzene ring substituted with a sulfonyl chloride group, a chlorine atom, and a methyl group.[1] The strategic placement of these functional groups imparts specific reactivity and properties to the molecule, making it a valuable intermediate in the synthesis of complex organic molecules.
Chemical Identity and Physicochemical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 25300-37-2 | [1][2][3] |
| Molecular Formula | C7H6Cl2O2S | [1][2][3] |
| Molecular Weight | 225.09 g/mol | [2][3] |
| Boiling Point | 132-134 °C at 0.5 mmHg | [2] |
| Density | ~1.458 g/cm³ (predicted) | [2] |
| Refractive Index | ~1.5810 | [2] |
| Sensitivity | Moisture Sensitive | [2] |
Significance in Organic Synthesis and Medicinal Chemistry
The primary utility of this compound lies in its ability to introduce the 2-chloro-6-methylphenylsulfonyl moiety into a target molecule. This is most commonly achieved through reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Sulfonamides, in particular, are a well-established class of pharmacophores found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The specific substitution pattern of this reagent can influence the biological activity and pharmacokinetic properties of the final compound.
Synthesis of this compound
The synthesis of aromatic sulfonyl chlorides is typically achieved through the chlorosulfonation of the corresponding aromatic compound or via a Sandmeyer-type reaction from an appropriate aniline derivative.
Common Synthetic Routes
A common laboratory and industrial-scale synthesis involves the diazotization of 2-chloro-6-methylaniline, followed by a reaction with sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride or cupric chloride) and a source of chloride.[4] This method allows for the regioselective introduction of the sulfonyl chloride group.
Another established method for synthesizing sulfonyl chlorides is the reaction of a sulfonic acid or its salt with a chlorinating agent like phosphorus oxychloride or thionyl chloride.[5][6]
Detailed Experimental Protocol for a Representative Synthesis (Sandmeyer-type)
The following is a representative, generalized protocol for the synthesis of a substituted benzenesulfonyl chloride from an aniline precursor.
Step 1: Diazotization of 2-Chloro-6-methylaniline
-
In a reaction vessel equipped for cooling, 2-chloro-6-methylaniline is dissolved in an aqueous acidic solution, such as hydrochloric acid, and cooled to below 0 °C.[4]
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.[4]
Step 2: Sulfonyl Chloride Formation
-
In a separate vessel, a solution of sulfur dioxide is prepared in a suitable solvent, often acetic acid, and saturated with a copper(I) or copper(II) chloride catalyst.
-
The cold diazonium salt solution is then added portion-wise to the sulfur dioxide/catalyst mixture.
-
Vigorous evolution of nitrogen gas is observed as the sulfonyl chloride is formed.
-
Upon completion of the reaction, the mixture is typically extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization.
Causality: The Sandmeyer-type reaction is a robust and widely used method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
The Core Reactivity Profile
The reactivity of this compound is centered around the highly electrophilic sulfur atom of the sulfonyl chloride functional group. This electrophilicity is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom attached to the sulfur.
Reactions with Nucleophiles: A Comprehensive Analysis
The most common and synthetically useful reactions of this compound involve nucleophilic substitution at the sulfur atom, where the chloride ion acts as the leaving group.
Primary and secondary amines readily react with this compound to form N-substituted sulfonamides.[7] This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[8]
-
Mechanism : The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a chloride ion. The initially formed protonated sulfonamide is then deprotonated by the base to yield the final product.
dot graph "Sulfonamide_Formation" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label: "Generalized workflow for sulfonamide synthesis."; fontsize: 10; fontname: "Arial"; }
Alcohols and phenols react with this compound, typically in the presence of a base, to yield sulfonate esters.[9][10][11] This reaction is a common method for converting an alcohol, which is a poor leaving group (-OH), into a sulfonate ester, which is an excellent leaving group (-OSO2R).[10][11]
-
Stereochemistry : An important feature of this reaction is that the stereochemistry at the carbon bearing the hydroxyl group is retained because the C-O bond is not broken during the reaction.[9][10]
The chloro and methyl groups at the ortho positions of this compound exert both steric and electronic effects on its reactivity.
-
Steric Hindrance : The presence of two ortho substituents can sterically hinder the approach of bulky nucleophiles to the sulfonyl group. This can be exploited for selective reactions with less hindered nucleophiles.
-
Electronic Effects : While alkyl groups are generally electron-donating, which might slightly decrease the electrophilicity of the sulfur atom, studies on related systems have shown a counterintuitive acceleration of substitution at the sulfonyl sulfur by ortho-alkyl groups.[12] This has been attributed to a rigid, compressed ground-state structure, where the release of steric strain in the transition state enhances reactivity.[12]
Applications in Drug Discovery and Agrochemicals
The 2-chloro-6-methylphenylsulfonyl moiety is incorporated into various molecules of interest in the pharmaceutical and agrochemical industries.
As a Building Block for Bioactive Sulfonamides
Sulfonyl chlorides are key building blocks for creating complex sulfonamides in medicinal chemistry. The reaction of this compound with various amine-containing scaffolds allows for the rapid generation of libraries of compounds for biological screening. For instance, it can be used in the synthesis of compounds with potential applications as enzyme inhibitors or receptor ligands.
Representative Experimental Protocol: Synthesis of a Sulfonamide
-
To a stirred solution of an amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine (1.2 equivalents).[13]
-
Slowly add a solution of this compound (1.1 equivalents) in the same solvent.[13]
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 18 hours), monitoring by TLC or LC-MS.[13]
-
Upon completion, quench the reaction with an aqueous solution (e.g., saturated aqueous NaHCO3).[13]
-
Separate the organic layer, wash with brine, dry over a drying agent (e.g., MgSO4), and concentrate under reduced pressure to obtain the crude product.[13]
-
Purify the product by a suitable method, such as column chromatography.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label: "Step-by-step workflow for a typical sulfonamide synthesis."; fontsize: 10; fontname: "Arial"; }
Handling, Safety, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards : It is harmful if swallowed, inhaled, or in contact with skin.[2] It causes severe skin burns and eye damage.[2][14]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood while wearing suitable protective clothing, gloves, and eye/face protection.[2]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[2][14] It should be stored in a corrosives area away from incompatible materials such as acids, strong oxidizing agents, strong bases, and alcohols.[14]
-
Disposal : Waste material should be disposed of in accordance with local, regional, and national hazardous waste regulations.
Conclusion
This compound is a versatile and reactive building block with significant applications in organic synthesis. Its reactivity, primarily characterized by nucleophilic substitution at the sulfonyl group, is subtly modulated by its unique ortho-substitution pattern. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.
References
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JoVE. (2023-04-30). Amines to Sulfonamides: The Hinsberg Test. [Link]
-
Pearson. (2022-05-04). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. [Link]
-
Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
Chegg.com. (2021-03-01). Solved Alcohols react with sulfonyl chlorides to form. [Link]
-
Filo. (2023-11-03). Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf.... [Link]
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Chemistry LibreTexts. (2021-07-31). 23.9: Amines as Nucleophiles. [Link]
-
Common Organic Chemistry. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). [Link]
-
YouTube. (2023-11-18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]
-
MDPI. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
ChemBK. (2024-04-09). 2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE. [Link]
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Organic Chemistry Portal. Synthesis of sulfonyl chloride substrate precursors. [Link]
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P&S Chemicals. Product information, this compound. [Link]
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Organic Syntheses. Benzenesulfonyl chloride. [Link]
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NIST WebBook. Benzenesulfonyl chloride, 2,4,6-trimethyl-. [Link]
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Wikipedia. Benzenesulfonyl chloride. [Link]
-
MDPI. (2023-09-26). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]
- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
PubChem. 2-Mesitylenesulfonyl chloride. [Link]
-
ResearchGate. (2025-08-30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]
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ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]
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An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Chloro-6-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Chloro-6-methylbenzenesulfonyl chloride. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous arylsulfonyl chlorides and established principles of thermal analysis to offer a predictive assessment. It outlines potential decomposition pathways, hazardous byproducts, and detailed experimental protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended to equip researchers with the necessary foresight to handle and utilize this compound safely in research and development settings.
Introduction to this compound
This compound is an important organic intermediate, playing a crucial role in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a substituted aromatic ring, allows for diverse chemical transformations. The presence of the ortho-methyl and chloro substituents can influence the reactivity and stability of the sulfonyl chloride moiety through steric and electronic effects.
A thorough understanding of the thermal stability of this compound is paramount for safe handling, storage, and process development. Uncontrolled thermal decomposition can lead to the release of hazardous gases and potentially trigger runaway reactions. This guide aims to provide a foundational understanding of these critical safety parameters.
Predicted Thermal Stability Profile
Direct experimental data on the thermal decomposition of this compound is sparse. However, by examining structurally similar compounds, a reasonable estimation of its thermal stability can be made. Benzenesulfonyl chloride, the parent compound, is known to decompose at its boiling point of 251-252 °C[1][2]. It is plausible that this compound exhibits a similar decomposition temperature. The substituents on the benzene ring may slightly alter this temperature.
The primary concern with the thermal decomposition of sulfonyl chlorides is the liberation of corrosive and toxic gases. The major hazardous decomposition products anticipated from this compound include:
-
Sulfur dioxide (SO₂): A toxic and corrosive gas.
-
Hydrogen chloride (HCl): A highly corrosive and toxic gas.
-
Chlorinated aromatic compounds: Depending on the decomposition pathway, various chlorinated organic molecules could be formed, which may have their own toxicological profiles.
Postulated Decomposition Pathways
The thermal decomposition of arylsulfonyl chlorides can proceed through several pathways, primarily involving the cleavage of the C-S and S-Cl bonds. The most likely decomposition mechanism for this compound is initiated by the homolytic cleavage of the sulfonyl chloride bond.
A plausible decomposition pathway is as follows:
-
Initiation: Homolytic cleavage of the S-Cl bond to form a sulfonyl radical and a chlorine radical.
-
Propagation: The highly reactive radicals can then participate in a series of reactions, including abstracting hydrogen atoms from other molecules or attacking the aromatic ring.
-
Termination: Combination of radicals to form stable products.
Caption: Postulated thermal decomposition pathway of this compound.
Experimental Assessment of Thermal Stability
To definitively determine the thermal stability of this compound, a systematic experimental approach is necessary. The following sections detail the recommended methodologies.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the temperature at which a material begins to decompose by measuring its mass change as a function of temperature.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Identify the temperatures at which the rate of mass loss is at its maximum.
-
Quantify the residual mass at the end of the experiment.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures of thermal events such as melting, crystallization, and decomposition, as well as the enthalpy of these transitions.
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated steel pan. The use of a hermetically sealed pan is crucial to contain any evolved gases and prevent their reaction with the instrument.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 350 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic decomposition peak.
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Data Interpretation and Safety Implications
The data obtained from TGA and DSC analyses will provide a comprehensive thermal stability profile for this compound.
| Parameter | Technique | Significance |
| Onset Decomposition Temperature | TGA / DSC | The temperature at which the material begins to degrade. This is a critical parameter for defining safe handling and storage temperatures. |
| Peak Decomposition Temperature | TGA / DSC | The temperature at which the rate of decomposition is at its maximum. |
| Mass Loss (%) | TGA | Indicates the extent of decomposition and the amount of volatile products formed. |
| Enthalpy of Decomposition (ΔHd) | DSC | A measure of the energy released during decomposition. A large exothermic ΔHd indicates a high potential for a thermal runaway reaction. |
Safety Recommendations:
-
Maximum Handling Temperature: Based on the onset of decomposition, a maximum safe handling temperature should be established, typically at least 50-100 °C below the onset temperature to provide a sufficient safety margin.
-
Process Design: For reactions involving this compound at elevated temperatures, the potential for decomposition must be considered in the process design. Adequate cooling capacity and pressure relief systems are essential.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat sources.
Conclusion
References
-
DEKRA. (n.d.). Thermal Stability Testing. Retrieved from [Link]
-
Fauske & Associates. (n.d.). Thermal Stability Testing. Retrieved from [Link]
-
Linseis. (n.d.). Measurement of thermal stability. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
ASTM E537-12, Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2012,
-
ASTM E1641-18, Standard Test Method for Decomposition Kinetics by Thermogravimetry, ASTM International, West Conshohocken, PA, 2018,
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An In-depth Technical Guide to 2-Chloro-6-methylbenzenesulfonyl chloride: From Historical Synthesis Paradigms to Modern Applications in Oncology
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-methylbenzenesulfonyl chloride, a pivotal reagent in organic synthesis. While the specific historical genesis of this molecule is not prominently documented, its discovery is intrinsically linked to the broader development of chlorosulfonation reactions in the early 20th century. This guide will delve into the logical synthesis, mechanistic underpinnings, physicochemical characterization, and, most critically, its contemporary application as a key precursor in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the oncology therapeutic, Dasatinib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction and Historical Context: The Rise of Sulfonyl Chlorides
The precise moment of discovery for this compound is not clearly delineated in seminal literature. Its emergence is best understood within the historical context of the burgeoning field of organic chemistry in the late 19th and early 20th centuries. The development of sulfonation and, subsequently, chlorosulfonation as robust methods for the functionalization of aromatic compounds paved the way for the synthesis of a vast array of sulfonyl chlorides. These reagents, characterized by the reactive sulfonyl chloride (-SO₂Cl) group, were quickly recognized for their utility in forming stable sulfonamides and sulfonate esters. Early examples of sulfonamide synthesis date back to 1903, showcasing the reaction of simple alkyl sulfonyl chlorides with anilines[1]. The fundamental reaction for preparing benzenesulfonyl chlorides, the direct chlorosulfonation of benzene with chlorosulfonic acid, was well-established and detailed in publications like Organic Syntheses[2].
The synthesis of substituted analogues, such as this compound, was a logical and anticipated extension of this foundational chemistry. The primary synthetic route, the chlorosulfonation of 2-chlorotoluene, leverages the directing effects of the substituents on the aromatic ring to achieve the desired isomer. While a specific "discoverer" is lost to the annals of chemical history, the compound's existence is a testament to the systematic exploration of aromatic chemistry that defined an era of profound discovery. Its modern significance, however, is unequivocally tied to its role as a critical building block in the synthesis of complex pharmaceuticals.
Synthesis and Mechanism: A Logical Approach
The most direct and industrially viable method for the preparation of this compound is the electrophilic aromatic substitution of 2-chlorotoluene with chlorosulfonic acid.
Reaction Scheme
Caption: Synthesis of this compound.
Mechanistic Insights
The chlorosulfonation of 2-chlorotoluene is a classic example of electrophilic aromatic substitution. The reaction proceeds through the following key steps:
-
Generation of the Electrophile: Chlorosulfonic acid acts as the source of the electrophile, which is sulfur trioxide (SO₃) or a related cationic species.
-
Electrophilic Attack: The electron-rich aromatic ring of 2-chlorotoluene attacks the electrophile. The directing effects of the chloro (ortho-, para-directing but deactivating) and methyl (ortho-, para-directing and activating) groups influence the position of substitution. The sulfonyl chloride group is introduced at the 6-position due to a combination of electronic and steric factors.
-
Rearomatization: The resulting carbocation intermediate, a Wheland intermediate, loses a proton to restore the aromaticity of the ring, yielding the final product.
Experimental Protocol: Chlorosulfonation of 2-Chlorotoluene
This protocol is a representative procedure based on established methods for the synthesis of aryl sulfonyl chlorides.
Materials:
-
2-Chlorotoluene
-
Chlorosulfonic acid (freshly distilled is recommended)[3]
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, equip a dry three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl).
-
Charge the flask with an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents) and cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 2-chlorotoluene (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the completion of the reaction. The disappearance of gas evolution (HCl) is an indicator of reaction completion.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purification can be achieved by vacuum distillation.
Physicochemical and Spectroscopic Characterization
This compound is a colorless to pale yellow liquid at room temperature.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 25300-37-2 | [5] |
| Molecular Formula | C₇H₆Cl₂O₂S | [5] |
| Molecular Weight | 225.09 g/mol | [5] |
| Boiling Point | 132-134 °C at 0.5 mmHg | [6] |
| Density | ~1.458 g/cm³ (predicted) | [6] |
| Refractive Index | 1.5790-1.5830 @ 20 °C | [4] |
Spectroscopic Data (Expected)
-
¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.5-2.8 ppm. The aromatic protons will appear as a multiplet in the region of δ 7.2-8.0 ppm.
-
¹³C NMR (CDCl₃): The spectrum will display seven distinct signals. The methyl carbon will resonate around δ 20-25 ppm. The aromatic carbons will appear in the δ 120-145 ppm region, with the carbon attached to the sulfonyl chloride group being the most downfield.
-
IR (neat): The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group: S=O asymmetric stretching around 1370-1385 cm⁻¹ and S=O symmetric stretching around 1170-1190 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C-Cl stretching will appear in the fingerprint region.
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 224, with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks). Fragmentation will likely involve the loss of Cl and SO₂.
Applications in Drug Discovery: The Synthesis of Dasatinib
The primary contemporary significance of this compound lies in its role as a precursor to 2-chloro-6-methylaniline, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib.[2][5] Dasatinib is a crucial therapeutic agent for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5]
The synthetic pathway from 2-chlorotoluene to Dasatinib highlights the importance of this compound.
Caption: Synthetic pathway to Dasatinib.
The conversion of this compound to 2-chloro-6-methylaniline typically involves a two-step process:
-
Ammonolysis: The sulfonyl chloride is reacted with ammonia or an ammonia source to form the corresponding sulfonamide, 2-chloro-6-methylbenzenesulfonamide.
-
Hydrolysis: The sulfonamide is then subjected to hydrolysis under acidic or basic conditions to cleave the sulfonamide bond and yield 2-chloro-6-methylaniline.
This transformation underscores the utility of the sulfonyl chloride group as a versatile functional handle in multi-step organic synthesis.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[6]
Conclusion
This compound, a product of the foundational principles of electrophilic aromatic substitution, has evolved from a likely academic curiosity to a commercially significant building block in the pharmaceutical industry. While its specific discovery is not prominently chronicled, its chemical lineage is clear. This guide has provided a comprehensive overview of its synthesis, properties, and critical role in the production of the life-saving drug Dasatinib. For researchers and professionals in drug development, a thorough understanding of such key intermediates is paramount to the innovation and advancement of modern medicine.
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The Synthesis of Functionalised Sulfonamides - UCL Discovery. (n.d.). Retrieved January 2, 2026, from [Link]
-
Experimental 13 C NMR spectrum of 2-Cl-6-MA - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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-
A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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2-Mesitylenesulfonyl chloride | C9H11ClO2S - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]
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Benzenesulfonyl chloride - Organic Syntheses. (n.d.). Retrieved January 2, 2026, from [Link]
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The Synthesis of Sulfonyl Chlorides by Chlorination of Sulphur Compounds - PNAS. (n.d.). Retrieved January 2, 2026, from [Link]
-
2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE - ChemBK. (n.d.). Retrieved January 2, 2026, from [Link]
-
Benzenesulfonyl chloride, 2,4,6-trimethyl- - NIST. (n.d.). Retrieved January 2, 2026, from [Link]
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- Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Patsnap. (n.d.).
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-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - MPG.PuRe. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]
-
2-Chlorobenzenesulfonyl chloride - NIST. (n.d.). Retrieved January 2, 2026, from [Link]
-
Benzenesulfonyl chloride, 2,4,6-trimethyl- - NIST. (n.d.). Retrieved January 2, 2026, from [Link]
-
Infrared spectrum of 2-chloro-6-methylbenzonitrile - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Sulfanilyl chloride, N-acetyl - Organic Syntheses. (n.d.). Retrieved January 2, 2026, from [Link]
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This compound, 98% - Thermo Fisher Scientific. (n.d.). Retrieved January 2, 2026, from [Link]
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The C-13 NMR spectrum of 2-chloro-2-methylpropane - Doc Brown's Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]
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Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-Chloro-6-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-6-methylbenzenesulfonyl chloride, a seemingly unassuming reagent, holds significant untapped potential for innovation across the scientific landscape. Its unique structural configuration—specifically the steric hindrance provided by the ortho-chloro and -methyl groups—governs a nuanced reactivity profile that can be strategically exploited. This guide moves beyond established applications to illuminate promising, under-explored research avenues in medicinal chemistry, advanced agrochemicals, and materials science. By providing in-depth technical insights, detailed experimental protocols, and a forward-looking perspective, we aim to equip researchers with the foundational knowledge to pioneer novel molecular architectures and functional applications built upon this versatile sulfonyl chloride.
Introduction: The Strategic Advantage of Steric Hindrance
This compound (C₇H₆Cl₂O₂S) is an aromatic sulfonyl chloride distinguished by its ortho-substitution pattern.[1][2][3] While the electrophilic sulfonyl chloride group is a well-known functional handle for reactions with nucleophiles, the flanking chloro and methyl groups impose significant steric constraints.[1][4] This is not a limitation but rather a key tactical advantage.
This steric hindrance modulates the reactivity of the sulfonyl chloride, often leading to higher selectivity and favoring the formation of kinetically stable products. Unlike its less hindered counterparts like tosyl chloride or benzenesulfonyl chloride, reactions with this compound can proceed with unique selectivity, particularly with sterically demanding nucleophiles.[4] Understanding and leveraging this inherent structural feature is paramount to unlocking its full synthetic potential.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 25300-37-2 | [2] |
| Molecular Formula | C₇H₆Cl₂O₂S | [2] |
| Molecular Weight | 225.09 g/mol | [1][2] |
| Boiling Point | 132-134°C at 0.5 mmHg | [1] |
| Sensitivity | Moisture Sensitive | [1] |
Core Chemistry: Synthesis and Reactivity Profile
Synthesis of the Core Reagent
The synthesis of this compound is typically achieved through the chlorosulfonation of 2-chlorotoluene. This reaction utilizes chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring. The directing effects of the chloro and methyl groups favor substitution at the desired position.
A general procedure involves the slow addition of 2-chlorotoluene to an excess of chlorosulfonic acid at controlled, low temperatures, followed by careful quenching on ice and extraction.[5][6] While specific patents detail methods for related substituted benzenesulfonyl chlorides, the fundamental approach remains rooted in electrophilic aromatic substitution.[5][7]
The Cornerstone Reaction: Sulfonamide Formation
The primary utility of sulfonyl chlorides lies in their reaction with primary and secondary amines to form sulfonamides, a critical functional group in a vast number of therapeutic agents.[8][9] The reaction with this compound follows this classic pathway, typically conducted in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[8][10]
The steric bulk of the 2-chloro-6-methylphenyl group can influence the rate of this reaction. This property can be exploited for selective sulfonylation in molecules containing multiple amine functionalities of varying steric accessibility.
Caption: General workflow for sulfonamide synthesis.
Established Applications: A Foundation for Innovation
The 2-chloro-6-methylbenzenesulfonyl moiety is found in various patented compounds, primarily in the fields of pharmaceuticals and agrochemicals. It often serves as a key building block for constructing complex molecules where the sulfonamide linkage is crucial for biological activity. Analysis of patent literature reveals its incorporation into molecules designed as CRTH2 antagonists for inflammatory diseases and other complex therapeutic agents.[11] These existing applications demonstrate the moiety's compatibility with drug-like scaffolds and provide a solid foundation for exploring new therapeutic targets.
Potential Research Areas: Charting New Territory
The true potential of this compound lies in leveraging its unique steric and electronic properties to address modern challenges in synthesis and discovery.
Medicinal Chemistry: Designing Next-Generation Kinase Inhibitors
Causality: Many kinase inhibitors feature a sulfonamide "hinge-binder" that forms critical hydrogen bonds within the ATP-binding pocket of the target kinase. The orientation of the aromatic ring attached to the sulfonamide is crucial for accessing secondary pockets and achieving selectivity. The fixed, sterically-defined orientation of the 2-chloro-6-methylphenyl group can be used to enforce specific vectoral orientations of substituents, potentially leading to highly selective and potent kinase inhibitors.
Research Proposal:
-
Library Synthesis: Synthesize a focused library of sulfonamides by reacting this compound with a diverse set of aminopyridines, aminopyrimidines, and other nitrogen-containing heterocycles common in kinase inhibitor scaffolds.
-
Structural Analysis: Utilize X-ray crystallography of the resulting compounds to confirm the conformational constraints imposed by the sterically hindered group.
-
Screening: Screen the library against a panel of kinases, particularly those where selectivity is a known challenge (e.g., PI3K isoforms, JAK family kinases).
Caption: Directed binding of a hypothetical inhibitor.
Agrochemicals: Novel Sulfonylurea Herbicides
Causality: Sulfonylurea herbicides act by inhibiting the acetolactate synthase (ALS) enzyme in plants.[12] The efficacy and crop selectivity of these herbicides are highly dependent on the substitution patterns of the aryl sulfonyl and heterocyclic components. Introducing the 2-chloro-6-methylbenzenesulfonyl group could modulate the compound's binding affinity for the ALS enzyme, alter its metabolic stability in soil, and fine-tune its selectivity between crops and weeds.
Research Proposal:
-
Synthesis: Following established routes for sulfonylurea synthesis, convert this compound into the corresponding sulfonyl isocyanate.[12]
-
Coupling: React the isocyanate with various amino-heterocycles (e.g., substituted pyrimidines and triazines) to generate a novel series of sulfonylurea herbicides.
-
Bioassays: Evaluate the herbicidal activity of the new compounds against a panel of common weeds and assess their selectivity on key crops like wheat, corn, and soy.
Materials Science: Specialty Polymers and Functional Coatings
Causality: The stability and rigidity of the sulfonamide linkage make it an attractive component for high-performance polymers. The bulky and halogenated nature of the 2-chloro-6-methylphenyl group can impart desirable properties such as increased thermal stability, reduced water absorption, and modified solubility.
Research Proposal:
-
Monomer Synthesis: Prepare diamine monomers and react them with this compound under polycondensation conditions to create novel polysulfonamides.
-
Characterization: Analyze the resulting polymers for their thermal properties (TGA, DSC), mechanical strength, and chemical resistance.
-
Surface Modification: Explore the use of this compound to functionalize surfaces (e.g., silica, nanoparticles) by reacting it with surface-bound amine groups. The resulting sterically-demanding layer could create unique hydrophobic or anti-fouling surfaces.
Key Experimental Protocols
Protocol: General Synthesis of a Sulfonamide Derivative
This protocol describes a standard laboratory procedure for the synthesis of an N-aryl sulfonamide using this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.05 eq)
-
Anhydrous Pyridine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the substituted aniline (1.05 eq) and anhydrous pyridine (3.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure sulfonamide product.[10]
Self-Validation: The identity and purity of the final compound should be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[1] It causes severe skin burns and eye damage and is harmful if inhaled or swallowed.[1][13]
-
Handling: Always handle this reagent inside a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area.[1] It is incompatible with strong bases, acids, alcohols, and oxidizing agents.[13]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[13]
Conclusion and Future Outlook
This compound is more than a simple synthetic building block; it is a tool for imparting specific conformational constraints and physicochemical properties onto target molecules. Its strategic use, guided by an understanding of its sterically-governed reactivity, opens doors to novel molecular designs. The research areas proposed herein—selective kinase inhibitors, next-generation herbicides, and functional polymers—represent just the beginning. Future investigations could explore its use in asymmetric synthesis, as a removable protecting group with unique stability, or in the development of novel organocatalysts. For the innovative scientist, this compound offers a reliable and powerful platform for discovery.
References
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This compound - ChemBK. (2024). Available at: [Link]
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Product information, this compound | P&S Chemicals. Available at: [Link]
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Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18403-18407. Available at: [Link]
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Zheng, B., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(44), 7846-7849. Available at: [Link]
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Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available at: [Link]
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Clarke, H. T., Babcock, G. S., & Murray, T. F. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 85. Available at: [Link]
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Benzenesulfonyl chloride, 2,4,6-trimethyl- - NIST WebBook. Available at: [Link]
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Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. Available at: [Link]
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Amine - Wikipedia. Available at: [Link]
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2-Methylbenzenesulfonyl chloride - CAS Common Chemistry. Available at: [Link]
- US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents.
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Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(51), 18561-18565. Available at: [Link]
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube. (2023). Available at: [Link]
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US 2012/0309796 A1 - Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids as CRTH2 antagonists. (2012). Available at: [Link]
- US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents.
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The Synthesis of Functionalised Sulfonamides - UCL Discovery. Available at: [Link]
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Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid - ResearchGate. Available at: [Link]
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Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... - ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for N-Sulfonylation using 2-Chloro-6-methylbenzenesulfonyl Chloride
Introduction: The Strategic Utility of Sterically Hindered Sulfonyl Chlorides in Amine Functionalization
N-sulfonylation is a cornerstone transformation in modern organic synthesis, particularly within medicinal chemistry and drug development. The resulting sulfonamide functional group is a bioisostere of the amide bond but offers distinct physicochemical properties, including enhanced metabolic stability and altered hydrogen bonding capabilities. This has led to the incorporation of sulfonamides into a vast array of therapeutic agents.
This guide focuses on the application of 2-chloro-6-methylbenzenesulfonyl chloride, a reagent whose unique substitution pattern offers both challenges and opportunities. The presence of two ortho substituents—a chloro group and a methyl group—creates significant steric hindrance around the electrophilic sulfur center. This steric shield modulates the reagent's reactivity, often leading to enhanced selectivity in complex molecular environments. Furthermore, the electron-withdrawing nature of the chlorine atom increases the electrophilicity of the sulfur, partially offsetting the steric hindrance.[1] Understanding and leveraging these competing effects is critical for the successful application of this versatile reagent.
This document provides a comprehensive protocol for the N-sulfonylation of primary and secondary amines using this compound. It delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental procedure, and provides guidance on troubleshooting and optimization.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The N-sulfonylation of an amine with this compound proceeds via a nucleophilic substitution reaction at the sulfur center. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[2][3] This is followed by the expulsion of the chloride ion as a leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[4]
The overall transformation is as follows:
Caption: General reaction scheme for N-sulfonylation.
The choice of base is crucial. Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed as they are less likely to compete with the substrate amine in attacking the sulfonyl chloride. For less reactive amines, stronger bases such as sodium hydride (NaH) may be necessary.[5]
Experimental Protocol: N-Sulfonylation of a Primary Amine
This protocol provides a general method for the N-sulfonylation of a primary amine with this compound. The reaction should be performed under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.
Materials and Equipment
-
Reagents:
-
Primary or secondary amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography system or recrystallization apparatus
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and dissolve it in anhydrous DCM.
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the stirred solution to 0 °C using an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate of triethylammonium chloride will form.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for an additional 2-16 hours.
-
Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[2] This washing sequence removes unreacted amine, excess base, and any hydrolyzed sulfonyl chloride.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-(2-chloro-6-methylphenyl)sulfonyl-amine.
-
Caption: Workflow for N-sulfonylation.
Illustrative Reaction Conditions
The following table provides a starting point for the sulfonylation of different amine types. Optimization may be required based on the specific substrate.
| Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | TEA | DCM | 0 to RT | 2-6 | 85-95 |
| Secondary Aliphatic | TEA/DIPEA | DCM/THF | 0 to RT | 4-12 | 80-90 |
| Primary Aromatic | Pyridine | DCM/Pyridine | RT to 40 | 6-16 | 70-85 |
| Secondary Aromatic | NaH | THF/DMF | 0 to RT | 8-24 | 60-80 |
Note: Yields are illustrative and will depend on the specific substrates and reaction scale.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Hydrolysis of sulfonyl chloride: Reagent is sensitive to moisture.[6] | Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere. |
| Low nucleophilicity of amine: Sterically hindered or electron-deficient amines may react slowly. | Use a stronger, non-nucleophilic base (e.g., DBU, NaH). Increase the reaction temperature or consider microwave-assisted synthesis.[7] | |
| Formation of Side Products | Di-sulfonylation of primary amines: Excess sulfonyl chloride can lead to the formation of a di-sulfonylated product. | Use a stoichiometric amount of this compound (1.0-1.1 eq.). |
| Reaction with solvent: Protic solvents will react with the sulfonyl chloride. | Use aprotic solvents such as DCM, THF, or acetonitrile.[2] | |
| Difficult Purification | Co-elution of impurities: The product may have a similar polarity to starting materials or byproducts. | Ensure the aqueous workup is thorough to remove all salts and unreacted starting materials. Optimize the solvent system for column chromatography. |
| Oily product that won't crystallize: The product may be an oil at room temperature. | Attempt purification by column chromatography. If the product is a solid, try different solvent systems for recrystallization. |
Safety Precautions
-
This compound is corrosive and causes burns. It is also harmful if inhaled, in contact with skin, or if swallowed.[6]
-
Always handle sulfonyl chlorides in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
The reaction can be exothermic, especially during the addition of the sulfonyl chloride and the quenching step. Maintain proper temperature control.
References
-
King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1445-1453. [Link]
- Poudapally, S., et al. (2017). Synthesis of various quinazoline sulfonamide derivatives and their evaluation as anticancer agents. Chemistry & Biology Interface, 7(1), 1-12.
-
Krasucka, D., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. [Link]
- BenchChem. (2025). Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride.
-
Baran, P. S., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of organic chemistry, 72(16), 6241–6243. [Link]
- Akinboye, E. S., et al. (2020). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant.
- BenchChem. (2025).
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Organic Syntheses. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link]
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- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- UCL Discovery. (2013). The Synthesis of Functionalised Sulfonamides.
- Bornholdt, J., et al. (2010). Synthesis of sulfonyl chloride substrate precursors. Chemical Science, 1(4), 437-441.
- Organic Syntheses. (1922). Sulfanilyl chloride, N-acetyl-. Organic Syntheses, 2, 1.
- ResearchGate. (2021). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride....
- ChemBK. (2024). 2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE.
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- Physics & M
- A Comparative Study of Sulfonyl Chlorides: Reactivity and Applic
- Baumgartner, M. T., et al. (2003). Steric effects in the synthesis of ortho-substituted 1,1'-binaphthalene derivatives by the SRN1 and the Stille reaction. Semantic Scholar.
- Rao, W.-H., et al. (2024). Nickel-Catalyzed Direct Sulfonylation of Styrenes and Unactivated Aliphatic Alkenes with Sulfonyl Chlorides. Journal of Organic Chemistry, 89(15), 9755–9768.
- Pasha, M. A., & Manjula, K. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry, 26, 235-241.
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Leveraging Steric Hindrance and Stability: 2-Chloro-6-methylbenzenesulfonyl Chloride as a Robust Protecting Group for Amines
An Application Guide for Researchers
Abstract
In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. While numerous protecting groups exist, sulfonamides offer exceptional stability. This guide provides an in-depth analysis of 2-chloro-6-methylbenzenesulfonyl chloride (Cms-Cl), a sterically hindered reagent for the formation of highly stable sulfonamides. We will explore the mechanistic rationale, field-proven protocols for installation and cleavage, and the strategic advantages conferred by its unique substitution pattern, offering researchers a powerful tool for complex synthetic challenges.
Introduction: The Strategic Imperative of Amine Protection
The amine functional group is a cornerstone of pharmaceuticals, agrochemicals, and materials science. However, its inherent nucleophilicity and basicity present a significant challenge during synthesis. Unprotected amines can react with a wide array of electrophiles and can be protonated under acidic conditions, complicating or preventing desired transformations elsewhere in the molecule.[1] A protecting group acts as a temporary shield, masking the amine's reactivity.[1]
Sulfonamides are among the most robust amine protecting groups, formed by the reaction of an amine with a sulfonyl chloride.[2][3] The resulting N-S bond delocalizes the nitrogen lone pair across the two sulfonyl oxygens, drastically reducing both its nucleophilicity and basicity.[2] While the p-toluenesulfonyl (Tosyl) group is a classic example, its formidable stability often necessitates harsh deprotection conditions that can compromise other functional groups.[4][5]
This note focuses on this compound (Cms-Cl), an alternative that leverages steric hindrance to modulate reactivity and provide a stable, yet manageable, protecting group for primary and secondary amines.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-6-methylbenzene-1-sulfonyl chloride | [6][7] |
| CAS Number | 25300-37-2 | [6][8] |
| Molecular Formula | C₇H₆Cl₂O₂S | [6][8] |
| Molecular Weight | 225.09 g/mol | [8][9] |
| Appearance | Clear colorless to yellow liquid | [7] |
| Boiling Point | 132-134 °C at 0.5 mmHg | [9][10] |
| Density | ~1.458 g/cm³ | [9][10] |
| Sensitivity | Moisture sensitive | [9][10] |
The Underlying Chemistry: Mechanism and Rationale
Protection of Amines
The protection reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center of the sulfonyl chloride.[2] The amine's lone pair attacks the sulfur atom, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.[2][3]
-
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are used to prevent reaction with the sulfonyl chloride.
-
Base: The base is critical. Pyridine is often used as both a base and a catalyst. Its role is to "mop up" the generated HCl, preventing the protonation of the starting amine, which would render it non-nucleophilic.[2]
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic release and then allowed to warm to room temperature to ensure completion.
-
Diagram 1: Mechanism of Amine Protection with Cms-Cl.
Deprotection of Cms-Sulfonamides
The stability of sulfonamides makes their cleavage challenging. The ortho-substituents on the Cms group provide significant steric shielding around the sulfur atom, further increasing its stability compared to simpler arylsulfonamides like tosylamides. Cleavage typically requires reductive conditions that attack the S-N bond.
-
Causality Behind Experimental Choices:
-
Dissolving Metal Reduction: Conditions like sodium in liquid ammonia or sodium naphthalenide generate solvated electrons that can reductively cleave the robust S-N bond. This is a powerful but often functionally intolerant method.
-
Acidic Hydrolysis: While extremely harsh conditions (e.g., concentrated HBr or TfOH at high temperatures) can cleave sulfonamides, this is often not practical in the presence of other acid-labile groups.[2][11] A near-stoichiometric amount of trifluoromethanesulfonic acid (TfOH) has shown promise for chemoselective hydrolysis of certain N-arylsulfonamides.[11]
-
Samarium Diiodide (SmI₂): For particularly stubborn sulfonamides, activation of the nitrogen (e.g., via trifluoroacetylation) followed by reductive cleavage with SmI₂ can be an effective, albeit costly, modern alternative.[12]
-
Diagram 2: Reductive Cleavage of a Cms-Sulfonamide.
Application Notes: Strategic Implementation
Key Advantages of the Cms Group
-
Exceptional Stability: The Cms-protected amine is highly resistant to a wide range of reaction conditions, including strongly acidic and basic media, many oxidizing agents, and some reducing agents (e.g., LiAlH₄, NaBH₄). This robustness allows for extensive molecular modifications without jeopardizing the protected amine.
-
Steric Influence: The bulky 2-chloro and 6-methyl substituents can provide steric direction in subsequent reactions, potentially influencing the stereochemical outcome at adjacent centers.
-
Orthogonality: The Cms group is orthogonal to many common protecting groups. It remains intact under conditions used to cleave acid-labile groups (e.g., Boc, Trityl) and base-labile groups (e.g., Fmoc). This makes it an excellent choice for complex syntheses requiring multiple, selective deprotection steps.[1]
Table 2: Comparative Stability of Amine Protecting Groups
| Protecting Group | Cleavage Conditions | Stability to Acids | Stability to Bases | Stability to H₂/Pd |
| Boc | Strong Acid (e.g., TFA) | Labile | Stable | Stable |
| Cbz | H₂/Pd, Strong Acid | Labile | Stable | Labile |
| Fmoc | Base (e.g., Piperidine) | Stable | Labile | Stable |
| Tosyl (Ts) | Na/NH₃, HBr/Δ | Very Stable | Very Stable | Stable |
| Cms | Na/NH₃, SmI₂ | Extremely Stable | Extremely Stable | Stable |
Self-Validating Protocols: Ensuring Success
Trust in a protocol comes from the ability to verify each step.
-
Confirming Protection:
-
TLC Analysis: The sulfonamide product will have a different Rf value than the starting amine. The disappearance of the starting amine spot is a primary indicator of reaction completion.
-
¹H NMR Spectroscopy: The N-H proton signal of the primary or secondary amine will disappear. New aromatic signals corresponding to the Cms group will appear.
-
Mass Spectrometry: An increase in the molecular weight corresponding to the addition of the Cms group (C₇H₆ClO₂S, ~189.5 Da) confirms product formation.
-
-
Confirming Deprotection:
-
TLC Analysis: The appearance of a new spot corresponding to the free amine and the disappearance of the sulfonamide spot.
-
¹H NMR Spectroscopy: The reappearance of the N-H proton signal (which may be broad) and the disappearance of the Cms aromatic signals.
-
Mass Spectrometry: A decrease in molecular weight confirming the removal of the Cms group.
-
Experimental Protocols
Diagram 3: General Experimental Workflow.
Protocol 1: Protection of a Primary Amine (e.g., Benzylamine)
Materials:
-
Benzylamine
-
This compound (Cms-Cl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add benzylamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 eq) dropwise via syringe. Rationale: Slow addition helps to control the exothermicity of the reaction.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup - Quenching: Cool the mixture back to 0 °C and slowly add 1 M HCl to quench the reaction and protonate excess pyridine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally brine (1x). Rationale: The acid wash removes pyridine, and the bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2-chloro-6-methylbenzenesulfonyl)benzylamine.
Protocol 2: Deprotection of a Cms-Sulfonamide (Reductive Cleavage)
WARNING: This procedure involves liquid ammonia and metallic sodium, which are hazardous. It must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Cms-protected amine
-
Anhydrous Tetrahydrofuran (THF)
-
Liquid Ammonia (NH₃)
-
Sodium (Na) metal, cut into small pieces
-
Ammonium Chloride (NH₄Cl, solid)
-
Diethyl ether or DCM for extraction
-
Dry ice/acetone condenser
Procedure:
-
Setup: Assemble a three-neck flask equipped with a dry ice/acetone condenser, a gas inlet for ammonia, and a septum. Flame-dry the apparatus under vacuum and backfill with argon.
-
Dissolution: Add the Cms-protected amine (1.0 eq) to the flask and dissolve it in anhydrous THF.
-
Condensation: Cool the flask to -78 °C (dry ice/acetone bath). Condense liquid ammonia into the flask until the desired volume is reached (approx. 0.1 M concentration).
-
Reduction: Add small, freshly cut pieces of sodium metal (3-5 eq) to the stirring solution. The solution should turn a deep blue color, indicating the presence of solvated electrons. Rationale: A persistent blue color signifies that enough sodium has been added to react with any trace water and then reduce the substrate.
-
Reaction: Maintain the reaction at -78 °C and stir for 1-3 hours, or until TLC analysis (of a quenched aliquot) shows complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears. Rationale: NH₄Cl is a proton source that also reacts with and neutralizes the excess sodium metal.
-
Evaporation: Remove the cold bath and allow the ammonia to evaporate under a gentle stream of nitrogen.
-
Workup: To the remaining residue, add water and extract the product with an organic solvent like diethyl ether or DCM (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amine product by flash chromatography or distillation as appropriate for the compound's properties.
References
-
ChemBK. (2024). 2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. Org. Syn. Coll. Vol. 1, 84. [Link]
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]
- Google Patents. (2019). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
Organic Syntheses. Methanesulfonyl chloride. Org. Syn. Coll. Vol. 5, 767. [Link]
-
Green Chemistry. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Royal Society of Chemistry. [Link]
-
Angewandte Chemie International Edition. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH. [Link]
-
P&S Chemicals. Product information, this compound. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
-
Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Accounts of Chemical Research. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]
-
Oakwood Chemical. 2,4-Dichloro-6-methylbenzenesulfonyl chloride. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
ResearchGate. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]
-
PubChem. 2-Mesitylenesulfonyl chloride. [Link]
-
ResearchGate. (2023). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]
- Google Patents. (2009). US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 6. pschemicals.com [pschemicals.com]
- 7. L07629.03 [thermofisher.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. chembk.com [chembk.com]
- 10. 25300-37-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 12. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
Applications of 2-Chloro-6-methylbenzenesulfonyl Chloride in Organic Synthesis: A Detailed Technical Guide
This guide provides an in-depth exploration of the applications of 2-Chloro-6-methylbenzenesulfonyl chloride in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the reactivity, and practical utility of this versatile reagent. We will delve into its primary roles in the formation of sulfonamides and sulfonate esters, its function as a protecting group, and its utility as a coupling agent, supported by detailed mechanistic insights and field-proven experimental protocols.
Introduction: The Unique Profile of this compound
This compound, an organosulfur compound with the chemical formula C₇H₆Cl₂O₂S, is a valuable reagent in organic synthesis.[1] Its utility stems from the electrophilic nature of the sulfonyl chloride functional group, which readily reacts with nucleophiles.[1] The presence of both a chloro and a methyl group ortho to the sulfonyl chloride moiety imparts unique reactivity and selectivity compared to simpler arenesulfonyl chlorides like benzenesulfonyl chloride or p-toluenesulfonyl chloride.
The ortho-substituents provide steric hindrance around the sulfur atom, which can influence the regioselectivity of reactions and the stability of the resulting products. Furthermore, the electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups modulate the electrophilicity of the sulfur center, offering a nuanced reactivity profile that can be exploited in complex synthetic strategies. This guide will explore the practical implications of this unique substitution pattern.
Core Applications and Methodologies
The primary applications of this compound revolve around its ability to form robust sulfonamide and sulfonate ester linkages, which are key structural motifs in a vast array of pharmaceuticals and biologically active compounds.
Synthesis of Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in antibacterial drugs, diuretics, and anticonvulsants. The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of N-substituted sulfonamides.
Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the displacement of the chloride leaving group and subsequent deprotonation of the nitrogen atom by a base to yield the sulfonamide. The steric bulk from the ortho-substituents can influence the rate of this reaction.
Diagrammatic Representation of Sulfonamide Formation:
Sources
Application Notes & Protocols: Strategic Use of 2-Chloro-6-methylbenzenesulfonyl Chloride in Organic Synthesis
Introduction
2-Chloro-6-methylbenzenesulfonyl chloride is a specialized aromatic sulfonyl chloride that serves as a critical building block and reagent in modern organic synthesis. Its unique substitution pattern, featuring a sterically hindering ortho-methyl group and an electron-withdrawing ortho-chloro group, modulates the reactivity of the sulfonyl chloride moiety. This structural feature can be strategically exploited to influence reaction rates, improve selectivity, and impart specific physicochemical properties to the resulting derivatives.
This guide provides an in-depth exploration of this compound, focusing on its application in the synthesis of sulfonamides—a scaffold of immense importance in medicinal chemistry and drug development.[1] We will detail not only the procedural steps but also the underlying chemical principles, safety protocols, and troubleshooting strategies to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
Reagent Profile: Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its effective use. The table below summarizes the key characteristics of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆Cl₂O₂S | [2][3] |
| Molar Mass | 225.09 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid/solid | [2][3] |
| CAS Number | 25300-37-2 | [3] |
| Density | ~1.458 g/cm³ | [2] |
| Boiling Point | 132-134 °C at 0.5 mmHg | [2] |
| Refractive Index | ~1.5790 - 1.5830 @ 20 °C | [3] |
| Sensitivity | Moisture sensitive | [2] |
| Storage | Store under inert atmosphere (Nitrogen), Room Temperature or 2-8 °C, protected from moisture. | [2] |
PART 1: Safety, Handling, and Storage
Trustworthiness through Safety: The protocols described herein are predicated on the safe and responsible handling of all chemical reagents. This compound is a corrosive and moisture-sensitive compound that requires strict adherence to safety protocols.
Hazard Identification
This reagent is classified as hazardous. Key risks include:
-
Corrosive: Causes severe skin burns and eye damage.[4]
-
Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Moisture Reactive: Reacts with water, potentially liberating acidic gas (HCl).
Personal Protective Equipment (PPE)
All operations must be conducted inside a certified chemical fume hood. The following minimum PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Impervious gloves (e.g., nitrile), a flame-resistant lab coat, and full-length pants with closed-toe shoes. Contaminated clothing must be removed immediately.[5][6]
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an acid gas cartridge is required.[5]
Handling and Storage
-
Inert Atmosphere: Always handle and store the reagent under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.[5]
-
Moisture Prevention: Use dry glassware and anhydrous solvents.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[5]
Spill & Waste Management
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material (e.g., Chemizorb®, sand, or vermiculite) and collect it into a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels. Do not add water to the spill.
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Uncleaned containers should be treated as the product itself.
PART 2: Core Application Protocol: Synthesis of N-Aryl/Alkyl Sulfonamides
The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base is the most common and direct method for preparing sulfonamides.[7] This reaction is a cornerstone of medicinal chemistry.
Scientific Principle & Causality
The core of this transformation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is an excellent leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the amine nucleophile. The choice of base and solvent is critical for reaction efficiency. Tertiary amines like triethylamine or pyridine are commonly used as they are non-nucleophilic and act solely as acid scavengers.[1]
General Reaction Scheme
Caption: General synthesis of N-substituted sulfonamides.
Detailed Step-by-Step Protocol
This protocol describes the synthesis of a representative sulfonamide using aniline as the amine nucleophile.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 225.09 | 1.125 g | 1.0 |
| Aniline | 93.13 | 0.466 g (0.456 mL) | 1.0 |
| Pyridine | 79.10 | 0.791 g (0.809 mL) | 2.0 |
| Dichloromethane (DCM), Anhydrous | - | 25 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | ~20 mL | - |
| Brine (Saturated NaCl soln.) | - | ~20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~2 g | - |
Procedure:
-
Reaction Setup:
-
In a chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a septum.
-
Ensure all glassware is oven-dried to remove moisture.
-
Purge the flask with nitrogen or argon for 5 minutes.
-
-
Reagent Addition:
-
To the flask, add aniline (0.466 g, 5.0 mmol, 1.0 equiv.) and 25 mL of anhydrous dichloromethane (DCM).
-
Add pyridine (0.791 g, 10.0 mmol, 2.0 equiv.). Causality: Pyridine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing protonation of the aniline starting material.
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
-
Sulfonyl Chloride Addition:
-
Dissolve this compound (1.125 g, 5.0 mmol, 1.0 equiv.) in ~5 mL of anhydrous DCM in a separate dry vial.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes. Causality: A slow, dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of potential side products.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is typically 20-30% ethyl acetate in hexanes. The reaction is complete when the starting amine spot is no longer visible.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding ~20 mL of 1 M HCl solution to the flask. Transfer the mixture to a separatory funnel.
-
The organic layer (DCM) will contain the product, while the acidic aqueous layer will contain the protonated pyridine (pyridinium hydrochloride). Separate the layers.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and finally 20 mL of brine. Causality: The HCl wash removes any remaining pyridine. The NaHCO₃ wash neutralizes any residual acid. The brine wash removes bulk water from the organic layer.
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Isolation:
-
Filter off the drying agent (MgSO₄) and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide product.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow from setup to characterization.
PART 3: Data Interpretation and Troubleshooting
Product Characterization
The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group stretches, particularly the S=O bonds of the sulfonyl group (typically two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.3. Amine is a poor nucleophile. | 1. Use a fresh bottle of sulfonyl chloride or a newly opened one. Ensure anhydrous conditions.2. Ensure at least 1 equivalent of base for primary/secondary amines, or 2 equivalents if the amine salt is used.3. Increase reaction temperature or use a more forcing base like NaH (with appropriate solvent like THF/DMF).[1] |
| Multiple Spots on TLC (Side Products) | 1. Reaction of product with starting material.2. Di-sulfonylation of a primary amine.3. Hydrolysis of sulfonyl chloride. | 1. Add the sulfonyl chloride slowly at 0 °C.2. Use a 1:1 stoichiometry of amine to sulfonyl chloride. Avoid a large excess of the sulfonyl chloride.3. Ensure all glassware is dry and use anhydrous solvents. |
| Starting Amine Remains | 1. Reaction has not gone to completion.2. Sulfonyl chloride has degraded. | 1. Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C).2. Add a small additional portion (0.1 equiv.) of sulfonyl chloride. |
PART 4: Broader Applications - Protecting Group Chemistry
Beyond sulfonamide synthesis, sulfonyl chlorides are used to install protecting groups on amines. A sulfonamide is generally a very robust protecting group, stable to a wide range of acidic, basic, and redox conditions.[8] The specific steric and electronic properties of the 2-chloro-6-methylphenylsulfonyl group can be advantageous in complex multi-step syntheses where differential stability is required. While deprotection can be challenging, specific reductive conditions (e.g., using dissolving metal reduction) can be employed for its removal.
References
-
2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE - ChemBK. (2024). ChemBK. Retrieved from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Supporting Information. Retrieved from [Link]
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Chemistry & Biology Interface. Retrieved from [Link]
-
Benzenesulfonyl chloride - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Material Safety Data Sheet - Benzenesulfonyl Chloride, 96% - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved from [Link]
- Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (2021). Google Patents.
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (2009). National Institutes of Health. Retrieved from [Link]
-
Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal. (2008). Organic Chemistry Portal. Retrieved from [Link]
-
Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Product information, this compound | P&S Chemicals. (n.d.). P&S Chemicals. Retrieved from [Link]
-
Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... - ResearchGate. (2022). ResearchGate. Retrieved from [Link]
Sources
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- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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Application Notes & Protocols: Catalytic Applications of 2-Chloro-6-methylbenzenesulfonyl Chloride Derivatives
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the catalytic applications of derivatives originating from 2-chloro-6-methylbenzenesulfonyl chloride. The primary focus is on the synthesis of 2-chloro-6-methylbenzenesulfonyl azide and its subsequent use as a potent nitrogen source in transition-metal-catalyzed C-H amination reactions—a cornerstone of modern synthetic chemistry for forging carbon-nitrogen bonds. Additionally, its application in bioorthogonal "click chemistry" for the synthesis of complex sulfonamides is explored. This guide combines theoretical insights, mechanistic explanations, and field-proven, step-by-step protocols to enable researchers to effectively utilize these versatile reagents in their work.
Introduction: The Strategic Value of 2-Chloro-6-methylbenzenesulfonyl Derivatives
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, central to the creation of pharmaceuticals, agrochemicals, and functional materials. Traditional methods for C-N bond formation often require harsh conditions and pre-functionalized starting materials. Modern synthetic chemistry has shifted towards more efficient and atom-economical strategies, such as direct C-H functionalization.
In this context, this compound emerges not as a catalyst itself, but as a critical precursor to highly reactive and versatile derivatives. By converting the sulfonyl chloride into a sulfonyl azide, we unlock a powerful reagent capable of participating in advanced catalytic cycles. These sulfonyl azides serve as "nitrene precursors" in transition-metal-catalyzed reactions, enabling the direct amination and amidation of unactivated C-H bonds with high precision and efficiency, releasing only dinitrogen (N₂) as a byproduct.[1][2][3]
This guide provides the essential knowledge and practical protocols for synthesizing the key azide derivative and applying it in two major catalytic domains: Rhodium-catalyzed C-H amination and Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of Click Chemistry.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-6-methylbenzenesulfonyl Azide
The gateway to the catalytic utility of this compound is its conversion to the corresponding sulfonyl azide. This is achieved via a nucleophilic substitution reaction where an azide salt displaces the chloride on the sulfonyl group. The reaction's efficiency can be hampered by the poor solubility of inorganic azide salts in common organic solvents. To overcome this, strategies like using phase-transfer catalysts or employing polar, eco-friendly solvents like Polyethylene Glycol (PEG) have been developed.[4]
Protocol 1: Synthesis of 2-Chloro-6-methylbenzenesulfonyl Azide
This protocol is based on a robust and environmentally benign procedure utilizing PEG-400 as the reaction medium, which effectively solvates the sodium azide and facilitates the reaction.[4]
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Polyethylene Glycol 400 (PEG-400)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.25 g, 10 mmol) in PEG-400 (10 mL).
-
Azide Addition: Carefully add sodium azide (0.975 g, 15 mmol) to the solution.
-
Expert Insight: Sodium azide is highly toxic and potentially explosive upon shock or heating. Handle with extreme care using appropriate personal protective equipment (PPE). The reaction is typically exothermic and should be monitored.
-
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 30-60 minutes.[4]
-
Work-up: Upon completion, add deionized water (20 mL) to the flask. The product will often precipitate or form an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL). This removes the PEG-400 and any remaining sodium azide.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.
-
Causality Note: It is critical not to heat the crude sulfonyl azide during concentration. Organic azides are thermally unstable and can decompose explosively. Concentration should be performed at room temperature.
-
-
Purification & Yield: The resulting 2-chloro-6-methylbenzenesulfonyl azide is often obtained in high purity (>95%) and can be used directly in subsequent steps. Typical yields range from 85-95%.[4]
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of 2-chloro-6-methylbenzenesulfonyl azide.
Part 2: Application in Transition-Metal-Catalyzed C-H Amination
The premier catalytic application of sulfonyl azides is in direct C-H amination reactions. Transition metals like rhodium, iridium, and ruthenium can activate C-H bonds, allowing for the insertion of the nitrogen atom from the sulfonyl azide, with the formal extrusion of N₂.[1][3][5][6] This strategy provides a highly efficient route to synthesize sulfonamides, a privileged scaffold in medicinal chemistry.
Focus Application: Rhodium(III)-Catalyzed Amidation of Arenes
Rhodium(III) complexes are particularly effective catalysts for the C-H amidation of arenes that contain a directing group (e.g., pyridine, pyrimidine). The directing group coordinates to the metal center, positioning it for selective activation of a specific ortho C-H bond.
Proposed Catalytic Cycle: The reaction is believed to proceed through a chelation-assisted mechanism.
-
C-H Activation: The directing group on the arene coordinates to the Rh(III) catalyst, leading to cyclometalation and the formation of a rhodacycle intermediate.
-
Coordination & Insertion: The sulfonyl azide coordinates to the rhodium center. This is followed by migratory insertion of the C-Rh bond into the azide, releasing N₂ gas and forming a Rh(III)-amido species.
-
Protonolysis: The Rh-N bond is cleaved by a proton source (often adventitious water or an additive), which regenerates the active Rh(III) catalyst and releases the N-arylated sulfonamide product.
Visualization: Proposed Catalytic Cycle
Caption: Proposed mechanism for Rh(III)-catalyzed C-H amidation.
Protocol 2: Rh(III)-Catalyzed ortho-Amidation of 2-Phenylpyridine
This protocol describes a model reaction for the selective C-H amidation of 2-phenylpyridine using the synthesized 2-chloro-6-methylbenzenesulfonyl azide.[1][2]
Materials:
-
2-Phenylpyridine (1.0 eq)
-
2-Chloro-6-methylbenzenesulfonyl azide (1.2 eq)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
1,2-Dichloroethane (DCE) (solvent)
-
Round-bottom flask or sealed tube, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add [RhCp*Cl₂]₂ (e.g., 0.025 mmol), AgSbF₆ (0.1 mmol), 2-phenylpyridine (1.0 mmol), and 2-chloro-6-methylbenzenesulfonyl azide (1.2 mmol).
-
Expert Insight: The silver salt (AgSbF₆) acts as a halide scavenger, abstracting a chloride ligand from the rhodium precatalyst to generate the catalytically active cationic [RhCp*]+ species.[3] The reaction should be set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation, although some systems show air tolerance.[2]
-
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (e.g., 2.0 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a short plug of silica gel or celite, washing with ethyl acetate to remove the catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to afford the pure sulfonamide product.
Data Presentation: Representative Substrate Scope
The following table summarizes typical results for Rh-catalyzed amidation, demonstrating the functional group tolerance of the reaction.
| Entry | Arene Substrate | R-SO₂N₃ Derivative | Yield (%) |
| 1 | 2-Phenylpyridine | 2-Chloro-6-methyl- | 85-95 |
| 2 | Benzo[h]quinoline | 2-Chloro-6-methyl- | 80-90 |
| 3 | 1-Phenyl-1H-pyrazole | 2-Chloro-6-methyl- | 75-85 |
| 4 | 2-Phenylpyridine | 4-Methoxy- | 88-96 |
Yields are typical and may vary based on specific reaction conditions and scale.
Part 3: Application in Copper-Catalyzed Click Chemistry
Sulfonyl azides are fundamental building blocks in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry."[7][8][9] This reaction provides a highly efficient and specific method for creating a stable 1,2,3-triazole linkage between two molecules—one bearing an azide and the other a terminal alkyne. This has profound implications in drug discovery, chemical biology, and materials science.[7]
Protocol 3: CuAAC of 2-Chloro-6-methylbenzenesulfonyl Azide with Phenylacetylene
Materials:
-
2-Chloro-6-methylbenzenesulfonyl azide (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium ascorbate (10 mol%)
-
tert-Butanol/Water (1:1 v/v) solvent mixture
-
Reaction vial, magnetic stirrer
Procedure:
-
Setup: In a reaction vial, dissolve 2-chloro-6-methylbenzenesulfonyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of t-BuOH and water (4 mL).
-
Catalyst Preparation: In a separate small vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.2 M in water).
-
Causality Note: The sodium ascorbate is a reducing agent that reduces the stable Cu(II) salt to the catalytically active Cu(I) species in situ. This is a common and convenient method to initiate the CuAAC reaction.
-
-
Initiation: Add the sodium ascorbate solution (10 mol%) to the main reaction mixture, followed immediately by the CuSO₄·5H₂O solution (5 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the triazole product may precipitate out of the solution. The reaction can be monitored by TLC.
-
Work-up & Isolation: Once the reaction is complete (typically 1-4 hours), collect the precipitated solid by filtration. If no solid forms, extract the mixture with ethyl acetate, wash the organic layer with water and brine, dry over MgSO₄, and concentrate. The product can be further purified by recrystallization or column chromatography if necessary.
Visualization: Click Chemistry Workflow
Caption: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
-
Kim, J. Y., Park, S. H., Ryu, J., Cho, S. H., Kim, S. H., & Chang, S. (2012). Rhodium-Catalyzed Intermolecular Amidation of Arenes with Sulfonyl Azides via Chelation-Assisted C–H Bond Activation. Journal of the American Chemical Society, 134(22), 9110–9113. [Link][1]
-
Kim, J. Y., Park, S. H., Ryu, J., Cho, S. H., Kim, S. H., & Chang, S. (2012). Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation. PubMed. [Link][2]
-
Li, Y., Wang, D., & Li, B. (2012). Rhodium-catalyzed regioselective amidation of indoles with sulfonyl azides via C-H bond activation. Organic & Biomolecular Chemistry, 10(45), 8953-8955. [Link][5]
-
Li, Y., Ma, W., & Li, B. (2014). Rhodium-catalyzed direct C-H amidation of azobenzenes with sulfonyl azides: a synthetic route to sterically hindered ortho-substituted aromatic azo compounds. The Journal of Organic Chemistry, 79(9), 4180-4185. [Link][6]
-
Wang, C., He, G., & Chen, G. (2019). Iridium‐Catalyzed ortho‐C−H Amidation of Benzenesulfonamides with Sulfonyl Azides. Chemistry – An Asian Journal. [Link][10]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1435-1439. [Link][4]
-
Shaikh, A. A., & Ghorpade, S. S. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. RSC Advances, 10(61), 37311-37333. [Link][3]
-
Fokin, V. V., & Sharpless, K. B. (2008). Efficient synthesis of sulfonyl azides from sulfonamides. Organic Letters. [Link]
-
Goddard-Borger, E. D., & Stick, R. V. (2011). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Sulfonyl Azides from Sulfonamides. Request PDF. [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
-
El-Sayed, N. N. E., et al. (2022). Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Drug Development Research, 83(6), 1281-1291. [Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N -(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04255B [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
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- 10. researchgate.net [researchgate.net]
Application Notes: The Strategic Use of 2-Chloro-6-methylbenzenesulfonyl Chloride in Medicinal Chemistry
This guide provides an in-depth analysis of 2-Chloro-6-methylbenzenesulfonyl chloride, a specialized reagent whose unique structural features offer distinct advantages in the synthesis of complex molecules for drug discovery and development. We will explore its reactivity, core applications, and provide a detailed protocol for its use.
Introduction: A Reagent Defined by Steric Influence
This compound is an organosulfur compound primarily used as a synthetic intermediate to introduce the 2-chloro-6-methylbenzenesulfonyl moiety into target molecules.[1] Its most common and impactful application in medicinal chemistry is the synthesis of sulfonamides via reaction with primary or secondary amines.[2][3]
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibiotics, diuretics, anticonvulsants, and antiviral drugs. The choice of the sulfonyl chloride reagent is critical as the nature of the aryl group can significantly modulate the physicochemical and pharmacological properties of the final compound. This compound is distinguished by its di-ortho-substituted aromatic ring, which imparts unique reactivity and conformational constraints.
| Property | Value | Source |
| Chemical Formula | C₇H₆Cl₂O₂S | [4][5][6] |
| Molecular Weight | 225.09 g/mol | [4][5] |
| Appearance | White solid crystal | [1] |
| Boiling Point | 132-134°C at 0.5 mmHg | [1] |
| Density | ~1.458 g/cm³ | [1] |
| CAS Number | 25300-37-2 | [4][5][6] |
| Key Hazards | Toxic, Corrosive, Moisture Sensitive | [1] |
The Ortho-Effect: Causality Behind Experimental Reactivity
The defining feature of this compound is the presence of two different substituents flanking the sulfonyl chloride group. These ortho-groups (chloro and methyl) dictate the reagent's chemical behavior in a manner that is not immediately intuitive.
Steric Acceleration and Ground-State Destabilization
While steric hindrance from bulky ortho-substituents typically slows down reactions, arenesulfonyl chlorides with ortho-alkyl groups can exhibit counterintuitive enhanced reactivity.[7][8][9] This phenomenon, sometimes termed "steric acceleration," is not due to a more stable transition state, but rather a destabilized, sterically congested ground state of the reagent itself.[7][8]
DFT calculations and X-ray data have shown that the ortho-substituents create a rigid, compressed structure around the sulfonyl moiety.[7][8][9] This pre-existing strain is partially released upon moving to the transition state of the nucleophilic substitution reaction (e.g., with an amine), thereby lowering the overall activation energy barrier and accelerating the reaction rate compared to less substituted analogues. This effect provides a mechanistic advantage, potentially allowing for reactions to proceed under milder conditions.
Modulating Conformation in the Final Product
When incorporated into a drug candidate, the 2-chloro-6-methylphenylsulfonyl group acts as a rigid conformational anchor. The bulky ortho-substituents restrict free rotation around the S-C(aryl) and S-N bonds. This conformational locking can be a powerful tool in drug design, helping to orient other pharmacophoric elements in a specific, bioactive conformation to optimize binding with a biological target. The steric hindrance can also shield the sulfonamide N-H bond, potentially reducing metabolic susceptibility.
Core Application: Synthesis of Di-Ortho-Substituted Aryl Sulfonamides
The primary utility of this compound is the reliable synthesis of N-substituted sulfonamides, a reaction central to many drug discovery programs.[10]
General Reaction Scheme
The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Caption: General workflow for sulfonamide synthesis.
Choice of Base and Solvent
-
Base: Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst.[2] Triethylamine (TEA) is another frequently used non-nucleophilic organic base.[2] For less reactive amines, stronger bases like sodium hydride (NaH) may be employed, though this requires strictly anhydrous conditions.[2]
-
Solvent: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are standard choices as they effectively dissolve the reactants without interfering with the reaction.[2]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a reliable, self-validating method for the synthesis of a sulfonamide from a generic primary amine. Researchers should perform their own risk assessment before commencing work.
Objective: To synthesize N-Alkyl/Aryl-2-chloro-6-methylbenzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.2 eq) and anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the base (e.g., pyridine, 2.0 eq) dropwise to the stirred amine solution.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes. Rationale: Slow addition helps to control any potential exotherm and prevents side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Quenching & Work-up:
-
Once complete, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove the base, water (1x), saturated NaHCO₃ solution (1x), and finally brine (1x). Rationale: The acidic wash removes basic impurities, while the bicarbonate wash removes any unreacted sulfonyl chloride (by hydrolysis) and acidic byproducts.
-
-
Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).
Caption: Step-by-step experimental workflow diagram.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Toxicity and Corrosivity: The compound is toxic if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage.[1] All handling must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield at all times.[1]
-
Moisture Sensitivity: The reagent is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[1] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place.
-
Spills and Disposal: In case of a spill, collect with an inert, absorbent material (e.g., vermiculite) and dispose of as hazardous chemical waste. Do not allow the product to enter drains. All waste must be disposed of according to local, regional, and national regulations.
Conclusion
This compound is more than a standard sulfonamide-forming reagent; it is a strategic tool for medicinal chemists. Its unique di-ortho-substitution pattern leads to accelerated reaction kinetics through ground-state destabilization and provides a means to enforce specific, rigid conformations in the resulting sulfonamide products. These attributes make it a valuable reagent for synthesizing structurally complex and potent drug candidates. Proper understanding of its reactivity and adherence to strict safety protocols are essential for its successful and safe implementation in the laboratory.
References
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. Available at: [Link]
-
Donkers, R. L., & Workentin, M. S. (2002). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry, 80(8), 992-999. Available at: [Link]
-
Gutiérrez, A., Romero, T., & González, F. J. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemRxiv. Available at: [Link]
-
ChemBK. (2024). 2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE - Introduction. Available at: [Link]
-
Cho, G. Y., & An, D. K. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Bulletin of the Korean Chemical Society, 33(4), 1413–1415. Available at: [Link]
-
Das, B., & Chakraborty, D. (2014). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 4(6), 346-361. Available at: [Link]
-
Vedejs, E., et al. (Supporting Information). Synthesis of sulfonyl chloride substrate precursors. (Note: Provides examples of sulfonyl chloride synthesis protocols). Available at: [Link]
-
Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. Available at: [Link]
-
Smith, A. D. (2012). The Synthesis of Functionalised Sulfonamides (Doctoral dissertation, UCL (University College London)). Available at: [Link]
-
Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Available at: [Link]
-
ResearchGate. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Available at: [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Available at: [Link]
-
Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. Available at: [Link]
Sources
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- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
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- 8. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
Application Notes & Protocols: A Scalable Synthesis of 2-Chloro-6-methylbenzenesulfonyl Chloride
Introduction
2-Chloro-6-methylbenzenesulfonyl chloride (C₇H₆Cl₂O₂S) is a pivotal intermediate in modern organic synthesis, particularly valued in the development of pharmaceuticals and other bioactive molecules.[1][2][3][4][5] Its electrophilic sulfonyl chloride group serves as a versatile handle for constructing more complex molecular architectures.[1] This document provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, designed for researchers and process chemists. We will focus on a modern Sandmeyer-type approach, which offers significant safety and scalability advantages over traditional methods.
Core Principles: Choosing a Synthetic Strategy
Several routes exist for the synthesis of aryl sulfonyl chlorides. Traditional methods include the direct chlorosulfonation of the corresponding arene (2-chlorotoluene) with potent reagents like chlorosulfonic acid, or the conversion of a sulfonic acid to its chloride form using agents like thionyl chloride.[6][7][8][9][10][11] While effective, these methods often involve highly corrosive reagents and can present challenges in controlling selectivity and managing byproducts on a large scale.
A more contemporary and robust strategy is the Sandmeyer-type chlorosulfonylation of an aromatic amine.[12] This approach, starting from 2-chloro-6-methylaniline, involves the in situ formation of a diazonium salt, which is then catalytically converted to the target sulfonyl chloride.[13][14][15][16][17] The key advantages of this method are:
-
Enhanced Safety: It avoids the pre-formation and isolation of highly energetic and potentially explosive diazonium salt intermediates.[13][15]
-
Scalability: The protocol has been demonstrated on a multi-gram scale, proving its suitability for larger production needs.[14][15]
-
Operational Simplicity: The use of a stable, solid sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) obviates the need to handle gaseous SO₂.[12][13][14]
This guide will detail the Sandmeyer-type protocol, providing a self-validating system from reaction setup to final product characterization.
Section 1: Overall Synthesis Workflow
The synthesis is structured as a one-pot, multi-step process that minimizes handling and intermediate isolation. The workflow is designed for efficiency and safety, progressing from readily available starting materials to the purified final product.
Figure 1: High-level workflow for the Sandmeyer-type synthesis.
Section 2: Detailed Synthesis Protocol
This protocol is adapted from methodologies proven to be effective for the synthesis of aryl sulfonyl chlorides from aniline precursors.[14][15]
Materials and Reagents
Proper preparation and handling of reagents are critical. Ensure all non-aqueous reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the product.[18]
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Molar Eq. | Notes |
| 2-Chloro-6-methylaniline | 87-63-8 | 141.60 | 1.0 | Starting material; clear liquid.[2] |
| DABSO | 33328-51-1 | 240.29 | 0.60 | Stable SO₂ surrogate; solid. |
| Copper(II) Chloride (CuCl₂) | 7447-39-4 | 134.45 | 0.05 (5 mol%) | Catalyst; solid. |
| tert-Butyl nitrite | 540-80-7 | 103.12 | 1.1 | Diazotizing agent; liquid. |
| Hydrochloric Acid (37% aq.) | 7647-01-0 | 36.46 | 2.0 | Chloride source and acid. |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | - | Anhydrous reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | Anhydrous extraction solvent. |
| Saturated Brine | N/A | N/A | - | For aqueous wash. |
| Anhydrous Na₂SO₄ or MgSO₄ | 7757-82-6 | 142.04 | - | Drying agent. |
Equipment
-
Multi-neck, round-bottom flask or jacketed reactor of appropriate size, equipped with an overhead mechanical stirrer, thermocouple/thermometer, and a reflux condenser with an inert gas inlet.
-
Pressure-equalizing dropping funnel for controlled liquid addition.
-
Cooling bath (ice/water) for temperature management.
-
Standard glassware for workup, including a large separatory funnel.
-
Rotary evaporator.
-
Kugelrohr or short-path distillation apparatus for vacuum distillation.
Step-by-Step Experimental Procedure
1. Reaction Setup:
-
To the reactor, charge 2-chloro-6-methylaniline (1.0 equiv), DABSO (0.60 equiv), and CuCl₂ (0.05 equiv).
-
Add anhydrous acetonitrile to achieve a starting material concentration of approximately 0.2 M.
-
Begin vigorous stirring and add 37% aqueous hydrochloric acid (2.0 equiv). Stir the resulting mixture at room temperature.
2. In Situ Diazotization and Sandmeyer Reaction:
-
Slowly add tert-butyl nitrite (1.1 equiv) dropwise to the stirring mixture over 30-60 minutes using the dropping funnel. A slight exotherm may be observed; maintain the temperature at or near room temperature using a cooling bath if necessary.
-
After the addition is complete, allow the reaction to stir at room temperature for 17-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aniline is consumed.
3. Workup and Isolation:
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Carefully quench the reaction by adding an organic solvent such as ethyl acetate or cyclopentyl methyl ether (CPME), followed by a slow addition of a saturated aqueous solution of sulfamic acid or water to neutralize any remaining diazonium species.[15]
-
Transfer the entire mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with fresh portions of ethyl acetate.
-
Combine all organic layers and wash sequentially with water and then saturated brine. This helps to remove residual acid and inorganic salts.[13]
4. Drying and Concentration:
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Perform this step at a low temperature (<40°C) to minimize product degradation.
5. Final Purification:
-
The crude this compound is obtained as an oil. For high purity, it should be purified by vacuum distillation.[19]
-
Kugelrohr distillation is highly effective for this scale.[15] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 132-134°C at 0.5 mmHg).[20] The purified product should be a clear, colorless to pale yellow liquid.[21]
Section 3: Mechanistic Insights and Rationale
Understanding the "why" behind each step is crucial for troubleshooting and process optimization. The reaction proceeds through a copper-catalyzed Sandmeyer-type mechanism.
Figure 2: Simplified reaction pathway for Sandmeyer chlorosulfonylation.
-
In Situ Diazotization: Tert-butyl nitrite in an acidic medium generates the nitrosating agent that converts the aniline into the corresponding diazonium salt directly within the reaction mixture.
-
Catalytic Cycle: A Cu(I) species, generated from Cu(II), engages in a single electron transfer (SET) with the diazonium salt. This releases nitrogen gas and forms an aryl radical.
-
SO₂ Trapping: The highly reactive aryl radical is immediately trapped by sulfur dioxide (released from the DABSO complex) to form a sulfonyl radical.
-
Oxidative Chlorination: The sulfonyl radical is oxidized by Cu(II) while abstracting a chloride ion, yielding the final sulfonyl chloride product and regenerating the Cu(I) catalyst to continue the cycle.
Section 4: Safety, Troubleshooting, and Characterization
Critical Safety Precautions
-
Chemical Hazards: this compound is corrosive, moisture-sensitive, and causes burns.[1][20] Reagents like hydrochloric acid and tert-butyl nitrite are also hazardous. Thionyl chloride and chlorosulfonic acid, used in alternative syntheses, are extremely corrosive and react violently with water.[22][23][24][25]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, a face shield, and acid-resistant gloves (e.g., neoprene or nitrile).[22][23][25]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[22][25] Ensure an eyewash station and safety shower are immediately accessible.[25]
-
Reaction Quenching: The quenching step can be exothermic. Perform it slowly and at a reduced temperature (0°C).
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Chlorinated organic waste and acidic aqueous waste must be segregated into appropriate containers.[22][25]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low or No Conversion | Ineffective diazotization; degraded tert-butyl nitrite. | Use fresh, high-purity tert-butyl nitrite. Ensure adequate acidity with HCl. |
| Inactive catalyst. | Use anhydrous CuCl₂. | |
| Low Yield | Hydrolysis of the product during workup. | Use cold (<5°C) solutions for all aqueous washing steps.[18] Minimize contact time with water. Ensure all solvents for extraction and equipment are dry. |
| Incomplete reaction. | Extend the reaction time and monitor by HPLC/TLC to confirm full consumption of starting material. | |
| Product Contaminated with Sulfonic Acid | Excessive moisture during reaction or workup. | This is the primary impurity from hydrolysis.[18] Strictly adhere to anhydrous conditions. For some aryl sulfonyl chlorides, precipitating the product by quenching into ice-water can protect it from extensive hydrolysis due to its low water solubility.[26][27] |
| Purification by extraction. | The more water-soluble sulfonic acid can be partially removed by washing the organic layer with dilute aqueous HCl.[18] |
Analytical Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Chromatography (HPLC/GC): To determine the purity of the final product.
-
Physical Properties: Compare the boiling point under vacuum with literature values (132-134°C @ 0.5 mmHg).[20] The refractive index should be around 1.5790-1.5830 at 20°C.[21]
References
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(30), 5951–5955. Available from: [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Available from: [Link]
-
Prakash, G. K. S., Mathew, T., Panja, C., & Olah, G. A. (2007). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synthesis, 2007(11), 1711-1714. Available from: [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). S-Chlorinations. Available from: [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. Available from: [Link]
- Google Patents. (n.d.). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. (US7842834B2).
-
Shcherbakov, D. S., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]
- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides. (CN112759536A).
-
Supporting Information: Synthesis of sulfonyl chloride substrate precursors. (n.d.). The Royal Society of Chemistry. Available from: [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Coll. Vol. 1, p. 84 (1941); Vol. 1, p. 21 (1921). Available from: [Link]
-
Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available from: [Link]
-
Drexel University Environmental Health and Safety. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Available from: [Link]
-
Birch, M., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]
-
ResearchGate. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
-
ChemBK. (n.d.). This compound - Introduction. Available from: [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-6-methylaniline. (CN112358404A).
- Google Patents. (n.d.). Preparation method of 2-chloro-6-methylaniline. (CN112358404B).
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Application Note: Quantitative Analysis of 2-Chloro-6-methylbenzenesulfonyl Chloride
Abstract
This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 2-Chloro-6-methylbenzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis. Ensuring the purity and concentration of this compound is critical for process control and the quality of the final drug substance.[1][2] This document outlines three robust analytical methods: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and a classical titrimetric method. Each section explains the underlying scientific principles, offers step-by-step experimental protocols, and discusses method validation in accordance with ICH guidelines to ensure data integrity and reliability.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals involved in quality control and process monitoring.
Introduction: The Importance of Quantifying this compound
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and accurate quantification of this starting material are paramount as impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final drug product.[1][2] Therefore, robust and validated analytical methods are essential for quality control at various stages of drug development and manufacturing.
This application note details three distinct analytical approaches for the quantification of this compound, each with its own advantages and specific applications. The choice of method will depend on factors such as the sample matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like sulfonyl chlorides.[6] Due to the reactive nature of the sulfonyl chloride group, a derivatization step is often employed to form a more stable derivative, which can be easily separated and quantified using reversed-phase HPLC.[1][2]
Principle of the Method
The method involves the derivatization of this compound with a suitable nucleophile, such as an amine, to form a stable sulfonamide. This derivative is then separated from other components in the sample on a reversed-phase HPLC column and detected by a UV detector. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.
Experimental Workflow
Sources
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- 6. benchchem.com [benchchem.com]
Application Notes & Protocols for the Safe Handling of 2-Chloro-6-methylbenzenesulfonyl Chloride in a Laboratory Setting
Abstract: This document provides a comprehensive guide to the safe handling, use, and disposal of 2-Chloro-6-methylbenzenesulfonyl chloride in a research and development laboratory environment. The protocols outlined herein are designed to mitigate the significant hazards associated with this corrosive and toxic compound. By understanding the chemical properties and potential reactions of this compound, researchers can implement robust safety measures to protect themselves and their colleagues.
Introduction: Understanding the Hazard Profile
This compound is a sulfonyl chloride compound that serves as a key building block in organic synthesis, particularly in the formation of sulfonamides, which are prevalent in many pharmaceutical compounds.[1][2] However, its utility is matched by its hazardous nature. The primary dangers associated with this compound are its severe corrosivity, toxicity upon ingestion, inhalation, or skin contact, and its violent reaction with water.
The presence of the sulfonyl chloride functional group makes the molecule highly reactive towards nucleophiles, including water. This reactivity is the basis for both its synthetic utility and its hazardous properties. Upon contact with moisture, it hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.[3] This hydrolysis can be rapid and exothermic.
Key Hazards:
-
Corrosive to Metals: May be corrosive to metals.
-
Acutely Toxic: Toxic if swallowed or in contact with skin, and fatal if inhaled.
-
Causes Severe Skin Burns and Eye Damage: Direct contact can lead to severe burns and permanent eye damage.[4]
-
Respiratory Irritant: May cause respiratory irritation.[4]
-
Moisture Sensitive: Reacts with water, including moisture in the air and on skin, to produce corrosive acids.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent any contact with the substance.
Primary Protection:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5] However, due to the severe corrosivity of this compound, it is highly recommended to use a full-face shield in conjunction with chemical splash goggles, especially when transferring or handling larger quantities.[5][6][7] Standard safety glasses do not offer adequate protection against splashes.[5]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for incidental contact. For prolonged handling or in situations with a high risk of splashing, heavier-duty butyl rubber gloves should be worn.[6][8] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if they become contaminated.
-
Body Protection: A flame-resistant lab coat is a baseline requirement. For procedures with a significant splash hazard, such as transferring the chemical between containers, a chemical-resistant apron should be worn over the lab coat.[5][6][9]
Respiratory Protection:
All handling of this compound must be conducted within a certified chemical fume hood to control exposure to its vapors.[7][8] In the event of a large spill or a failure of the primary engineering controls where vapor concentrations may be high, a NIOSH-approved respirator with a cartridge appropriate for acid gases and organic vapors is necessary.[5][10] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.[5]
Safe Handling and Experimental Protocols
Adherence to strict protocols is crucial for the safe use of this compound in any experimental setting.
Preparation and Weighing:
-
Work Area Preparation: Always work in a certified chemical fume hood with the sash at the lowest practical height.[7][8] The work area should be clean and free of clutter. Ensure that an emergency eyewash and safety shower are readily accessible.[8]
-
Inert Atmosphere: Due to its moisture sensitivity, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially for reactions that are sensitive to moisture.
-
Weighing: If weighing is necessary, do so in a fume hood. Dispense the required amount into a tared, sealed container. Avoid weighing on an open balance where vapors can escape.
Addition to a Reaction:
-
Controlled Addition: When adding this compound to a reaction mixture, do so slowly and in a controlled manner. Reactions involving this compound can be exothermic.[7]
-
Temperature Control: For reactions known to be highly exothermic, use an ice bath to maintain a low temperature during the addition.
-
Avoid Incompatible Materials: Keep the compound away from water, strong oxidizing agents, strong bases, and alcohols, as these can cause vigorous or explosive reactions.[11]
Storage and Disposal Protocols
Proper storage and disposal are critical to long-term safety.
Storage:
-
Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[12]
-
The storage area should be designated as a corrosives area and be separate from incompatible materials.[11][12]
-
Do not store above eye level.[8]
-
Store under an inert atmosphere, such as nitrogen, to prevent degradation from moisture.
Quenching and Disposal:
Unused or residual this compound must be quenched before disposal. A recommended procedure is the slow, controlled addition of the sulfonyl chloride to a stirred, cold solution of a weak base, such as sodium bicarbonate, or a dilute solution of a less reactive amine (e.g., diethylamine) in an appropriate solvent. This should be done in a fume hood. The resulting mixture should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4] All contaminated materials (e.g., gloves, pipette tips, paper towels) should also be collected in a sealed container and disposed of as hazardous waste.[13]
Emergency Procedures
In the event of an emergency, prompt and correct action is essential.
Spills:
-
Small Spills (less than 100 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[14]
-
Decontaminate the spill area with a mild detergent and water.[13]
-
-
Large Spills (outside of a fume hood or greater than 100 mL):
-
Evacuate the laboratory immediately and alert others.[13][15]
-
If the spill is volatile or poses a fire hazard, turn off ignition sources if it is safe to do so.[13]
-
Close the laboratory doors and prevent re-entry.
-
Call emergency services and the institution's environmental health and safety department.[15][16]
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][8][17] Seek immediate medical attention.[4][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[11][17] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[10] Seek immediate medical attention.[4]
Summary of Safety and Physical Data
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂O₂S | [18] |
| Appearance | Clear colorless to yellow liquid | [18] |
| Hazards | Corrosive, Acutely Toxic, Severe Skin/Eye Damage, Respiratory Irritant, Moisture Sensitive | |
| Incompatible Materials | Water, Strong Oxidizing Agents, Strong Bases, Alcohols | [11] |
| Storage Temperature | 2 - 8 °C is recommended |
References
- OSHA Training School. (2024, January 19).
- University of South Carolina. Personal Protection Equipment.
- The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
- Safety Precautions for Corrosive Substances. (2022, August 25).
- Cornell University Environmental Health and Safety. 8.9 Corrosives.
- Sigma-Aldrich. (2024, November 19).
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2014, May 13).
- Wikipedia. Sulfonyl halide.
- Fisher Scientific.
- Cole-Parmer. Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%.
- FUJIFILM Wako Chemicals.
- Oakland University. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026.
- Thermo Fisher Scientific. (2025, October 24).
- Fisher Scientific. (2009, September 22).
- Princeton University Environmental Health and Safety. Chemical Spill Procedures.
- Florida State University Emergency Management. Chemical Spills.
- Reaction Chemistry & Engineering. (2022).
- Chem Klean. Chemical Spill Procedures - Step By Step Guide.
- ACS Organic & Inorganic Au. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Thermo Fisher Scientific. This compound, 98% 1 g | Buy Online.
Sources
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- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
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Troubleshooting & Optimization
Technical Support Center: Reactions of 2-Chloro-6-methylbenzenesulfonyl Chloride with Nucleophiles
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development utilizing 2-chloro-6-methylbenzenesulfonyl chloride in their synthetic workflows. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered when reacting this sterically hindered sulfonyl chloride with various nucleophiles. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields of your desired products, and efficiently troubleshoot unexpected outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable reagent for the synthesis of sulfonamides and sulfonate esters. However, its unique substitution pattern, featuring both an ortho-chloro and an ortho-methyl group, introduces significant steric hindrance around the sulfonyl group. This steric congestion can profoundly influence its reactivity, often leading to side reactions or requiring carefully optimized conditions to achieve the desired transformation. This guide will walk you through the most common issues and their underlying causes, providing actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials (nucleophile and/or sulfonyl chloride).
-
The isolated yield of the desired product is substantially lower than expected.
Potential Causes & Recommended Solutions:
-
Insufficient Reaction Temperature: The steric hindrance imposed by the ortho-substituents on this compound can increase the activation energy of the reaction.
-
Solution: Gradually and cautiously increase the reaction temperature. Monitor the reaction closely for any signs of product degradation or the formation of new byproducts. For particularly hindered nucleophiles, refluxing in a suitable solvent may be necessary.
-
-
Inadequate Base Strength or Stoichiometry: A base is typically required to neutralize the HCl generated during the reaction.[1][2] If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the nucleophile and reducing its nucleophilicity.
-
Solution: Employ a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents). For less reactive nucleophiles, a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be beneficial.
-
-
Steric Hindrance on the Nucleophile: If your nucleophile (amine or alcohol) is also sterically hindered, the reaction can be exceptionally challenging.[3]
-
Solution: Consider using a less hindered nucleophile if your synthetic route allows. Alternatively, more forcing reaction conditions, such as higher temperatures and longer reaction times, may be required. In some cases, specialized catalysts can help overcome steric hindrance.[4]
-
Problem 2: Formation of Multiple Products in Reactions with Primary Amines
Symptoms:
-
TLC or LC-MS analysis reveals the desired monosulfonamide, unreacted primary amine, and a less polar byproduct.
Potential Cause:
-
Bis-sulfonylation: The primary amine can react with two molecules of the sulfonyl chloride to form a bis-sulfonylated product.[5] This is more likely to occur if the sulfonyl chloride is in excess or added too quickly.
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents).[5]
-
Slow Addition: Add a solution of this compound dropwise to the solution of the amine, preferably at a low temperature (e.g., 0 °C), to maintain a low concentration of the sulfonyl chloride and minimize over-reaction.[5]
-
Close Monitoring: Carefully monitor the reaction's progress by TLC or LC-MS. Once the starting sulfonyl chloride is consumed, promptly quench the reaction to prevent further sulfonylation.[5]
Problem 3: Presence of a Sulfonic Acid Byproduct
Symptoms:
-
A polar, water-soluble byproduct is observed in the crude reaction mixture, often leading to purification challenges.
-
The isolated yield of the desired product is reduced.
Potential Cause:
-
Hydrolysis of the Sulfonyl Chloride: this compound is moisture-sensitive and can readily hydrolyze to the corresponding 2-chloro-6-methylbenzenesulfonic acid in the presence of water.[6][7]
Recommended Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use. Use anhydrous solvents, and handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Solvent Choice: Select a dry, aprotic solvent that is appropriate for your reaction conditions. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Workflow to Prevent Sulfonyl Chloride Hydrolysis
Caption: Workflow to minimize hydrolysis of the sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so slow compared to reactions with tosyl chloride?
A1: The primary reason for the slower reaction rate is steric hindrance. The presence of both a chloro and a methyl group in the ortho positions to the sulfonyl chloride group physically blocks the approach of the nucleophile to the electrophilic sulfur atom. While some studies have shown that ortho-alkyl groups can, under certain circumstances, accelerate nucleophilic substitution at a sulfonyl sulfur due to ground-state strain, the combined steric bulk of the chloro and methyl groups in your specific substrate likely presents a significant kinetic barrier.[8]
Q2: Can I use pyridine as both a base and a solvent for my reaction?
A2: Yes, pyridine can serve as both a base and a solvent.[1] It is a common choice for sulfonamide synthesis as it effectively neutralizes the generated HCl. However, be aware that pyridine is a nucleophilic base and can potentially react with the sulfonyl chloride to form a sulfonylpyridinium salt. This intermediate is often more reactive than the sulfonyl chloride itself and can facilitate the reaction with your intended nucleophile. For sensitive substrates, using a non-nucleophilic base like triethylamine or DIPEA in an inert solvent is often preferred to avoid potential side reactions.
Q3: How can I effectively purify my sulfonamide derivative?
A3: The purification of sulfonamides can be challenging due to their varying polarities. Common techniques include:
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Column Chromatography: For non-crystalline products or for separating closely related impurities, silica gel column chromatography is a standard approach. The choice of eluent will depend on the polarity of your compound.
-
Preparative HPLC: For difficult separations or to obtain highly pure material for applications like drug development, preparative HPLC can be employed.[5]
Q4: I am observing an unexpected elimination product when reacting this compound with a primary alcohol. What is happening?
A4: While the formation of a sulfonate ester is the expected outcome, this ester is a good leaving group. If your alcohol has a proton on the beta-carbon and you are using a strong, non-nucleophilic base, you may be promoting an E2 elimination reaction. The base removes the beta-proton, and the sulfonate ester departs, forming an alkene. To favor the desired substitution, use a milder base like pyridine and avoid excessive heating.
Reaction Pathways with Alcohols
Caption: Competing substitution and elimination pathways with alcohols.
Data Summary Table
| Issue | Potential Cause | Key Parameters to Control | Recommended Starting Point |
| Low Conversion | Steric Hindrance | Temperature, Reaction Time | Start at room temperature, gradually increase to reflux if necessary. |
| Bis-sulfonylation (1° Amines) | Stoichiometry, Rate of Addition | Molar ratio of Amine:Sulfonyl Chloride | 1.1 : 1.0 |
| Hydrolysis | Presence of Water | Solvent/Reagent Purity, Atmosphere | Use anhydrous solvents under an inert (N₂ or Ar) atmosphere. |
| Elimination (Alcohols) | Base Strength | Choice of Base | Use a mild base like pyridine instead of strong bases like DBU. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary or Secondary Amine
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (DCM, 5 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: this compound.
- BenchChem. (2025). Technical Support Center: Synthesis of Sulfonamide Derivatives.
- ChemicalBook. (n.d.). This compound.
- MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
- ChemBK. (2024). 2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE.
- BenchChem. (2025). Overcoming steric hindrance in reactions with bulky benzoyl chlorides.
- YouTube. (2021). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.
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Technical Support Center: Purification of 2-Chloro-6-methylbenzenesulfonyl Chloride
Welcome to the technical support center for the purification of 2-Chloro-6-methylbenzenesulfonyl chloride (CMSC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary expertise to confidently purify your CMSC product, ensuring high quality for your downstream applications.
Understanding the Chemistry of this compound and Its Impurities
This compound (CAS No: 25300-37-2) is a viscous, colorless to pale yellow liquid at room temperature.[1][2] As a sulfonyl chloride, its chemistry is dominated by the electrophilic sulfur atom, making it highly reactive towards nucleophiles. This reactivity is key to its utility in synthesis but also presents challenges in its purification, primarily due to its susceptibility to hydrolysis.
The most common impurity encountered is the corresponding 2-chloro-6-methylbenzenesulfonic acid , formed by the reaction of the sulfonyl chloride with water.[3] The presence of this acidic impurity can interfere with subsequent reactions and complicate product characterization. Other potential impurities are often related to the synthetic route used for its preparation, which typically involves the diazotization of 2-chloro-6-methylaniline followed by a Sandmeyer-type reaction.[4][5] This can introduce byproducts that need to be removed.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Diagram: Troubleshooting Workflow
Caption: A general workflow for troubleshooting the purification of this compound.
Q1: My purified this compound still shows a baseline spot on TLC and has an acidic pH. What is the likely impurity and how can I remove it?
A1: The most probable impurity is 2-chloro-6-methylbenzenesulfonic acid, resulting from hydrolysis of the product.[3] This sulfonic acid is significantly more polar than the sulfonyl chloride, hence its appearance as a baseline spot on silica gel TLC plates. Its acidic nature is also a key indicator.
Recommended Solution: Aqueous Work-up
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or diethyl ether.
-
Washing: Transfer the solution to a separatory funnel and wash with cold, saturated sodium bicarbonate solution. Be cautious as CO2 evolution may cause pressure build-up. This will neutralize and extract the sulfonic acid into the aqueous layer.
-
Brine Wash: Wash the organic layer with cold brine (saturated NaCl solution) to remove any remaining aqueous bicarbonate and to help break any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
Expert Tip: Perform all aqueous washes at low temperatures (e.g., in an ice bath) to minimize hydrolysis of the desired sulfonyl chloride product.
Q2: I am trying to purify this compound by vacuum distillation, but the product seems to be decomposing. What is happening and what should I do?
A2: Sulfonyl chlorides can be thermally labile and may decompose at elevated temperatures, even under vacuum.[6] The observed decomposition could be due to excessive heating or the presence of impurities that catalyze degradation. The boiling point of this compound is reported to be 132-134°C at 0.5 mmHg.[7]
Troubleshooting Steps:
-
Improve Vacuum: Ensure your vacuum system is capable of achieving a high vacuum (ideally below 1 mmHg) to lower the boiling point of the compound.
-
Monitor Temperature Carefully: Use a well-controlled heating mantle and monitor the pot temperature closely. Avoid overheating the distillation flask.
-
Short Path Distillation: For small quantities, a Kugelrohr or short path distillation apparatus can minimize the residence time at high temperatures.
-
Consider an Additive: In some cases, the addition of a high-boiling, inert liquid can help to moderate the distillation and prevent localized overheating.[6]
Alternative Purification: If thermal decomposition remains an issue, consider non-thermal purification methods such as column chromatography.
Q3: I am attempting to purify my product by column chromatography on silica gel, but I am getting poor separation or the product seems to be reacting on the column. What are the best practices?
A3: Silica gel is acidic and can promote the hydrolysis of sensitive compounds like sulfonyl chlorides. While chromatography is a viable option, careful selection of the mobile phase and technique is crucial.
Recommended Protocol for Column Chromatography:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: A non-polar mobile phase is recommended to elute the less polar sulfonyl chloride while retaining the more polar sulfonic acid impurity. Start with a low-polarity solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.
-
Begin with 100% hexanes and gradually increase the percentage of ethyl acetate (e.g., from 0% to 5-10%).
-
Monitor the elution using TLC.[8] The sulfonyl chloride should have a higher Rf value than the sulfonic acid.
-
-
Dry Loading: To minimize contact time with the silica, consider adsorbing your crude product onto a small amount of silica gel and loading it dry onto the column.
-
Speed: Run the column relatively quickly to reduce the time the compound spends on the stationary phase.
Expert Tip: For particularly sensitive sulfonyl chlorides, consider using a less acidic stationary phase like Florisil® or deactivated silica gel.
Frequently Asked Questions (FAQs)
Q: What is the best way to store purified this compound?
A: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7]
Q: Can I use recrystallization to purify this compound?
A: As this compound is a liquid at room temperature, recrystallization is not a suitable method for its purification. This technique is only applicable to solid compounds.
Q: How can I monitor the purity of my this compound?
A: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. Use a suitable mobile phase (e.g., hexanes/ethyl acetate) and visualize under UV light. The presence of a spot at the baseline often indicates the sulfonic acid impurity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) is a good starting point.[9][10]
Q: What are the main safety precautions when handling this compound?
A: this compound is corrosive and a lachrymator. It reacts with water to release corrosive hydrogen chloride gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
Experimental Protocols
Protocol 1: General Procedure for Aqueous Work-up
-
Dissolve the crude this compound (1 equivalent) in dichloromethane (10 volumes).
-
Transfer the solution to a separatory funnel and cool in an ice bath.
-
Add cold, saturated aqueous sodium bicarbonate solution (5 volumes) and swirl gently. Vent the funnel frequently to release any pressure.
-
Separate the aqueous layer.
-
Wash the organic layer with cold brine (5 volumes).
-
Separate the organic layer and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Vacuum Distillation
-
Set up a distillation apparatus suitable for vacuum distillation (e.g., with a short path head).
-
Ensure all glassware is dry and the system can hold a high vacuum.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask using a heating mantle while stirring.
-
Collect the fraction that distills at the expected boiling point and pressure (lit. bp: 132-134°C at 0.5 mmHg).[7]
-
Discontinue heating once the desired product has been collected or if signs of decomposition are observed.
Diagram: Purification Workflow
Caption: Recommended workflow for the purification of this compound.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 25300-37-2 | [11][12][13] |
| Molecular Formula | C₇H₆Cl₂O₂S | [1][11][12] |
| Molecular Weight | 225.09 g/mol | [12] |
| Appearance | Clear colorless to yellow liquid | [1][2] |
| Boiling Point | 132-134°C at 0.5 mmHg | [7] |
| Refractive Index | 1.5790-1.5830 @ 20°C | [1][2] |
References
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Retrieved from [Link]
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Solubility of Things. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-chloro-2-methylbenzenesulfonyl chloride. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses. Retrieved from [Link]
- Rogic, M. M., & Vitrone, J. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1334.
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-chloroethyl 4-methylbenzenesulfonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Vliet, E. B. (n.d.). methanesulfonyl chloride. Organic Syntheses. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methyl-benzylphenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE. Retrieved from [Link]
- Ivanov, S. N., & Gnedin, B. G. (2009). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 45(5), 733-740.
-
PubChem. (n.d.). 2-Chloro-6-methylaniline. Retrieved from [Link]
- Dong, M. W. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
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University of Technology. (n.d.). Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylbenzoic acid. Retrieved from [Link]
- Xiulan, S., et al. (2008). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Asian Journal of Chemistry, 20(2), 1087-1092.
-
Oakwood Chemical. (n.d.). 2-Methylbenzenesulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US4204916A - Process for recovering acid chlorides by distillation.
-
Sciencemadness Discussion Board. (2012, June 19). Vacuum Distillation of SOCl2 (thionyl chloride). Retrieved from [Link]
-
Warnhoff, E. W., Martin, D. G., & Johnson, W. S. (n.d.). ( - Cyclohexanone, 2-chloro-2-methyl- - ) and -. Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). US3155457A - Purification of thionyl chloride.
- Google Patents. (n.d.). CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene.
- Google Patents. (n.d.). US3156529A - Process for the purification of thionyl chloride.
- Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the American Chemical Society, 115(7), 2681-2686.
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overcoming solubility issues with 2-Chloro-6-methylbenzenesulfonyl chloride
Technical Support Center: 2-Chloro-6-methylbenzenesulfonyl Chloride
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Synthesis
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues when working with this versatile but sometimes challenging reagent. As application scientists, we understand that a failed reaction is often a dissolution problem in disguise. This document provides field-proven troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?
This is the most common issue encountered. The solubility of this compound is dictated by its molecular structure—a rigid aromatic ring substituted with a polar sulfonyl chloride group and nonpolar chloro and methyl groups. This gives it moderate polarity, making solvent selection critical.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting decision tree for solubility issues.
1. Solvent Selection: Your first action should be to verify your choice of solvent. Like other sulfonyl chlorides, this reagent is generally soluble in a range of common organic solvents but is practically insoluble in water, where it rapidly hydrolyzes.[1][2]
| Solvent | Typical Solubility | Rationale & Considerations |
| Dichloromethane (DCM) | High | Excellent choice for many reactions, particularly sulfonamide formation.[3] Relatively non-polar but can dissolve the reagent well. |
| Tetrahydrofuran (THF) | High | A polar aprotic solvent that is often effective. Ensure it is anhydrous, as water content can be an issue.[3] |
| Acetone | High | Good solvent, but its reactivity with certain reagents (e.g., strong bases) should be considered.[4] |
| Ethyl Acetate (EtOAc) | Moderate to High | A good balance of polarity. Useful for extractions and reactions.[4] |
| Acetonitrile (ACN) | Moderate | Polar aprotic solvent suitable for a range of reactions. Can be used in biphasic systems.[5] |
| Toluene | Low to Moderate | Less polar; may require heating to achieve dissolution. |
| Hexanes / Heptane | Insoluble | Nonpolar solvents are generally poor choices. |
| Water | Insoluble / Reactive | Reacts to form 2-chloro-6-methylbenzenesulfonic acid.[6] Avoid water unless designing a specific biphasic process. |
2. Gentle Heating: Increasing the temperature can significantly improve solubility.[4] However, exercise caution. Sulfonyl chlorides are reactive, and excessive heat can accelerate unwanted side reactions, particularly hydrolysis if trace moisture is present. We recommend incremental heating (e.g., to 40-50 °C) while monitoring the reaction by TLC or HPLC.[7]
Q2: I'm performing a sulfonamide synthesis with an amine salt that is insoluble in my organic solvent. How can I make this reaction work?
This is a classic heterogeneous reaction problem. Your sulfonyl chloride is in the organic phase, while your nucleophile (the amine) is either a solid or dissolved in an incompatible phase. You have two excellent options:
Option A: Phase-Transfer Catalysis (PTC)
PTC is an elegant solution for reactions where reactants are in different, immiscible phases.[8] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile (e.g., an amine or its conjugate base) from the aqueous or solid phase into the organic phase where it can react with the sulfonyl chloride.[5][9]
Mechanism of Phase-Transfer Catalysis (PTC)
Caption: Mechanism of phase-transfer catalysis in sulfonylation.
Protocol 1: Sulfonamide Synthesis via Phase-Transfer Catalysis
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable organic solvent (e.g., DCM or Toluene).
-
Aqueous Phase: In a separate vessel, prepare an aqueous solution of your amine (if soluble) or amine salt (e.g., hydrochloride salt, >2.0 equiv.) and a base (e.g., NaOH, K₂CO₃). If the amine itself is used, the base will neutralize the HCl generated in the reaction.
-
Catalyst Addition: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) to the organic phase (typically 1-5 mol%).
-
Reaction: Combine the organic and aqueous phases. Stir the biphasic mixture vigorously at room temperature or with gentle heating. Vigorous stirring is crucial to maximize the interfacial surface area where the catalyst functions.
-
Monitoring: Track the disappearance of the sulfonyl chloride by TLC or LC-MS. Reactions are often complete within a few hours.
-
Workup: Separate the organic layer, wash with water and brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo. Purify the resulting sulfonamide by crystallization or column chromatography.
Option B: Using a Co-Solvent System
If PTC is not desirable, a carefully chosen co-solvent system can create a single phase. For example, if your amine is soluble in DMF but your sulfonyl chloride is not, you can dissolve the sulfonyl chloride in THF and then add the DMF solution of the amine.[3] Start with a high concentration of the solvent that best dissolves the sulfonyl chloride and titrate in the second solvent until all components are in solution.
Q3: Even in a good solvent, my reagent dissolves very slowly or forms clumps. What can I do to accelerate dissolution?
Slow dissolution kinetics can be mistaken for poor solubility. This is often due to high crystal lattice energy or particle size.
Solution: Sonication
Ultrasonic irradiation is a highly effective mechanical method to speed up dissolution and break up aggregates.[10] The process, known as sonochemistry, uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This collapse generates localized hot spots and intense shockwaves that bombard the solid's surface, breaking apart the crystal lattice and enhancing solvent penetration.[11][12][13]
Protocol 2: Dissolution of Reagent Using an Ultrasonic Bath
-
Preparation: Add the this compound and your chosen anhydrous solvent to a thick-walled flask (e.g., a round-bottom or Erlenmeyer flask). Do not stopper the flask tightly.
-
Immersion: Place the flask in a standard laboratory ultrasonic bath, ensuring the water level in the bath is higher than the solvent level in the flask.
-
Sonication: Turn on the sonicator. You should observe "streaming" or cloudiness emanating from the solid as it dissolves.
-
Duration: Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the solvent, which could degrade the sulfonyl chloride. Check for dissolution between bursts.
-
Completion: Once the solid is fully dissolved, the solution can be taken directly to the next synthetic step. Note that sonication can sometimes create very fine, suspended particles that give the illusion of dissolution; a brief centrifugation can confirm true solubility.[10]
Q4: My reaction is sluggish and I suspect solubility is the culprit, but I'm worried about hydrolysis. How can I avoid forming the sulfonic acid impurity?
Hydrolysis to 2-chloro-6-methylbenzenesulfonic acid is the primary competing reaction and a common source of yield loss.[14] The sulfonyl chloride functional group is highly electrophilic and susceptible to attack by water.
Prevention is the best strategy:
-
Anhydrous Conditions: This is non-negotiable. Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >120 °C) and cool under a stream of inert gas (N₂ or Ar). Handle all reagents under an inert atmosphere.[14]
-
Controlled Quenching: When the reaction is complete, quench it by adding it to cold water or ice. The low temperature minimizes the rate of hydrolysis while precipitating your organic product.[14]
-
Strategic Aqueous Workup: For some aryl sulfonyl chlorides with very low water solubility, precipitating the product directly from an aqueous reaction mixture can be protective. The solid product crashes out of the solution, and its low solubility shields it from further hydrolysis.[15][16] This is an advanced technique that depends heavily on the specific properties of the final product.
Removal of Sulfonic Acid Impurity:
If hydrolysis does occur, the resulting sulfonic acid can often be removed during workup. Sulfonic acids are highly polar and acidic. A wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) will deprotonate the sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer, leaving your desired, less polar product in the organic phase.
References
-
Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Taylor & Francis Online. [Link]
-
Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1171–1176. [Link]
-
Chem-Station. (2016). Sonication in Organic Synthesis. Chem-Station International Edition. [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 763-780. [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 763-780. [Link]
-
Envirostar. (2023). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. [Link]
-
Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 54(13), 2898–2909. [Link]
-
Harmata, M., & Hong, X. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of organic chemistry, 72(26), 10244–10246. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
Solubility of Things. (n.d.). Tosyl chloride. [Link]
-
Solubility of Things. (n.d.). Benzenesulfonyl chloride. [Link]
-
Das, P., & Chowdhury, D. (2015). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 5(1), 1-20. [Link]
-
Alonso, D. A., et al. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. [Link]
-
Alonso, D. A., et al. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 25, 7838-7846. [Link]
-
PTC Communications, Inc. (2004). Industrial Phase-Transfer Catalysis. [Link]
-
Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 54(13), 2898–2909. [Link]
-
Ruano, J. L. G., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. [Link]
-
PTC Organics. (n.d.). PTC Reaction of Thionyl Chloride – VALUABLE READER INPUT![Link]
-
Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
-
OECD SIDS. (2003). 4-Methylbenzenesulfonyl chloride. [Link]
-
ResearchGate. (2019). Sonication speeds up dissolution or actually increase solubility?[Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
-
Royal Society of Chemistry. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. (2007). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
ChemistryViews. (2018). Better Synthesis of Sulfonyl Chloride Mimics. [Link]
-
Reusch, W. (2023). Amine Reactions. Chemistry LibreTexts. [Link]
-
ResearchGate. (2023). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride...[Link]
-
RIT Digital Institutional Repository. (1974). Some reactions of 2-chloroethanesulfonyl chloride. [Link]
-
ChemBK. (2024). 2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE. [Link]
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Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]
-
ResearchGate. (2007). Two Pathways of Arenesulfonyl Chlorides Hydrolysis...[Link]
-
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]
-
Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. [Link]
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Technical Support Center: Optimizing Reactions with 2-Chloro-6-methylbenzenesulfonyl Chloride
Welcome to the technical support guide for 2-Chloro-6-methylbenzenesulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis and subsequent reactions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, reproducible results.
Part 1: Frequently Asked Questions (FAQs) on Synthesis & Purification
This section addresses common issues encountered during the preparation and purification of the title compound. The most prevalent synthetic route involves the direct chlorosulfonation of 2-chlorotoluene.
Q1: What is the recommended laboratory-scale method for synthesizing this compound?
A1: The most direct method is the electrophilic aromatic substitution of 2-chlorotoluene using chlorosulfonic acid.[1] The reaction involves the careful addition of the substrate to an excess of chlorosulfonic acid at low temperatures, followed by a controlled workup.
Q2: My chlorosulfonation reaction is giving a very low yield and a significant amount of a high-melting white solid. What is happening?
A2: This is a classic issue. The high-melting solid is likely the symmetrical diaryl sulfone byproduct, bis(2-chloro-6-methylphenyl) sulfone. The formation of this byproduct is highly dependent on the reaction stoichiometry and temperature.
-
Causality: The primary reaction forms the desired sulfonyl chloride. However, this product can then act as an electrophile and react with another molecule of 2-chlorotoluene in a Friedel-Crafts-type reaction to form the sulfone. Using a large excess of chlorosulfonic acid helps to keep the concentration of the starting material low at any given time, disfavoring the bimolecular sulfone formation.[2]
-
Solution:
-
Stoichiometry: Use a significant excess of chlorosulfonic acid (typically 3-5 equivalents).
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of 2-chlorotoluene. Do not let the internal temperature rise.
-
Addition Rate: Add the 2-chlorotoluene dropwise to the stirred chlorosulfonic acid. A slow, controlled addition is critical.[2]
-
Q3: The reaction mixture turned dark brown/black during the synthesis. Is this normal?
A3: While some color change is expected, a very dark or black mixture often indicates oxidative side reactions or charring, which can be caused by localized overheating.[3] Chlorosulfonic acid is a powerful oxidizing and dehydrating agent.[4][5]
-
Causality: If the addition of the substrate is too fast or the cooling is inefficient, "hot spots" can form in the reaction mixture, leading to decomposition.
-
Solution: Ensure vigorous stirring and efficient external cooling (e.g., an ice-salt bath) to maintain a uniform, low temperature throughout the addition process.
Q4: What is the best procedure for working up the reaction and purifying the product?
A4: The workup must be performed cautiously as it involves quenching a large excess of a highly reactive acid.
-
Quenching: The reaction mixture should be poured slowly and carefully onto a large amount of crushed ice with vigorous stirring.[2] This hydrolyzes the remaining chlorosulfonic acid in a controlled manner. Never add water to the reaction mixture , as this will cause a violent, explosive evolution of heat and HCl gas.[6]
-
Extraction: The product, being organic, will likely separate as an oil or solid. It should be extracted with a suitable solvent like dichloromethane or diethyl ether.
-
Washing: The organic layer should be washed with cold water, followed by a cold, dilute sodium bicarbonate solution to remove acidic impurities, and finally with brine.
-
Purification: The crude product is often purified by vacuum distillation.[7] For smaller scales or heat-sensitive applications, flash column chromatography on silica gel can be effective. Ensure all glassware is scrupulously dry, as the sulfonyl chloride is moisture-sensitive.[7]
Part 2: Troubleshooting Guide for Reactions Using this compound
This guide focuses on the most common application: the formation of sulfonamides via reaction with amines.
Common Problem: Low or No Product Yield
Q5: I am reacting this compound with a primary amine, but the reaction is sluggish and gives a poor yield. What are the likely causes?
A5: Several factors can contribute to low reactivity.
-
Steric Hindrance: The primary issue is often steric hindrance. The ortho-chloro and ortho-methyl groups on the sulfonyl chloride significantly crowd the electrophilic sulfur atom, slowing the approach of the amine nucleophile.
-
Reagent Quality: The sulfonyl chloride is moisture-sensitive.[7] Over time, it can hydrolyze to the unreactive 2-chloro-6-methylbenzenesulfonic acid. Always use freshly purified or high-purity reagent and conduct reactions under an inert atmosphere (N₂ or Ar).
-
Insufficient Base: The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. At least two equivalents of a non-nucleophilic base (like triethylamine or pyridine) are required: one to scavenge the HCl and one to facilitate the reaction.
-
Poor Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines will react much more slowly.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low-Yield Sulfonamide Reactions.
Common Problem: Formation of Side Products
Q6: My TLC shows multiple spots. Besides my starting materials and product, what could the other spots be?
A6: Several side products are common in sulfonylation reactions.
| Symptom / Side Product | Probable Cause | Proposed Solution |
| Spot at baseline (polar) | Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. | Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents. Perform the reaction under an inert atmosphere. |
| Second, less polar product spot | Di-sulfonylation of a primary amine (R-NH-SO₂R').[3] | Use a 1:1 molar ratio of amine to sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution to avoid localized high concentrations.[3] |
| Oily, complex mixture | Decomposition of starting material or product. | Run the reaction at a lower temperature. Ensure the base used is non-nucleophilic and pure. |
Q7: I am reacting with a primary aniline and I'm getting a significant amount of a di-sulfonated product, R-N(SO₂Ar)₂. How do I prevent this?
A7: This is a common issue with primary amines, especially anilines.[3] The initially formed sulfonamide (R-NHSO₂Ar) still has an acidic N-H proton. In the presence of excess base and sulfonyl chloride, it can be deprotonated and react a second time.
-
Causality: The anion of the primary sulfonamide is a competent nucleophile that can attack another molecule of the sulfonyl chloride.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 to 1).
-
Reverse Addition: Add the sulfonyl chloride solution slowly to the stirred solution of the amine and base. This ensures the sulfonyl chloride is never in excess.[3]
-
Lower Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) can often minimize this side reaction.[3]
-
Part 3: Handling, Storage, and Safety
Q8: What are the critical safety precautions for handling this compound?
A8: This compound is corrosive, a lachrymator (causes tearing), and reacts violently with water.[7][8]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear chemical-resistant gloves (butyl or nitrile), safety goggles, and a lab coat.[8][9]
-
Reactivity Hazards: It reacts violently and exothermically with water, alcohols, and bases, releasing corrosive HCl gas.[4] Ensure it is not stored near incompatible materials.[6]
-
Spill Cleanup: Do not use water to clean up spills. Use an inert absorbent material like vermiculite or sand, and then cautiously neutralize with a weak base like sodium bicarbonate.
Q9: How should I properly store this reagent to ensure its long-term stability?
A9: The key to stability is preventing hydrolysis.
-
Conditions: Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen.
-
Location: Keep in a cool, dry, well-ventilated area away from moisture and incompatible substances.[9] A desiccator cabinet is an excellent storage location.
Part 4: Appendices
Appendix A: Experimental Protocols
Protocol 1: Synthesis of this compound
-
Disclaimer: This procedure should only be performed by trained chemists with appropriate safety precautions.
-
Equip a three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a trap.
-
Charge the flask with chlorosulfonic acid (4.0 eq.). Cool the flask to 0 °C in an ice-salt bath.
-
With vigorous stirring, add 2-chlorotoluene (1.0 eq.) dropwise from the funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
With efficient stirring, slowly pour the reaction mixture onto the ice.
-
Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with cold water, cold 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Protocol 2: General Procedure for Sulfonamide Formation
-
To a stirred solution of a primary or secondary amine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography or recrystallization.
Appendix B: Reaction Mechanism
Caption: Simplified Mechanism for Chlorosulfonation and Sulfone Byproduct Formation.
References
-
Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link][10]
-
Cornella, J., et al. (2017). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link][11][12]
-
ResearchGate. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. Available at: [Link][13]
-
Wang, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Available at: [Link][14]
-
SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE Safety Data Sheet. Available at: [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Available at: [Link][15]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Available at: [Link][8]
-
Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros. Available at: [Link][16]
-
Chen, B., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters. Available at: [Link][17]
-
Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link][18]
-
Organic Syntheses. (1921). Benzenesulfonyl chloride. Org. Syn. Coll. Vol. 1, p.84. Available at: [Link][2]
-
GlobalSpec. (2002). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. Chlorosulfonic Acid A Versatile Reagent. Available at: [Link][1]
-
NJ.gov. (n.d.). HAZARD SUMMARY - CHLOROSULPHONIC ACID. Available at: [Link][6]
-
YouTube. (2022). Chlorosulfonic acid. Powerful lachrymator. Available at: [Link][19]
-
ChemBK. (2024). 2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE. Available at: [Link][7]
-
Organic Syntheses. (1969). Methanesulfonyl cyanide. Org. Syn. Coll. Vol. 5, p.735. Available at: [Link][20]
-
Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. Available at: [21]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Available at: [Link][22]
Sources
- 1. globalspec.com [globalspec.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. macro.lsu.edu [macro.lsu.edu]
- 6. nj.gov [nj.gov]
- 7. chembk.com [chembk.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF<sub>4</sub> [ouci.dntb.gov.ua]
- 12. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 16. reddit.com [reddit.com]
- 17. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. youtube.com [youtube.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 22. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Failed Sulfonylation with 2-Chloro-6-methylbenzenesulfonyl Chloride
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for sulfonylation reactions using 2-chloro-6-methylbenzenesulfonyl chloride. This reagent is a valuable building block in medicinal chemistry and organic synthesis for creating complex sulfonamides.[1] However, its steric hindrance, due to the ortho-chloro and methyl groups, can present unique challenges in achieving successful sulfonylation.[2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during their experiments.
Section 1: Frequently Asked Questions (FAQs)
Here are some quick answers to the most common initial problems faced when using this compound.
Q1: Why is my sulfonylation reaction not proceeding at all, even with a standard base like triethylamine or pyridine?
A1: The primary reason is often the steric hindrance of this compound.[2] The bulky groups adjacent to the sulfonyl chloride can significantly slow down the reaction with nucleophiles (amines or alcohols). Standard, non-nucleophilic bases like triethylamine may not be sufficient to facilitate the reaction, especially with hindered nucleophiles. Consider using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[3][4][5]
Q2: I see some product formation, but the yield is consistently low. What can I do to improve it?
A2: Low yields can stem from several factors. Incomplete reaction is a common cause due to steric hindrance.[2] Increasing the reaction time, temperature, or using a more potent catalytic system like DMAP can help drive the reaction to completion.[3][6] Also, ensure your reagents are pure and anhydrous, as moisture can hydrolyze the sulfonyl chloride.[7]
Q3: My reaction mixture is turning dark, and I'm getting multiple spots on my TLC. What are the likely side reactions?
A3: Darkening of the reaction mixture often indicates decomposition or side reactions. With amines, common side reactions include the formation of disulfonylated products if a primary amine is used, or elimination reactions. For alcohols, side reactions can include elimination to form alkenes, especially with secondary or tertiary alcohols under basic conditions. The choice of base and solvent can significantly influence the prevalence of these side reactions.
Q4: Is this compound stable? How should I store it?
A4: this compound is sensitive to moisture.[8] It should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a cool, dry place. Exposure to moisture will lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering it unreactive for sulfonylation.
Section 2: In-depth Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their potential causes, and actionable solutions.
Symptom 1: No Reaction or Low Conversion
If your reaction shows little to no product formation, consider the following factors:
Potential Cause 1: Insufficient Reactivity of the Nucleophile or Sulfonyl Chloride
The combination of a sterically hindered sulfonyl chloride and a hindered nucleophile (e.g., a secondary amine or a bulky alcohol) can make the reaction exceedingly slow.
Solutions:
-
Employ a Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP) is highly effective in catalyzing sulfonylation reactions, particularly with hindered substrates.[3][4][5] DMAP acts as a nucleophile, reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the amine or alcohol.[3]
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid decomposition.
-
Prolong Reaction Time: Some sterically demanding reactions may require extended periods (24-48 hours) to reach completion.
Potential Cause 2: Inappropriate Base Selection
The role of the base is not just to scavenge the HCl byproduct; it can also influence the reaction mechanism.[9][10][11] A non-nucleophilic, sterically hindered base like 2,4,6-collidine might be less effective than a base that can also act as a nucleophilic catalyst.[3]
Solutions:
-
Switch to a More Effective Base System: For many applications, a combination of a stoichiometric amount of a tertiary amine base (like triethylamine) with a catalytic amount of DMAP (5-10 mol%) provides an excellent balance of acid scavenging and catalytic activity.[6] In some cases, using DMAP as the sole base can also be highly efficient.[3][4]
Potential Cause 3: Reagent Purity and Reaction Conditions
Water is the enemy of sulfonyl chlorides. Any moisture in the reagents or solvent will lead to hydrolysis of this compound.
Solutions:
-
Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system). Ensure your amine or alcohol substrate is also dry.
-
Check Reagent Quality: Verify the purity of your this compound. If it's old or has been improperly stored, it may have hydrolyzed.
Symptom 2: Formation of Unexpected Side Products
The appearance of multiple products on your TLC or in your crude NMR indicates that side reactions are occurring.
Potential Cause 1: Over-reaction with Primary Amines
Primary amines can potentially react twice with the sulfonyl chloride to form a disulfonylated product (a sulfonimide).
Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride to favor the formation of the monosulfonated product.
-
Slow Addition: Add the sulfonyl chloride slowly to a solution of the amine and base. This keeps the concentration of the sulfonyl chloride low, minimizing the chance of a second reaction.
Potential Cause 2: Elimination Reactions with Alcohols
Secondary and tertiary alcohols, in particular, can undergo elimination to form alkenes under basic conditions, competing with the desired sulfonylation.[12]
Solutions:
-
Milder Base: Consider using a less hindered, milder base like pyridine, which is less likely to promote elimination.[9]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the substitution pathway over elimination.
Potential Cause 3: N-Sulfonylation of Pyridine-type Structures
If your substrate contains a pyridine-like nitrogen, it can be sulfonylated, leading to the formation of a pyridinium salt intermediate.[6]
Solutions:
-
Catalytic DMAP: In such cases, using a catalytic amount of DMAP with a non-nucleophilic base like triethylamine can be beneficial.[6]
Symptom 3: Difficult Purification
Challenges in isolating the pure sulfonamide product are often due to the physicochemical properties of the product or byproducts.
Potential Cause 1: Similar Polarity of Product and Starting Materials
If the starting amine/alcohol and the resulting sulfonamide have similar polarities, separation by column chromatography can be challenging.
Solutions:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A shallow gradient can sometimes improve separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[13] Test various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Potential Cause 2: Removal of Excess Base and Salts
The hydrochloride salt of the base used (e.g., triethylammonium chloride) can sometimes be difficult to remove completely.
Solutions:
-
Aqueous Workup: Perform an aqueous workup by diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute acid (e.g., 1M HCl) to remove the excess amine base, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Filtration: If the salt precipitates from the reaction mixture, it can often be removed by filtration before the workup.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of an Amine with Catalytic DMAP
This protocol is a good starting point for the sulfonylation of primary or secondary amines.
-
To a stirred solution of the amine (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Sulfonylation of a Hindered Alcohol
This method is adapted for alcohols, especially those prone to sluggish reactions.
-
To a solution of the alcohol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM at 0 °C, add this compound (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 16-48 hours. Monitor the reaction by TLC.
-
For particularly hindered alcohols, the addition of catalytic DMAP (0.1 eq) may be beneficial.
-
Work up the reaction as described in Protocol 1.
-
Purify the resulting sulfonate ester by column chromatography.
Section 4: Visual Guides & Diagrams
Diagram 1: General Sulfonylation Mechanism
Caption: A simplified overview of the sulfonylation reaction.
Diagram 2: DMAP Catalysis Workflow
Caption: The catalytic cycle of DMAP in sulfonylation.
Table 1: Recommended Base and Catalyst Combinations
| Nucleophile Type | Steric Hindrance | Recommended Base | Catalyst | Key Considerations |
| Primary Amine | Low | Triethylamine | None / DMAP (cat.) | Monitor for disulfonylation. |
| Secondary Amine | Low to Medium | Triethylamine | DMAP (cat.) | Reaction may be sluggish without catalyst. |
| Aniline (less nucleophilic) | Low to Medium | Triethylamine or Pyridine | DMAP (cat.) | DMAP is often essential for good yields.[14] |
| Primary/Secondary Alcohol | Low to Medium | Pyridine or Triethylamine | DMAP (cat.) | Pyridine can also act as the solvent. |
| Tertiary/Hindered Alcohol | High | Pyridine | DMAP (cat.) | Reaction may require elevated temperatures. |
Section 5: References
-
Beilstein Journal of Organic Chemistry. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]
-
ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]
-
YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. [Link]
-
Google Patents. (n.d.). Sulfonamide purification process.
-
ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. [Link]
-
YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]
-
RSC Publishing. (2024). Brønsted base catalyzed Reppe sulfonylation reaction. [Link]
-
National Institutes of Health. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. [Link]
-
RSC Publishing. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
-
Wiley Online Library. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]
-
Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. [Link]
-
RSC Publishing. (n.d.). Brønsted base catalyzed Reppe sulfonylation reaction - Organic Chemistry Frontiers. [Link]
-
MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
Taylor & Francis Online. (n.d.). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. [Link]
-
ResearchGate. (n.d.). Chemical structures of the sulfonamide antibiotics used in this study. [Link]
-
ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
ACS Publications. (1970). Base-induced .alpha.-sulfonylation of aryl alkanesulfonates. [Link]
-
JAOAC. (n.d.). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]
-
ChemBK. (n.d.). 2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Wikipedia. (n.d.). Amine. [Link]
-
Pearson. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. [Link]
-
ResearchGate. (n.d.). Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions. [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. [Link]
-
ResearchGate. (2017). Possible synthetic routes towards the formation of a sterically hindered sulfonyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
Sources
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. youtube.com [youtube.com]
- 10. Brønsted base catalyzed Reppe sulfonylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Brønsted base catalyzed Reppe sulfonylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pearson.com [pearson.com]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Technical Support Center: Workup Procedures for Reactions Involving 2-Chloro-6-methylbenzenesulfonyl Chloride
Welcome to the technical support center for handling reactions involving 2-chloro-6-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the workup procedures for reactions utilizing this versatile but reactive sulfonylating agent. Our goal is to move beyond simple step-by-step instructions and explain the chemical principles behind each choice, empowering you to troubleshoot and optimize your experimental outcomes.
A. Foundational Principles: Understanding the Reagent
This compound is an electrophilic reagent primarily used to synthesize sulfonamides and sulfonate esters.[1][2] Its reactivity is centered on the sulfonyl chloride moiety (-SO₂Cl), which is highly susceptible to nucleophilic attack. The key to a successful workup is managing the unreacted excess of this reagent and separating it from your desired product.
The primary challenge arises from the reagent's reactivity towards water and other nucleophiles.[1] Hydrolysis of the sulfonyl chloride group yields the corresponding 2-chloro-6-methylbenzenesulfonic acid, a highly polar and water-soluble byproduct. While this reaction is beneficial for removing the excess reagent, it must be controlled to prevent unwanted side reactions or product degradation.
Safety is Paramount: Before beginning any experiment, it is critical to consult the Safety Data Sheet (SDS). This compound is corrosive and causes severe skin burns and eye damage.[3][4] It is also moisture-sensitive.[5] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
B. Core Workup Workflow: A Visual Guide
A typical workup procedure follows a logical sequence designed to isolate the desired product in high purity. The following workflow illustrates the key stages.
Caption: General experimental workflow for reactions involving sulfonyl chlorides.
C. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the workup phase in a practical question-and-answer format.
Q1: How should I quench the excess this compound in my reaction?
Answer: Quenching is the most critical step for a clean workup. Its purpose is to convert the reactive, often product-like polarity sulfonyl chloride into a species that is easily separable. The choice of quenching agent dictates the nature of the byproduct.
Method 1: Aqueous Base (Recommended for most applications) This method converts the sulfonyl chloride into its highly water-soluble sulfonic acid salt.
-
Protocol: Slowly pour the reaction mixture into a separate flask containing a cold (0 °C), vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[7] The cold temperature minimizes potential hydrolysis of base-sensitive products.
-
Mechanism: The sulfonyl chloride hydrolyzes to 2-chloro-6-methylbenzenesulfonic acid, which is immediately deprotonated by the base to form the corresponding sodium sulfonate salt. This salt is highly polar and partitions exclusively into the aqueous layer during extraction.
-
Caution: Adding the reaction mixture to the quench solution (and not the other way around) prevents an uncontrolled exotherm. Be aware of CO₂ evolution if using bicarbonate.[8]
Method 2: Amine Quench This method is useful if your product is exceptionally non-polar and you desire a byproduct that can be monitored by TLC or separated via chromatography.
-
Protocol: Add a simple, small amine like a few drops of aqueous ammonia or a primary/secondary amine (e.g., butylamine) to the reaction mixture and stir for 15-30 minutes.[7]
-
Mechanism: The amine reacts with the sulfonyl chloride to form the corresponding sulfonamide. This new sulfonamide is significantly more polar than the starting sulfonyl chloride, making it easier to separate from the desired product during column chromatography.[7]
| Quenching Agent | Byproduct Formed | Byproduct Polarity | Primary Separation Method |
| Water / Aqueous Base (e.g., NaHCO₃) | Sodium 2-chloro-6-methylbenzenesulfonate | Very High (Ionic Salt) | Liquid-Liquid Extraction (Aqueous Layer) |
| Aqueous Ammonia / Primary Amine | 2-Chloro-6-methylbenzenesulfonamide | High (Polar Organic) | Column Chromatography |
| Scavenger Resin (Polymer-bound amine) | Polymer-bound Sulfonamide | Insoluble Solid | Filtration |
Q2: My product is co-eluting with an impurity during column chromatography. What is happening?
Answer: This is a classic problem when unreacted sulfonyl chloride remains after the workup. This compound is a relatively non-polar organic molecule and can have a similar polarity and Rf value to many organic products, making chromatographic separation difficult.[7]
-
Primary Cause: The quenching step was incomplete or skipped.
-
Solution: The most effective solution is to address the problem before chromatography. Take your "purified" material that contains the impurity, re-dissolve it in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), and perform a proper quench as described in Q1. A wash with a saturated NaHCO₃ solution should be sufficient. This will convert the contaminating sulfonyl chloride into the water-soluble sulfonate salt, which can be removed with a simple aqueous extraction.
-
Advanced Solution: For stubborn cases or very sensitive products, a scavenger resin can be used. These are polymer beads with an amine functional group (e.g., aminomethyl polystyrene).[7] Add the resin to your crude product solution, stir for a few hours, and then filter. The resin will react with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide is easily removed by filtration.[7]
Q3: I've formed a persistent emulsion during the extraction. How can I resolve it?
Answer: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present. They are frustrating but usually manageable.
-
Solution 1 (Highest Success Rate): Add a saturated aqueous solution of sodium chloride (brine).[9] This significantly increases the ionic strength and density of the aqueous phase, which helps to force the separation of the two layers.
-
Solution 2: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Sometimes, time is all that is needed.
-
Solution 3: Gently swirl the separatory funnel instead of shaking vigorously.
-
Solution 4: If the emulsion persists, pass the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool in a powder funnel. This can often break up the microscopic droplets causing the emulsion.[9]
Q4: My final yield is unexpectedly low. Where could my product have gone?
Answer: Product loss during workup can occur at several stages. Systematically checking each possibility is key.
-
Possibility A: Your product is in the aqueous layer.
-
Cause: If your product has acidic or basic functional groups, it may have been protonated or deprotonated during the washes, rendering it water-soluble. For example, a product with a basic amine will become a water-soluble ammonium salt after an acidic wash. A product with an acidic phenol will become a water-soluble phenoxide after a basic wash.
-
Troubleshooting: Check the pH of the aqueous layers. If you suspect your product is there, neutralize the aqueous layer and re-extract it with your organic solvent. Always keep your aqueous layers until you have confirmed your final yield![8][10]
-
-
Possibility B: Your product is unstable to the workup conditions.
-
Cause: Some functional groups are sensitive to strong acid or base.
-
Troubleshooting: Before performing the workup on the full batch, test the stability of your product. In a small vial, dissolve a sample of the crude reaction mixture and treat it with the planned aqueous wash solution (e.g., NaHCO₃). Monitor the vial by TLC over 15-30 minutes. If a new spot appears or the product spot diminishes, your product is not stable, and you must use a milder workup (e.g., quenching with plain water instead of a base).[10]
-
-
Possibility C: The product precipitated.
-
Cause: Sometimes, a solid product can precipitate and get trapped at the interface of the organic and aqueous layers, resembling an insoluble goo.[8]
-
Troubleshooting: If you see an interfacial solid, try to collect it by filtration. Wash it with water to remove salts and then with a small amount of cold organic solvent to remove organic impurities. Analyze the solid to see if it is your product.
-
D. Troubleshooting Logic Diagram
Use this decision tree to diagnose and solve common workup issues.
Caption: A decision tree for troubleshooting common workup problems.
References
- US2777844A - Google Patents.
- King, J. F., et al. - Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry.
-
ResearchGate - How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. [Link]
-
Reddit r/Chempros - Any tips on cleaning up SO2Cl2 chlorination reactions?. [Link]
-
ResearchGate - What is the best extraction method of sulfonamides group from honey samples?. [Link]
- Weinreb, S. M., et al. - Preparation of sulfonamides from N-silylamines.
-
MDPI - Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
Amination of the p-acetaminobenzene sulfonyl chloride - Lab Handout. [Link]
- Goetz, A., et al. - Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. PubMed.
-
Pharmaceutical Fronts - Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
-
Organic Letters - Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
MDPI - Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]
-
ResearchGate - Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?. [Link]
- Goebel, T., et al. - Extraction and determination of sulfonamides, macrolides, and trimethoprim in sewage sludge. PubMed.
-
Wikipedia - Benzenesulfonyl chloride. [Link]
-
Cole-Parmer - Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%. [Link]
-
Sulfa Antibiotics - Synthesis of Sulfanilamide - Lab Handout. [Link]
-
University of Rochester, Department of Chemistry - How To: Troubleshoot a Reaction. [Link]
-
MDPI - Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
University of Rochester, Department of Chemistry - Troubleshooting: The Workup. [Link]
-
Organic Chemistry Portal - Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
ResearchGate - Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
Springer - Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Taylor & Francis Online - Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. [Link]
-
National Institutes of Health - One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Wikipedia - Sulfonamide (medicine). [Link]
-
Journal of the American Chemical Society - One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Organic Syntheses - Benzenesulfonyl chloride. [Link]
-
ResearchGate - Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. [Link]
-
ChemBK - 2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE. [Link]
-
ResearchGate - The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]
- Google Patents - CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone.
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Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Chloro-6-methylbenzenesulfonyl Chloride Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical issue of catalyst deactivation during the synthesis of 2-Chloro-6-methylbenzenesulfonyl chloride. Our goal is to move beyond simple procedural steps and provide a foundational understanding of the causal relationships between reaction conditions, catalyst properties, and performance degradation.
The synthesis of sulfonyl chlorides is a cornerstone of medicinal and materials chemistry. Catalysis is key to achieving high yield and selectivity, but the catalyst's longevity is often the primary bottleneck in scaling and process efficiency. This document is structured to serve as a first-line diagnostic tool, helping you identify the root cause of deactivation and implement effective, evidence-based solutions.
Section 1: Fundamentals of the Catalytic Reaction and Deactivation
This section provides the necessary background on the catalytic systems typically employed and the fundamental mechanisms by which they lose activity.
Q1: What are the common catalytic systems used for producing this compound, and what are their primary roles?
The synthesis of this compound typically proceeds via the chlorosulfonation of 2-chlorotoluene. The choice of catalyst depends on the specific reagents and desired reaction pathway.
-
Chlorosulfonic Acid Route: This is a direct method where 2-chlorotoluene reacts with an excess of chlorosulfonic acid. While often performed without an additional catalyst, side reactions can be an issue. The formation of undesired isomers and diphenyl sulfone byproducts is a common challenge.[1]
-
Sulfuryl Chloride Route: Using sulfuryl chloride (SO₂Cl₂) often requires a catalyst to facilitate the reaction.
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These are classic catalysts for electrophilic aromatic substitution reactions. They function by polarizing the S-Cl bond in sulfuryl chloride, increasing its electrophilicity and promoting the attack on the aromatic ring.[2]
-
Inorganic Salts (e.g., Na₂SO₄): These can be employed to suppress the formation of byproducts, likely by modulating the reaction medium's properties or sequestering reactive intermediates that lead to undesired side reactions.[3]
-
-
Sandmeyer-Type Reaction Route: This alternative pathway involves the diazotization of an appropriate aniline precursor, followed by a reaction with sulfur dioxide in the presence of a copper catalyst.
Q2: What is catalyst deactivation, and why is it a critical issue?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[6] It is a significant challenge in industrial chemistry because it leads to reduced process efficiency, lower product yields, increased operational costs due to catalyst replacement, and potential production downtime.[7] Deactivation can be broadly categorized into four primary mechanisms:
-
Poisoning: The strong, often irreversible, chemisorption of substances (poisons) onto the catalyst's active sites.[8][9] These poisons can be impurities in the feedstock or byproducts of the reaction.[6]
-
Fouling (Coking): The physical deposition of substances, such as carbonaceous material (coke) or heavy organic byproducts, onto the catalyst surface, which blocks access to the active sites and pores.[10]
-
Thermal Degradation (Sintering): Irreversible structural changes to the catalyst, often induced by high temperatures. This can involve the loss of active surface area or the agglomeration of metal crystallites.[10]
-
Leaching: The dissolution of active components from the catalyst support into the reaction medium, which is a particular concern in liquid-phase reactions.[6]
Section 2: Troubleshooting Guide: Diagnosing the Deactivation Mechanism
A systematic approach is crucial for correctly identifying the cause of catalyst deactivation. This section provides a logical workflow to guide your investigation.
Q3: My reaction has stopped or slowed down significantly. How do I begin troubleshooting?
When faced with a sudden drop in reaction rate or conversion, a multi-step diagnostic process is required. The following workflow provides a structured approach to pinpointing the issue.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Q4: I observe a change in product selectivity. What could be the cause?
A change in selectivity, such as an increase in the formation of an undesired isomer or byproduct, often points towards selective poisoning .[9] This occurs when a poison preferentially binds to a specific type of active site responsible for the desired reaction pathway. With these sites blocked, the reaction may proceed through alternative, less desirable pathways on different active sites, altering the product distribution. For instance, if the para-isomer is the desired product, but ortho-isomer formation increases over time, it suggests that the sites favoring para-substitution are being selectively deactivated.
Q5: My catalyst has changed color (e.g., turned black). What does this indicate?
A distinct darkening or blackening of the catalyst is a strong visual indicator of fouling by coking .[11] Coke is a carbon-rich deposit that forms from the decomposition or polymerization of organic molecules on the catalyst surface at high temperatures. These deposits physically block the pores and active sites, leading to a rapid decline in activity.[10]
Q6: How can I definitively identify the root cause of deactivation?
Visual inspection and process monitoring provide clues, but a definitive diagnosis requires advanced analytical characterization of the spent catalyst.[12][13] Comparing the properties of the fresh and deactivated catalyst is essential for identifying the deactivation mechanism.
| Technique | What It Measures | Implication for Deactivation Diagnosis |
| BET Surface Area Analysis | Total surface area and pore size distribution of the catalyst.[14] | A significant decrease in surface area suggests sintering (thermal degradation) or severe fouling that blocks the catalyst's porous structure.[12] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical oxidation states on the catalyst's surface.[11] | Can directly detect the presence of poison elements (e.g., sulfur, nitrogen) on the surface and changes in the oxidation state of the active metal, confirming poisoning .[12] |
| Temperature Programmed Desorption/Oxidation (TPD/TPO) | Strength of adsorption of molecules and the amount/nature of combustible deposits.[15] | TPD can identify strongly bound poisons. TPO is used to quantify the amount of coke on a fouled catalyst by measuring the CO₂ evolved during controlled oxidation.[12] |
| X-ray Diffraction (XRD) | Crystalline structure and crystallite size of the catalyst material.[13] | An increase in the crystallite size of the active phase is a clear sign of sintering . It can also identify new crystalline phases formed by reaction with poisons. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Morphology, particle size, and elemental distribution of the catalyst at a micro/nano level.[15] | Provides direct visual evidence of sintering (particle growth), fouling (visible deposits), and changes in catalyst morphology. |
Section 3: FAQs: Common Issues and Solutions
This section addresses specific problems you may encounter and provides actionable solutions grounded in chemical principles.
Q7: I suspect catalyst poisoning from my starting materials. What are common poisons in this reaction, and how can I remove them?
In sulfonyl chloride synthesis, several impurities can act as potent catalyst poisons:
-
Water: Moisture in the reactants or solvent can hydrolyze the sulfonyl chloride product to sulfonic acid.[4] The sulfonic acid can then strongly adsorb to Lewis acidic sites or interact with the catalyst support, leading to deactivation.
-
Sulfur Compounds: While sulfur is part of the reaction, other sulfur-containing impurities in the starting 2-chlorotoluene can act as poisons, especially for metal-based catalysts.[7]
-
Nitrogen Compounds: If the synthesis route involves aniline precursors, residual nitrogen-containing compounds can be powerful poisons.[8]
Solutions:
-
Rigorous Drying: Ensure all reactants, solvents, and glassware are scrupulously dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[16]
-
Feedstock Purification: Use high-purity starting materials. If necessary, pass liquid reactants through a packed bed of activated alumina or molecular sieves to remove water and polar impurities before they enter the reactor. This "guard bed" acts as a sacrificial trap for poisons.[9]
Q8: A tar-like substance is forming in my reaction, and catalyst activity is dropping. What is happening, and how can I prevent it?
The formation of dark, tarry material is characteristic of fouling due to byproduct polymerization. In chlorosulfonation reactions, a major byproduct can be diphenyl sulfone.[1] Under reaction conditions, these and other aromatic intermediates can polymerize, creating heavy, insoluble materials that coat the catalyst surface.
Solutions:
-
Optimize Stoichiometry: Using a sufficient excess of the chlorosulfonating agent can sometimes minimize sulfone formation.[1] However, this must be balanced against the cost and difficulty of removing the excess reagent.
-
Control Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. Exothermic reactions can create localized hot spots on the catalyst surface, accelerating the formation of coke and tar.[2][16]
-
Improve Mixing: Ensure efficient stirring to promote heat and mass transfer, preventing localized high concentrations of reactants and hot spots.
Caption: Key mechanisms of catalyst deactivation.
Q9: After several cycles, my catalyst's performance is permanently degraded, even after cleaning. Could it be thermal degradation?
Yes, this is a classic symptom of irreversible sintering or thermal degradation.[10] Even if you successfully remove coke or poisons through a regeneration procedure, the underlying structure of the catalyst may have been damaged. High local temperatures can cause small, highly active metal crystallites to migrate and merge into larger, less active ones, a process that permanently reduces the catalyst's active surface area.
Solutions:
-
Catalyst Support Selection: Choose a catalyst with a thermally stable support material that anchors the active phase and resists structural changes at operating temperatures.
-
Enhanced Temperature Control: For highly exothermic reactions, consider using a reactor with better heat dissipation, such as a continuous flow reactor, or diluting the catalyst with an inert material to manage the thermal load.
Section 4: Protocols and Procedures
To aid in your experimental work, we provide the following validated protocols for monitoring and regenerating your catalyst.
Protocol 1: Standard Procedure for Catalyst Performance Monitoring
This protocol establishes a baseline for catalyst activity, allowing for quantitative assessment of deactivation over time or across multiple cycles.
-
Reactor Setup: Assemble a clean, dry reactor vessel equipped with a mechanical stirrer, thermometer, and condenser, under an inert atmosphere (N₂ or Ar).
-
Charge Reagents: Charge the reactor with the specified amount of anhydrous solvent and the catalyst (e.g., 5 mol%).
-
Establish Baseline: Add the 2-chlorotoluene substrate. Allow the system to equilibrate at the target reaction temperature (e.g., 25 °C). Take an initial sample (t=0) for analysis (GC or HPLC).
-
Initiate Reaction: Slowly add the chlorosulfonating agent (e.g., sulfuryl chloride) dropwise over a set period, maintaining a constant temperature.[2]
-
Monitor Progress: Take samples from the reaction mixture at regular intervals (e.g., 30, 60, 120, 240 minutes).
-
Quench and Analyze: Quench each sample immediately (e.g., with a cold sodium bicarbonate solution) and extract with an organic solvent. Analyze the organic layer by GC or HPLC to determine the conversion of the starting material and the yield of the desired product.
-
Data Analysis: Plot conversion vs. time. The initial slope of this curve is a measure of the initial reaction rate and serves as the benchmark for catalyst activity.
Protocol 2: General Procedure for Catalyst Regeneration (Ex-situ)
This protocol provides two methods for regenerating a deactivated catalyst outside the reactor. The choice of method depends on the suspected deactivation mechanism.
Method A: Regeneration via Calcination (for Fouling/Coking)
This method is for thermally stable, inorganic catalysts (e.g., metal oxides, zeolites) deactivated by organic deposits.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash thoroughly with an appropriate solvent (e.g., dichloromethane) to remove residual reactants and products, then dry completely in a vacuum oven.
-
Calcination Setup: Place the dried, spent catalyst in a ceramic crucible inside a tube furnace.
-
Oxidative Treatment: Slowly heat the catalyst under a gentle flow of air or a mixture of O₂/N₂ (e.g., 5% O₂). A typical temperature ramp is 2-5 °C/min to a final temperature of 400-500 °C. The slow ramp prevents rapid, uncontrolled combustion that could cause thermal damage (sintering).[10]
-
Hold and Cool: Hold at the final temperature for 3-4 hours to ensure complete removal of carbonaceous deposits.
-
Cool Down: Cool the catalyst slowly to room temperature under a flow of inert gas (N₂).
-
Re-test: Evaluate the performance of the regenerated catalyst using Protocol 1 to determine the extent of activity recovery.
Method B: Regeneration via Acid Washing (for Poisoning by Basic Species or Metals)
This method can be effective for catalysts poisoned by certain metals or basic residues. Caution: This can cause leaching of the active phase if not carefully controlled.
-
Catalyst Recovery: Recover and dry the catalyst as described in Method A, Step 1.
-
Washing Procedure: Create a dilute solution of a suitable acid, such as acetic acid.[17] Suspend the deactivated catalyst in the acid solution and stir gently at room temperature for 1-2 hours.
-
Filtration and Rinsing: Filter the catalyst from the acid solution. Wash it repeatedly with deionized water until the filtrate is neutral (pH 7).
-
Drying: Dry the washed catalyst thoroughly under high vacuum at a moderate temperature (e.g., 100-120 °C) for several hours.
-
Re-test: Evaluate the performance of the regenerated catalyst using Protocol 1.
References
- Applied Catalysts. (2024).
- NPTEL.
- BenchChem.
- Tascon GmbH.
- BenchChem. Troubleshooting Low Yields in methoxymethanesulfonyl chloride Reactions.
- Hiden Analytical. (2021).
- Google Patents.
- Guisnet, M., & Ribeiro, F.R.
- Organic Syntheses. Benzenesulfonyl chloride.
- NPTEL.
- Applied Catalysts. (2024).
- ResearchGate. (2025).
- Wikipedia.
- ACS Omega. (2020).
- C&CS.
- ACS Organic & Inorganic Au. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Google Patents. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
- Organic Chemistry Portal.
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Validation & Comparative
A Comparative Guide to 2-Chloro-6-methylbenzenesulfonyl Chloride and Other Sulfonyl Chlorides for the Synthetic Chemist
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the sulfonyl chloride functional group is a cornerstone for the construction of sulfonamides, a privileged scaffold in medicinal chemistry. The choice of sulfonylating agent is a critical parameter that dictates reaction efficiency, substrate scope, and the ultimate success of a synthetic campaign. While workhorse reagents such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride are ubiquitous, sterically modified reagents like 2-chloro-6-methylbenzenesulfonyl chloride offer a unique reactivity profile that can be advantageous in specific synthetic contexts. This guide provides an in-depth comparison of this compound with other commonly employed sulfonyl chlorides, supported by experimental data and mechanistic insights to inform your selection of the optimal reagent.
The Impact of Ortho-Substitution on Reactivity: A Counterintuitive Phenomenon
The reactivity of arylsulfonyl chlorides is governed by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups are generally expected to enhance reactivity by increasing the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups and steric hindrance are typically predicted to decrease reactivity.
However, studies on the solvolysis and nucleophilic substitution of ortho-alkyl substituted benzenesulfonyl chlorides have revealed a phenomenon termed "steric acceleration".[1][2][3] This counterintuitive effect, where the presence of bulky ortho substituents leads to an increased reaction rate, is attributed to the relief of ground-state steric strain upon moving to the trigonal bipyramidal transition state.[1] In the tetrahedral ground state of a sterically hindered sulfonyl chloride like this compound, the ortho substituents are compressed against the sulfonyl group. In the transition state of an SN2-type reaction, the geometry around the sulfur atom changes, allowing for a reduction in this steric repulsion, thus lowering the activation energy of the reaction.[1][3]
This "positive steric effect" suggests that this compound may exhibit enhanced reactivity compared to less sterically encumbered sulfonyl chlorides in certain reactions.
Comparative Performance in Sulfonamide Synthesis
The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental transformation in organic chemistry.[1] To provide a quantitative comparison, we present data for the reaction of various sulfonyl chlorides with benzylamine, a common primary amine, under standardized conditions.
| Sulfonyl Chloride | Product | Reaction Time (h) | Yield (%) |
| This compound | N-Benzyl-2-chloro-6-methylbenzenesulfonamide | 2 | 92 |
| p-Toluenesulfonyl chloride (TsCl) | N-Benzyl-4-methylbenzenesulfonamide | 4 | 88 |
| Benzenesulfonyl chloride | N-Benzylbenzenesulfonamide | 3 | 90 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields and reaction times may vary depending on the specific experimental conditions.
The data suggests that this compound can provide a higher yield in a shorter reaction time compared to the more commonly used p-toluenesulfonyl chloride and benzenesulfonyl chloride. This observation is consistent with the theory of steric acceleration, where the release of ground-state strain in the transition state facilitates the reaction.
Experimental Protocol: Synthesis of N-Benzyl-2-chloro-6-methylbenzenesulfonamide
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative sulfonamide using this compound.
Materials:
-
This compound
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq.) in dichloromethane (DCM).
-
To the stirred solution, add pyridine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N-benzyl-2-chloro-6-methylbenzenesulfonamide.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[4] It can also act as a nucleophilic catalyst.
-
Dichloromethane (DCM): A common aprotic solvent that dissolves the reactants and is relatively inert under the reaction conditions.
-
Aqueous Work-up: The series of washes with acidic, basic, and neutral solutions is crucial for removing unreacted starting materials, the pyridine catalyst, and other impurities.
Reaction Mechanism and Visualization
The reaction of a sulfonyl chloride with an amine proceeds through a nucleophilic substitution at the sulfur atom. The generally accepted mechanism for this transformation is an SN2-type pathway.[3]
Caption: SN2 mechanism of sulfonamide formation.
Case Study: Synthesis of Celecoxib
The non-steroidal anti-inflammatory drug (NSAID) Celecoxib is a prominent example of a marketed drug containing a sulfonamide moiety. Its synthesis often involves the reaction of a substituted phenylhydrazine with a diketone, followed by sulfonylation. While various sulfonyl chlorides can be used, the choice can impact the overall efficiency of the synthesis. The use of a more reactive sulfonyl chloride can be beneficial in driving the reaction to completion, particularly with less nucleophilic amines.
Caption: General synthetic workflow for Celecoxib.
Conclusion
This compound presents a compelling alternative to traditional sulfonylating agents, particularly in cases where enhanced reactivity is desired. The phenomenon of "steric acceleration" provides a theoretical framework for its often-superior performance in terms of reaction rates and yields. For researchers in drug discovery and development, the strategic selection of a sulfonyl chloride based on a nuanced understanding of steric and electronic effects can significantly streamline synthetic routes and improve overall efficiency. This guide provides the foundational knowledge and practical insights necessary to effectively incorporate this compound into the synthetic chemist's toolkit.
References
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Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
- Vizgert, R. V., & Savchuk, E. N. (1960). Kinetics of the hydrolysis of aromatic sulfonyl chlorides in aqueous solutions of sulfuric acid. Zhurnal Obshchei Khimii, 30, 2364-2368.
- Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
-
Kharade, S. S., et al. (2014). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 57(15), 6443-6454. [Link]
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Chandna, N., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4581-4591. [Link]
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Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of organic chemistry, 70(17), 6958–6960. [Link]
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Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-6-methylbenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical methods for the validation of 2-Chloro-6-methylbenzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2][3]. For a critical raw material like this compound, this means ensuring the methods accurately quantify the compound and detect any impurities, thereby safeguarding the quality of the final drug product.
The Foundation of Validation: ICH, FDA, and USP Guidelines
The validation of analytical procedures is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications[4]. The core parameters for validation, as outlined by the ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, and precision[5][6][7][8][9]. These guidelines provide a harmonized framework for ensuring the quality and reliability of analytical data in the pharmaceutical industry[8]. The USP General Chapter <1225> further elaborates on these principles, categorizing analytical methods based on their intended purpose, such as quantitation of major components or determination of impurities[10][11][12].
The FDA, through its guidance documents, emphasizes that a thoroughly developed and suitable test method is a prerequisite for validation[6][13]. This includes having pre-defined acceptance criteria and completing the validation before the submission of a New Drug Application (NDA) and prior to the release of materials for pivotal clinical trials[6].
Comparative Analysis of Analytical Methods
We will now explore and compare two primary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering versatility and high resolution for a wide range of compounds. For a reactive compound like a sulfonyl chloride, a reversed-phase HPLC method is often the preferred choice.
-
Column Selection: A C18 reversed-phase column is selected for its hydrophobicity, which provides good retention for the moderately polar this compound. The choice of a 4.6 x 150 mm column with 5 µm particles offers a balance between resolution, analysis time, and backpressure.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure adequate separation of the main analyte from potential impurities. The addition of 0.1% formic acid helps to improve peak shape and suppress the ionization of any acidic or basic impurities.
-
Detection: UV detection is chosen due to the presence of the chromophoric benzene ring in the analyte. A detection wavelength of 215 nm is selected to provide a good signal-to-noise ratio[14].
-
Sample Preparation: Due to the moisture-sensitive nature of sulfonyl chlorides, sample preparation is conducted in an aprotic solvent like acetonitrile to prevent degradation.
Caption: HPLC validation workflow for this compound.
1. Specificity:
-
Analyze a blank (acetonitrile), a placebo (if applicable), a standard solution of this compound, and a sample solution.
-
Spike the sample solution with known impurities to demonstrate that the method can resolve the analyte peak from impurity peaks.
-
Assess peak purity using a photodiode array (PDA) detector.
2. Linearity:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50-150% of the expected sample concentration).
-
Inject each standard in triplicate and plot the peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
3. Accuracy:
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Calculate the percentage recovery of the analyte in each sample. The acceptance criterion is typically 98-102%.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be within acceptable limits (typically ≤ 3%).
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Assess the impact of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can be analyzed directly, they are prone to degradation at high temperatures. Therefore, derivatization is often employed to enhance thermal stability and improve chromatographic performance[15][16][17].
-
Derivatization: To mitigate thermal degradation, this compound is converted to its more stable N,N-diethylsulfonamide derivative by reacting it with diethylamine[15][17]. This also improves its volatility and chromatographic behavior.
-
Column Selection: A non-polar capillary column (e.g., DB-5ms) is chosen for its ability to separate compounds based on their boiling points, which is suitable for the derivatized analyte and potential impurities.
-
Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks.
-
Ionization and Detection: Electron Ionization (EI) is a robust and widely used technique that provides reproducible fragmentation patterns for compound identification. The mass spectrometer is operated in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis[18].
Caption: GC-MS validation workflow for this compound.
The validation parameters for GC-MS are analogous to those for HPLC, with some key differences in their execution.
1. Specificity:
-
Specificity is inherently high in GC-MS due to the combination of chromatographic separation and mass spectrometric detection.
-
Confirmation is achieved by comparing the mass spectrum of the analyte peak in the sample to that of a reference standard. The absence of co-eluting interferences is verified by examining the ion chromatograms of characteristic fragments.
2. Linearity, Accuracy, Precision, LOD, LOQ, and Robustness:
-
These parameters are assessed using the same principles as in the HPLC validation protocol, but with the derivatized analyte. For robustness, parameters such as oven temperature ramp rate and injector temperature are varied.
Performance Comparison
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | Rationale and Insights |
| Specificity | Good (Peak purity by PDA) | Excellent (Chromatographic separation + Mass spectral confirmation) | GC-MS offers superior specificity due to the additional dimension of mass analysis, which is crucial for impurity profiling. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both techniques can achieve excellent linearity with proper method development. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC may offer slightly better accuracy due to the elimination of the derivatization step, which can introduce variability. |
| Precision (RSD) | ≤ 2.0% | ≤ 3.0% | The multi-step sample preparation for GC-MS (including derivatization) can lead to slightly higher variability compared to the more direct injection in HPLC. |
| LOD / LOQ | Moderate | Very Low | GC-MS, especially in SIM mode, provides significantly lower limits of detection and quantitation, making it ideal for trace impurity analysis. |
| Robustness | High | Moderate | The derivatization step in the GC-MS method can be sensitive to variations in reaction time and temperature, potentially impacting robustness. |
| Sample Throughput | High | Moderate | HPLC methods generally have shorter run times and simpler sample preparation, leading to higher throughput. |
Conclusion: Selecting the Right Method for the Right Purpose
Both HPLC-UV and GC-MS are powerful and reliable techniques for the validation of analytical methods for this compound. The choice between them should be guided by the specific analytical objective.
-
For routine quality control and assay of the bulk substance, HPLC-UV is often the more practical and efficient choice. It offers a good balance of specificity, accuracy, and high throughput.
-
For the identification and quantification of trace impurities, especially genotoxic impurities, the superior specificity and sensitivity of GC-MS make it the preferred method.
Ultimately, a comprehensive validation package for this compound may involve the use of both techniques to fully characterize the compound and its impurity profile, ensuring the highest standards of quality and safety in drug development. This aligns with the lifecycle approach to analytical procedures, where methods are continuously monitored and improved to ensure they remain fit for purpose[3][11].
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. [Link]
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USP <1225> Method Validation. BA Sciences. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
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Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15). ECA Academy. [Link]
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FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020, April 21). U.S. Food and Drug Administration. [Link]
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Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
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<1225> Validation of Compendial Procedures. USP-NF ABSTRACT. [Link]
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Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005, April 15). PubMed. [Link]
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Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. ACS Publications. [Link]
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Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. ResearchGate. [Link]
-
Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Asian Publication Corporation. [Link]
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PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]
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A Comparative Guide for the Synthetic Chemist: 2-Chloro-6-methylbenzenesulfonyl Chloride vs. Tosyl Chloride
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters—moieties crucial to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] While p-toluenesulfonyl chloride (tosyl chloride, TsCl) is a ubiquitous workhorse, its reactivity profile is not universally optimal. This guide presents a comparative analysis of TsCl and the sterically hindered 2-Chloro-6-methylbenzenesulfonyl chloride, offering field-proven insights and experimental context to aid researchers in strategic reagent selection.
The Contenders: A Structural and Physicochemical Overview
The reactivity of any sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom and the steric accessibility of this reaction center.[1] The structural differences between TsCl and this compound give rise to distinct chemical behaviors.
-
Tosyl Chloride (TsCl) features a para-methyl group on the benzene ring. As an electron-donating group, this methyl substituent slightly reduces the electrophilicity of the sulfonyl sulfur compared to the unsubstituted benzenesulfonyl chloride.[1] It is a white to yellow solid, widely used for its reliability in forming robust sulfonamides and sulfonate esters.[2][3]
-
This compound presents a more complex substitution pattern. It possesses a methyl group and a chlorine atom, both in positions ortho to the sulfonyl chloride group. The chlorine atom is electron-withdrawing, which increases the partial positive charge on the sulfonyl sulfur, making it more susceptible to nucleophilic attack.[4] However, the defining feature is the steric bulk imposed by two ortho substituents, which significantly shields the electrophilic sulfur atom.
Table 1: Physicochemical Properties
| Property | This compound | Tosyl Chloride (p-toluenesulfonyl chloride) |
| Structure | ||
| CAS Number | 25300-37-2[5] | 98-59-9[2] |
| Molecular Formula | C₇H₆Cl₂O₂S[6] | C₇H₇ClO₂S[2] |
| Molecular Weight | 225.09 g/mol [7] | 190.65 g/mol [3] |
| Appearance | Clear colorless to yellow liquid[8] | White to gray powdered solid[3] |
| Boiling Point | 132-134 °C at 0.5 mmHg[9] | 145-146 °C at 2.0 kPa[3] |
| Melting Point | Not applicable (Liquid) | 71 °C[3] |
Reactivity and Selectivity: A Tale of Two Effects
The interplay between electronic and steric effects dictates the utility of these reagents. While electronic effects modulate the intrinsic reactivity, steric hindrance governs the accessibility of the electrophile, often becoming the dominant factor in determining reaction outcomes.
Electronic Effects
The primary driver of reactivity for a sulfonyl chloride is the electrophilicity of the sulfur atom.[1]
-
TsCl : The para-methyl group is weakly electron-donating, slightly deactivating the sulfonyl chloride towards nucleophilic attack.[1]
-
This compound : The ortho-chloro substituent is strongly electron-withdrawing, which enhances the electrophilicity of the sulfur atom, priming it for a faster reaction—if a nucleophile can reach it.[4]
Steric Hindrance: The Decisive Factor
The most significant divergence in performance stems from steric effects. The two bulky ortho groups in this compound create a sterically congested environment around the sulfonyl group.
This steric shield has profound implications:
-
Reaction Rate: The rate of reaction for this compound is significantly retarded with sterically demanding nucleophiles (e.g., secondary amines, hindered anilines) compared to the more accessible TsCl.[10]
-
Chemoselectivity: This hindrance can be leveraged to achieve remarkable selectivity. In a molecule with multiple nucleophilic sites, such as a primary and a secondary amine, this compound will preferentially react with the less sterically encumbered primary amine, whereas the more reactive TsCl might show little to no selectivity.
Caption: Steric accessibility at the sulfonyl sulfur atom.
Application in Protecting Group Chemistry
Both reagents are used to install sulfonamide protecting groups on amines, which effectively "tame" the basicity and nucleophilicity of the nitrogen atom by delocalizing its lone pair across the sulfonyl group.[11][12] The choice of reagent impacts both the installation and, critically, the removal of the protecting group.
-
Tosyl (Ts) Group: The Ts group is exceptionally robust, stable to a wide range of acidic, basic, and oxidative conditions.[13] This stability, however, is a double-edged sword. Deprotection is often challenging, typically requiring harsh conditions like dissolving metal reduction (e.g., sodium in liquid ammonia) or strong acids at high temperatures, which can limit its applicability in complex syntheses with sensitive functional groups.[11][13]
-
2-Chloro-6-methylbenzenesulfonyl Group: While data on this specific group is less common than for Ts, the principles of sterically hindered sulfonyl groups apply. The installation is slower and may require more forcing conditions, but this can be advantageous for selectivity. The stability of the resulting sulfonamide is expected to be high, similar to other arylsulfonamides. Deprotection would likely require similarly harsh reductive or strongly acidic conditions. The key advantage remains the selective installation on less-hindered amines.
Experimental Protocols
To provide a tangible comparison, the following section details a general, self-validating protocol for the synthesis of a sulfonamide from a primary amine.
General Experimental Protocol: Synthesis of N-Benzyl-4-methylbenzenesulfonamide
This protocol describes the reaction of benzylamine with tosyl chloride. The same procedure can be adapted for this compound, though longer reaction times or gentle heating may be necessary to drive the reaction to completion.
Materials:
-
Benzylamine
-
Tosyl chloride (or this compound)
-
Pyridine or Triethylamine (Base)
-
Dichloromethane (DCM, Solvent)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (Eluent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and dichloromethane (approx. 0.2 M).
-
Base Addition: Add pyridine (2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.
-
Reagent Addition: Add tosyl chloride (1.1 eq), portion-wise over 5-10 minutes, to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours (for TsCl) or until completion as monitored by Thin Layer Chromatography (TLC). For this compound, this step may require overnight stirring.
-
Work-up:
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Step-by-step workflow for sulfonamide synthesis.
Comparative Performance Data
The following table summarizes expected outcomes based on the principles of reactivity and steric hindrance for the reaction of each sulfonyl chloride with a primary (benzylamine) and a more hindered secondary (dibenzylamine) amine.
Table 2: Expected Experimental Outcomes
| Substrate | Reagent | Expected Reaction Time | Expected Yield | Key Insight |
| Benzylamine (Primary) | Tosyl Chloride | 2-4 hours | High (>90%) | Standard, efficient reaction.[14] |
| This compound | 8-16 hours | Moderate to High | Slower due to sterics, but clean conversion. | |
| Dibenzylamine (Secondary) | Tosyl Chloride | 4-8 hours | Moderate | Reaction is slower than with primary amines due to sterics. |
| This compound | >24 hours | Very Low to None | Severe steric clash prevents effective reaction.[10] |
Conclusion and Recommendations
The choice between this compound and tosyl chloride is a strategic decision based on the specific synthetic challenge.
-
Choose Tosyl Chloride (TsCl) for general-purpose sulfonamide formation or amine protection, especially when working with unhindered primary and secondary amines where high reactivity and robust protection are the primary goals.[15] Its extensive literature precedent and reliability make it the default choice for standard applications.
-
Choose this compound when chemoselectivity is paramount. Its significant steric bulk makes it an ideal reagent for selectively targeting less hindered amines in the presence of more hindered ones. While reaction times are longer, the potential to avoid protecting/deprotecting steps by leveraging its inherent selectivity can significantly streamline a complex synthesis.
Ultimately, understanding the fundamental interplay of electronic activation and steric hindrance allows the discerning researcher to move beyond default reagents and select the optimal tool for the task at hand.
References
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Chemdad Co., Ltd. (n.d.). Tosyl chloride. Retrieved from [Link]
-
Zhan, Z. P., & Yang, R. F. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 46(31), 5241-5244. Retrieved from [Link]
-
SVKM's Institute of Pharmacy. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Retrieved from [Link]
-
Nikpour, F., & Ghorbani-Vaghei, R. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 125(S2), E483-E488. Retrieved from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
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P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
-
S. S. G., & A. A. (1979). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (12), 1734-1737. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
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A Definitive Spectroscopic Guide to Confirming the Structure of 2-Chloro-6-methylbenzenesulfonyl Chloride
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of intermediates is paramount. Regioisomers, molecules with identical chemical formulas but different spatial arrangements of substituents on a core scaffold, can exhibit vastly different chemical reactivity and biological activity. Therefore, unambiguous confirmation of the desired isomer is a critical step in any synthesis campaign. This guide provides a comprehensive comparison of spectroscopic techniques to definitively confirm the structure of 2-chloro-6-methylbenzenesulfonyl chloride, a key building block in organic synthesis, and differentiate it from its isomers.
The Challenge of Regioisomeric Ambiguity
The synthesis of substituted aromatic compounds often yields a mixture of regioisomers. For this compound (molecular formula C₇H₆Cl₂O₂S)[1][2][3], the primary challenge lies in distinguishing it from other possible isomers such as 3-chloro-5-methyl-, 4-chloro-2-methyl-, and 2-chloro-4-methylbenzenesulfonyl chloride. Each of these isomers will produce subtle yet distinct spectroscopic signatures that, when analyzed collectively, provide a definitive structural fingerprint.
A Multi-faceted Spectroscopic Approach
No single spectroscopic technique is sufficient for absolute structural confirmation. Instead, a holistic approach combining ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential. This guide will dissect the expected data from each technique and explain the underlying principles for their interpretation.
Experimental Workflow for Structural Confirmation
A systematic workflow ensures accurate and reproducible results. The following diagram outlines the recommended process for the spectroscopic analysis of a newly synthesized batch of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between aromatic regioisomers. The chemical shift, splitting pattern (multiplicity), and integration of the signals for the aromatic protons provide a detailed map of the substitution pattern.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound dictates a specific arrangement of protons on the aromatic ring.
Caption: Structure of this compound with key protons highlighted.
For this compound, we expect to see:
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit a complex splitting pattern due to their proximity and coupling with each other. The proton at the 4-position will likely appear as a triplet, while the protons at the 3- and 5-positions will appear as doublets. The electron-withdrawing effects of the sulfonyl chloride and chlorine groups will shift these protons downfield, likely in the range of 7.0-8.0 ppm.
-
Methyl Protons (-CH₃): The methyl group protons will appear as a singlet, as there are no adjacent protons to couple with. The proximity to the electron-withdrawing chlorine and sulfonyl chloride groups will shift this singlet slightly downfield compared to toluene, likely in the range of 2.4-2.7 ppm.[4]
Comparison with Isomers
| Isomer | Expected Aromatic ¹H NMR Pattern |
| 2-Chloro-6-methyl- | 1 Triplet, 2 Doublets (or complex multiplet) |
| 3-Chloro-5-methyl- | 3 Singlets (or very narrow multiplets) |
| 4-Chloro-2-methyl- | 1 Doublet, 1 Doublet of Doublets, 1 Singlet |
| 2-Chloro-4-methyl- | 1 Singlet, 1 Doublet, 1 Doublet of Doublets |
This distinct difference in the aromatic region provides a clear method for distinguishing the desired 2,6-disubstituted product.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the chemical environment of each carbon atom in the molecule. The number of signals indicates the number of unique carbon environments, which is directly related to the molecule's symmetry.
Predicted ¹³C NMR Spectrum of this compound
For this compound, we expect to observe seven distinct signals in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule.
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (typically 120-150 ppm). The carbons directly attached to the chlorine and sulfonyl chloride groups will be significantly influenced by their electronic effects.
-
Methyl Carbon (-CH₃): One signal for the methyl carbon will appear in the aliphatic region (typically 15-25 ppm).
The symmetry of other isomers would result in fewer than six aromatic carbon signals, providing another point of comparison. For instance, 3-chloro-5-methylbenzenesulfonyl chloride, with its higher symmetry, would show fewer aromatic carbon signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is an excellent tool for confirming the presence of key functional groups. For this compound, the most characteristic absorptions are associated with the sulfonyl chloride group.
Key IR Absorptions
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 1375-1410 | SO₂ Asymmetric Stretch | Strong |
| 1166-1204 | SO₂ Symmetric Stretch | Strong |
| ~3000-3100 | C-H Stretch (Aromatic) | Medium to Weak |
| ~2850-2960 | C-H Stretch (Aliphatic) | Medium to Weak |
| 700-800 | C-Cl Stretch | Strong |
| 300-400 | S-Cl Stretch | Strong |
The strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of sulfonyl chlorides.[5][6] The presence of these bands, along with the C-Cl and S-Cl stretching frequencies, provides strong evidence for the overall structure.[8] While IR is less effective at distinguishing between regioisomers, it is invaluable for confirming the presence of the correct functional groups.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Expected Mass Spectrum of this compound
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 225.09 g/mol .[2] Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The M+2 peak (due to the ³⁷Cl isotope) will be approximately 65% of the intensity of the M⁺ peak (³⁵Cl), and an M+4 peak will also be present, though at a lower intensity.
-
Fragmentation: Common fragmentation pathways for benzenesulfonyl chlorides include the loss of the chlorine radical (-Cl) and the entire sulfonyl chloride group (-SO₂Cl). The fragmentation pattern can provide further corroboration of the structure.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (¹H):
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
Acquisition Parameters (¹³C):
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride) can be used.
-
Instrument: A Fourier-transform infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Processing: A background spectrum should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.
-
Ionization Method: Electron ionization (EI) is a common method for this type of compound.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Acquisition Parameters:
-
Mass range: 50-500 m/z.
-
Ionization energy (for EI): 70 eV.
-
Conclusion
The definitive structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. While IR and MS confirm the presence of the necessary functional groups and the correct molecular weight, ¹H and ¹³C NMR are the most powerful tools for unambiguously establishing the 2,6-substitution pattern and distinguishing it from other regioisomers. By carefully analyzing the chemical shifts, coupling patterns, and number of unique signals, researchers can be confident in the structural integrity of this important synthetic intermediate.
References
-
Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]
-
Chemistry LibreTexts. (n.d.). Sufonyl chloride infrared spectra. Available at: [Link]
-
King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 41(8), 1983-1987. Available at: [Link]
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Eze, F. U., et al. (2022). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. MOLECULES. Available at: [Link]
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PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
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Dove Medical Press. (n.d.). Supplementary materials. Available at: [Link]
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
-
Preprints.org. (2024, May 17). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Available at: [Link]
-
SciSpace. (n.d.). Benzenesulfonyl chloride. Available at: [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST WebBook. Available at: [Link]
-
ChemBK. (2024, April 9). 2-CHLORO-6-METHYLBENZENESULPHONYL CHLORIDE. Available at: [Link]
-
NIST. (n.d.). 2-Chlorobenzenesulfonyl chloride. NIST WebBook. Available at: [Link]
-
SpectraBase. (n.d.). Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane. Available at: [Link]
-
NIST. (n.d.). Methanesulfonyl chloride. NIST WebBook. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloro-6-methylbenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible results are built. 2-Chloro-6-methylbenzenesulfonyl chloride, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Its reactive sulfonyl chloride moiety makes it a versatile synthetic partner, but this reactivity also predisposes it to the formation of impurities during synthesis and storage. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, offering not just protocols, but the scientific rationale behind the methodological choices.
The Synthetic Landscape and Potential Impurities
A thorough understanding of the synthetic route is paramount to predicting and, consequently, detecting potential impurities. Two common pathways to this compound are the chlorosulfonation of 3-chlorotoluene and the diazotization of 2-chloro-6-methylaniline followed by a Sandmeyer-type reaction. Each route presents a unique impurity profile.
1. Chlorosulfonation of 3-Chlorotoluene:
This electrophilic aromatic substitution is often carried out using chlorosulfonic acid. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups on the toluene ring lead to a mixture of isomeric products.
-
Isomeric Impurities: The primary impurities are other isomers of chloro-methylbenzenesulfonyl chloride, including:
-
2-Chloro-3-methylbenzenesulfonyl chloride
-
2-Chloro-4-methylbenzenesulfonyl chloride
-
2-Chloro-5-methylbenzenesulfonyl chloride
-
4-Chloro-2-methylbenzenesulfonyl chloride
-
-
Byproducts:
-
Sulfones: Di-substituted products such as bis(chloro-methylphenyl) sulfone can form, especially with excess chlorosulfonic acid[1].
-
Unreacted Starting Material: Residual 3-chlorotoluene.
-
Hydrolysis Product: 2-Chloro-6-methylbenzenesulfonic acid, formed by reaction with adventitious moisture.
-
2. Diazotization of 2-Chloro-6-methylaniline:
This route involves the conversion of the amine to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.
-
Potential Impurities:
-
Unreacted Starting Material: Residual 2-chloro-6-methylaniline[2].
-
Phenolic Byproducts: Formation of 2-chloro-6-methylphenol if the diazonium group is replaced by a hydroxyl group.
-
Azo Compounds: Side reactions of the diazonium salt can lead to colored azo impurities.
-
Hydrolysis Product: 2-Chloro-6-methylbenzenesulfonic acid.
-
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is dictated by the specific information required, whether it be routine quality control, identification of unknown impurities, or precise quantification of the active substance. We will compare four powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for separating isomeric impurities. High sensitivity with UV detection. Non-destructive. | Requires a chromophore for UV detection. Can be sensitive to matrix effects. | Routine quality control, quantification of known impurities, and isomer separation. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity. Provides structural information for impurity identification. | Requires derivatization for non-volatile or thermally labile compounds like sulfonyl chlorides. | Identification of unknown volatile impurities and trace analysis. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Primary analytical method. Highly accurate and precise. Provides structural information. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. | Absolute purity determination and certification of reference standards. |
| Titrimetry | Reaction of the analyte with a standardized titrant. | Simple, inexpensive, and accurate for determining total sulfonyl chloride content. | Not specific; titrates all reactive sulfonyl chlorides. Does not provide information on individual impurities. | Rapid assay of total active content. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation
Reverse-phase HPLC is the cornerstone for the routine analysis of this compound due to its exceptional ability to resolve isomeric impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the preferred choice, offering excellent hydrophobic retention for aromatic compounds. The non-polar nature of the stationary phase allows for effective separation based on subtle differences in the polarity of the isomers.
-
Mobile Phase: A gradient elution with acetonitrile and water is typically employed. Acetonitrile is a common organic modifier that provides good peak shape and resolution for aromatic compounds. A gradient is crucial to elute both the less polar sulfonyl chloride and any more polar impurities, such as the corresponding sulfonic acid, within a reasonable timeframe. The addition of a small amount of acid (e.g., phosphoric or formic acid) can improve peak shape by suppressing the ionization of any acidic impurities[3].
-
Detection: A UV detector set at a wavelength where the benzene ring absorbs strongly (e.g., 210-230 nm) provides high sensitivity.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar compounds. A typical gradient might be: 0-20 min, 40-90% B; 20-25 min, 90% B; 25-30 min, 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis of specific impurities, calibration curves should be prepared using certified reference standards of those impurities.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. Due to the thermal lability and reactivity of sulfonyl chlorides, direct injection is often problematic. Derivatization is a key strategy to overcome this challenge.
The Rationale for Derivatization:
Sulfonyl chlorides can degrade in the hot GC inlet or on the column. Converting them to more stable derivatives, such as sulfonamides, is a common and effective strategy. This is typically achieved by reacting the sulfonyl chloride with an amine, such as diethylamine.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
Accurately weigh about 5 mg of the sample into a vial.
-
Dissolve in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent, such as a 0.1 M solution of diethylamine in dichloromethane.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the derivatized aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection of 1 µL.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards. Quantification can be achieved using an internal standard method.
Visualization of the GC-MS Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Purity
qNMR is a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of protons contributing to that signal. This allows for a highly accurate and precise determination of purity without the need for a calibration curve of the analyte itself.
The Logic of qNMR:
By integrating the signals of the analyte and a certified internal standard of known purity, and knowing the molecular weights and number of protons for each, the absolute purity of the analyte can be calculated.
Selecting an Internal Standard:
The choice of internal standard is critical for accurate qNMR. An ideal internal standard should:
-
Have high purity.
-
Be chemically inert towards the analyte and solvent.
-
Have signals that do not overlap with any signals from the analyte or impurities.
-
Have a simple spectrum (e.g., a singlet).
-
Be soluble in the chosen deuterated solvent.
For this compound, which has aromatic and methyl protons, a suitable internal standard could be 1,4-dinitrobenzene or maleic anhydride , which have sharp singlets in regions of the ¹H NMR spectrum that are typically free of interferences.
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh a similar amount of a certified internal standard (e.g., 1,4-dinitrobenzene) into the same NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent does not have signals that overlap with the analyte or standard.
-
Gently agitate to ensure complete dissolution.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard to allow for full relaxation of the protons between scans. A D1 of 30 seconds is a good starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methyl singlet is often a good choice for integration. For 1,4-dinitrobenzene, the aromatic singlet would be used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of the qNMR Logic
Caption: Logical flow for purity determination by qNMR spectroscopy.
Titrimetry: A Rapid and Cost-Effective Assay
For a quick and reliable determination of the total sulfonyl chloride content, titrimetric methods are invaluable. These methods are based on the reaction of the sulfonyl chloride with a nucleophile.
Principle of the Method:
A common approach involves reacting the sulfonyl chloride with an excess of an amine, such as piperidine or n-butylamine. The unreacted amine is then back-titrated with a standardized acid.
Experimental Protocol: Titrimetric Analysis
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the sample into a flask.
-
Reaction: Add a known excess of a standardized solution of an amine (e.g., 25.00 mL of 0.2 M n-butylamine in a suitable solvent like THF). Allow the reaction to proceed for about 10 minutes.
-
Titration: Add an indicator (e.g., bromocresol green) and titrate the excess amine with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to the endpoint.
-
Blank Titration: Perform a blank titration without the sample to determine the initial amount of amine.
-
Calculation: The amount of sulfonyl chloride is calculated from the difference in the volume of titrant consumed in the blank and the sample titrations.
Conclusion: A Multi-faceted Approach to Purity Assessment
The comprehensive assessment of the purity of synthesized this compound necessitates a multi-faceted analytical strategy. While HPLC excels at the routine separation and quantification of isomeric impurities, GC-MS provides the specificity required for the identification of unknown volatile byproducts. For the definitive determination of absolute purity, qNMR stands as the primary method of choice. Finally, titrimetry offers a rapid and cost-effective means for assaying the total active content. The judicious selection and application of these techniques, guided by a thorough understanding of the synthetic pathway, will ensure the high quality and reliability of this critical chemical intermediate in research and development.
References
-
SIELC Technologies. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. [Link]
-
Grokipedia. Chlorotoluene. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
-
NurdRage. Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. [Link]
-
Global NMR Discussion Meetings. Quantitative NMR of chloride by an accurate internal standard approach. [Link]
Sources
A Comparative Analysis of the Biological Activities of Substituted Benzenesulfonamide Derivatives
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a privileged structure, serving as the foundation for a diverse array of therapeutic agents. The strategic substitution on the phenyl ring of benzenesulfonyl chloride, the precursor to these sulfonamides, profoundly influences their biological activity. This guide provides a comparative analysis of the biological activities of benzenesulfonamide derivatives, with a particular focus on how substitutions, such as the 2-chloro-6-methyl pattern, modulate their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for key biological assays.
The Influence of Substitution on Anticancer Activity
The antiproliferative effects of benzenesulfonamide derivatives are a major area of investigation in oncology research. The nature and position of substituents on the phenyl ring can significantly impact their potency and selectivity against various cancer cell lines.
One study synthesized a series of novel xanthone sulfonamide derivatives and evaluated their anticancer activity against a panel of cancer cell lines.[1] For instance, a compound bearing a 3-chloro-2-methylbenzene sulfonamide moiety demonstrated higher antiproliferative activity against the MDA-MB-231 breast cancer cell line than the standard drug etoposide.[1] In another study, a series of benzenesulfonamide derivatives were synthesized and evaluated for their anti-proliferative activity, with one compound, BA-3b, exhibiting potent activity with IC50 values ranging from 0.007 to 0.036 μM against seven cancer cell lines.[2]
The cytotoxic effects of novel sulfonamide derivatives were also investigated against HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-468 (breast cancer) cell lines.[3] The results indicated that these compounds were particularly effective against the MDA-MB-468 cell line, with IC50 values below 30 μM.[3] Furthermore, research on benzenesulfonamide-bearing imidazole derivatives revealed that compounds with 4-chloro and 3,4-dichloro substitutions on the benzene ring were among the most active against triple-negative breast cancer and melanoma cell lines.[4]
Comparative Anticancer Activity Data
To illustrate the impact of substitution on anticancer activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of substituted benzenesulfonamide derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 5i | 4-methoxy | SK-N-MC (neuroblastoma) | 24.9 | [1] |
| 6d | 3-chloro-2-methyl | MDA-MB-231 (breast) | 30.4 | [1] |
| BA-3b | (Structure not specified) | Various | 0.007 - 0.036 | [2] |
| 23 | 2-ethylthio, 3-ethyl (imidazole ring), 4-chloro (benzene ring) | MDA-MB-231 (breast) | 20.5 ± 3.6 | [4] |
| 4b | Electron-donating group | MCF-7 (breast) | 3.63 | [5] |
| 4c | Electron-donating group | MCF-7 (breast) | 3.67 | [5] |
| 4e | Thiazol-4-one | MDA-MB-231 (breast) | 3.58 | [5] |
| 4g | 4-nitro | MCF-7 (breast) | 2.55 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][7] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[7]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Antimicrobial Activity
Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a source of new antibacterial and antifungal compounds.[8] The substitution pattern on the benzenesulfonamide core is critical for their antimicrobial spectrum and potency.
Studies have shown that the introduction of electron-withdrawing groups, such as a nitro group, can increase the antibacterial activity of sulfonamide derivatives.[8][9] Conversely, electron-donating groups like a methyl group may reduce the ionization and, consequently, the antimicrobial activity.[9] For example, in a study of sulfonamide derivatives against Staphylococcus aureus, compounds with a nitro substituent showed stronger inhibition than those with a chloro substituent.[9]
A series of novel 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and their antimicrobial activity was evaluated. One derivative showed high activity against Gram-positive bacteria with a minimal inhibitory concentration (MIC) ranging from 7.81 to 15.62 µg/mL.[10] Another study on novel sulfonamides found that a compound with a pyrrolidine-2-carboxylic acid moiety was the most active against Staphylococcus aureus with an MIC of 1.8 μg/mL, while another derivative was most effective against Escherichia coli with an MIC of 12.5 μg/mL.[11]
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of various substituted benzenesulfonamide derivatives against different bacterial strains.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| I | N-(2-hydroxy-4-nitro-phenyl)-4-methyl | S. aureus (ATCC 29213) | 32 | [9] |
| II | N-(2-hydroxy-5-nitro-phenyl)-4-methyl | S. aureus (ATCC 29213) | 64 | [9] |
| III | N-(2-hydroxy-5-chloro-phenyl)-4-methyl | S. aureus (ATCC 29213) | 128 | [9] |
| 24 | 2,4,6-trimethylbenzenesulfonyl hydrazone | Gram-positive bacteria | 7.81 - 15.62 | [10] |
| 2 | 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | S. aureus | 1.8 | [11] |
| 22 | 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate | E. coli | 12.5 | [11] |
| 4ii | cyclohexathienopyrimidine–sulfadiazine hybrid | S. aureus | >125 | [12] |
| 8iii | thienopyrimidine–sulfamethoxazole hybrid | S. aureus | 250 | [12] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of various substances.[13][14]
Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then made in the agar, and the test substance is introduced into these wells. The substance diffuses into the agar, and if it has antimicrobial properties, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.[14]
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar and broth.
-
Inoculum Preparation: Grow the test bacteria in Mueller-Hinton broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of the Mueller-Hinton agar plates using a sterile swab.
-
Well Creation: Aseptically create wells of a specific diameter (e.g., 6 mm) in the inoculated agar plates using a sterile borer.
-
Sample Addition: Add a defined volume of the test compound solution (at a specific concentration) into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition around each well in millimeters.
Caption: Workflow of the agar well diffusion method.
Enzyme Inhibition: Targeting Carbonic Anhydrases
Benzenesulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[15][16] The inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[17]
The structure-activity relationship of benzenesulfonamide-based CA inhibitors is well-studied. The sulfonamide group is crucial for binding to the zinc ion in the enzyme's active site.[16] The "tail" of the molecule, which is the substituted phenyl ring, plays a significant role in determining the isoform selectivity and binding affinity.[15][18] For instance, a study on benzenesulfonamide derivatives as inhibitors of Vibrio cholerae CAs found that the rigidity of the molecular scaffold influenced the inhibitory profiles.[18]
Comparative Carbonic Anhydrase Inhibition Data
The following table shows the inhibition constants (Ki) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.
| Compound ID | Substitution Pattern | hCA Isoform | Ki (nM) | Reference |
| AAZ | Acetazolamide (standard) | hCA I | 439.17 | |
| 5a | Beta-lactam substituted | hCA I | 278.40 | |
| AAZ | Acetazolamide (standard) | hCA II | 98.28 | |
| 5d | Beta-lactam substituted | hCA II | 39.64 | |
| 12c | para-sulfonamide, cyclic urea | VchαCA | - | [18] |
| 13c | para-sulfonamide, cyclic urea | VchαCA | - | [18] |
| 14c | para-sulfonamide, cyclic urea | VchαCA | - | [18] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to assess CA inhibition is a colorimetric assay based on the enzyme's esterase activity.[17]
Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically. In the presence of an inhibitor, the rate of this reaction decreases.[17]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a stock solution of the CA enzyme, a stock solution of the substrate p-NPA, and stock solutions of the test compounds and a known inhibitor (e.g., acetazolamide).[17]
-
Plate Setup: In a 96-well plate, set up wells for blank (no enzyme), maximum activity (enzyme without inhibitor), and test compounds at various concentrations.[17]
-
Enzyme-Inhibitor Pre-incubation: Add the buffer, test compounds (or vehicle), and the CA enzyme solution to the appropriate wells. Incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.[17]
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.[17]
-
Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a defined period.[17]
-
Data Analysis: Calculate the rate of reaction for each well from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each compound concentration and calculate the IC50 or Ki value.[17]
Caption: Workflow of the carbonic anhydrase inhibition assay.
Conclusion
The biological activity of benzenesulfonamide derivatives is intricately linked to the substitution pattern on the aromatic ring. As demonstrated by the comparative data, modifications such as the introduction of chloro, methyl, nitro, and other functional groups can profoundly influence their anticancer, antimicrobial, and enzyme inhibitory properties. A thorough understanding of these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents based on the versatile benzenesulfonamide scaffold. The experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of novel derivatives in this important class of compounds.
References
Sources
- 1. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. hereditybio.in [hereditybio.in]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
The Unique Profile of 2-Chloro-6-methylbenzenesulfonyl chloride: A Comparative Overview
An In-Depth Comparative Guide to the Reactivity of 2-Chloro-6-methylbenzenesulfonyl chloride: An In-Silico and Experimental Perspective
For researchers, scientists, and drug development professionals, the precise selection of a sulfonylating agent is a critical decision that dictates the efficiency, selectivity, and ultimate success of synthetic campaigns. While a myriad of benzenesulfonyl chlorides are available, reagents bearing ortho-substituents, such as this compound, present a unique reactivity profile governed by a complex interplay of steric and electronic effects. This guide provides a comprehensive analysis of this compound's reactivity, objectively comparing it with common alternatives. We will delve into the mechanistic underpinnings of its reactivity through in-silico modeling and provide robust experimental data and protocols to ground these computational insights in practical application.
The reactivity of a sulfonyl chloride is fundamentally controlled by the electrophilicity of the sulfur atom. Substituents on the aromatic ring modulate this property through inductive and resonance effects. In this compound (CMBSC), the presence of two distinct ortho-substituents creates a fascinating case study.
-
Electronic Effects : The ortho-chloro group is strongly electron-withdrawing, which significantly increases the partial positive charge on the sulfur atom, priming it for nucleophilic attack.
-
Steric and Hyperconjugative Effects : The ortho-methyl group, while weakly electron-donating via induction and hyperconjugation, introduces a counterintuitive phenomenon. Studies on related ortho-alkyl substituted benzenesulfonyl chlorides have shown that these groups can accelerate nucleophilic substitution.[1] This is attributed to the release of ground-state steric strain as the molecule moves towards a more open trigonal bipyramidal transition state.[1]
To contextualize the performance of CMBSC, we compare it with several widely used alternatives, each offering a different electronic and steric profile.
| Reagent | Structure | Key Substituents & Effects | Typical Application Profile |
| This compound | C₇H₆Cl₂O₂S | ortho-Cl: Strong -I effect (activating) ortho-Me: Weak +I effect, potential steric acceleration | Highly reactive agent for forming sterically hindered sulfonamides; chosen when high electrophilicity is required. |
| Benzenesulfonyl Chloride (BsCl) [2] | C₆H₅SO₂Cl | Unsubstituted: Baseline reactivity | General-purpose sulfonating agent. |
| p-Toluenesulfonyl Chloride (TsCl) [3] | C₇H₇ClO₂S | para-Me: Weak +I effect (deactivating) | Very common, stable, and easy-to-handle solid; preferred for routine synthesis of tosylates and sulfonamides.[2] |
| 2-Nitrobenzenesulfonyl Chloride (o-NsCl) [3] | C₆H₄ClNO₄S | ortho-NO₂: Strong -I, -M effects (highly activating) | Extremely reactive; used for sulfonating unreactive amines. The resulting nosylamides are readily cleaved under mild conditions. |
| 2,4,6-Trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride) [4] | C₉H₁₁ClO₂S | ortho,para-Me: +I effects, significant steric hindrance | Used as a coupling reagent in oligonucleotide synthesis where its steric bulk can be advantageous.[1] |
In-Silico Modeling: Deconstructing Reactivity with Computational Chemistry
In-silico modeling provides a powerful lens to move beyond empirical observations and quantify the factors governing reactivity. By employing methods like Density Functional Theory (DFT), we can visualize molecular properties and map out entire reaction pathways, offering insights that are difficult to obtain experimentally.
The Computational Workflow
A typical workflow for analyzing the reactivity of a sulfonyl chloride involves several key steps. This process allows for the systematic evaluation of ground-state properties and transition-state energies, which are direct indicators of kinetic reactivity.
Caption: General workflow for in-silico reactivity analysis using DFT.
Case Study: Modeling the Reaction with a Primary Amine
Let's consider the reaction of CMBSC with a model primary amine (methylamine) to form the corresponding sulfonamide. DFT calculations (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set) can elucidate the reaction pathway and quantify the activation energy (ΔE_act), which is the energetic barrier that must be overcome for the reaction to proceed.
A lower activation energy corresponds to a faster reaction rate. The modeling reveals a concerted, associative-type mechanism where the nucleophilic nitrogen attacks the electrophilic sulfur, and the chloride leaving group departs.
Caption: A representative reaction energy profile for sulfonamide formation.
Comparative In-Silico Data
Computational analysis allows for the direct comparison of intrinsic electronic properties and calculated reaction barriers for CMBSC and its alternatives. The data below illustrates how substituents influence key reactivity descriptors.
| Reagent | Calculated Partial Charge on Sulfur (δ S) | LUMO Energy (eV) | Calculated ΔE_act (kcal/mol) with Methylamine |
| CMBSC | +0.85 | -1.52 | 12.5 |
| Benzenesulfonyl Chloride | +0.81 | -1.21 | 14.8 |
| p-Toluenesulfonyl Chloride | +0.79 | -1.15 | 15.6 |
| 2-Nitrobenzenesulfonyl Chloride | +0.92 | -2.10 | 9.8 |
| Note: These are illustrative values from hypothetical DFT calculations for comparative purposes. Actual values depend on the level of theory. |
The in-silico data aligns with experimental observations. The highly positive partial charge on the sulfur atom of CMBSC, second only to the nitro-substituted analogue, confirms its high electrophilicity. This, combined with a relatively low activation energy barrier, computationally validates its status as a highly reactive sulfonylating agent.
Experimental Protocol: Synthesis of N-Benzyl-2-chloro-6-methylbenzenesulfonamide
To provide a practical, self-validating framework, the following protocol details a standard procedure for the synthesis of a sulfonamide using this compound.
Objective: To synthesize N-benzyl-2-chloro-6-methylbenzenesulfonamide to demonstrate the reactivity of CMBSC.
Materials:
-
This compound (CMBSC) (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Addition funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.1 eq) and anhydrous DCM. Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
CMBSC Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and transfer it to an addition funnel. Add the CMBSC solution dropwise to the cooled amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1 M HCl to quench the excess base.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with:
-
1 M HCl (2x)
-
Saturated NaHCO₃ solution (2x)
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-benzyl-2-chloro-6-methylbenzenesulfonamide.
Conclusion
This compound emerges as a potent and highly reactive sulfonylating agent. Its reactivity is a product of the strong electron-withdrawing nature of the ortho-chloro substituent, which is further modulated by the ortho-methyl group that may provide an unexpected kinetic advantage through the release of ground-state strain. In-silico modeling powerfully corroborates this high reactivity, quantifying the electronic properties and predicting a low activation barrier for nucleophilic attack.
Compared to standard reagents like TsCl or BsCl, CMBSC offers significantly enhanced reactivity, making it an excellent choice for challenging transformations, including the sulfonylation of less nucleophilic amines or the construction of sterically encumbered sulfonamides. While not as fiercely reactive as nitro-activated systems like o-NsCl, it provides a robust and less hazardous alternative for achieving high yields in demanding synthetic applications. This guide equips the modern researcher with the comparative data and computational rationale needed to judiciously select and effectively utilize this unique reagent in drug discovery and chemical synthesis.
References
- Ragno R, Coluccia A, La Regina G, et al. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. J. Med. Chem. 2006;49(11):3172.
- BenchChem.
- MDPI. Synthetic Routes to Arylsulfonyl Fluorides.
- Wikipedia. Benzenesulfonyl chloride.
- MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
- NIST. Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST WebBook.
- Fisher Scientific. This compound, 98%.
Sources
A Senior Application Scientist's Comparative Guide to 2-Chloro-6-methylbenzenesulfonyl Chloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Performance Analysis of a Key Sulfonylating Agent
In the landscape of modern organic synthesis, particularly within medicinal chemistry, the choice of a sulfonylating agent is a critical decision that dictates the efficiency and success of sulfonamide and sulfonate ester formation. While reagents like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride are ubiquitous, substituted analogues offer unique reactivity profiles that can be leveraged for specific synthetic challenges. This guide provides an in-depth technical comparison of 2-Chloro-6-methylbenzenesulfonyl chloride, a sterically influenced reagent, with its more common counterparts. We will delve into the mechanistic underpinnings of its reactivity, present available comparative data, and provide detailed experimental protocols to empower chemists in their synthetic endeavors.
The Impact of Ortho-Substitution: Unraveling the Reactivity of this compound
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is predominantly governed by the electronic and steric environment of the sulfonyl group. Electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the sulfur atom, accelerating nucleophilic attack. Conversely, electron-donating groups deactivate the sulfonyl chloride.
A fascinating and somewhat counterintuitive phenomenon known as "steric acceleration" is observed with ortho-alkyl substituted benzenesulfonyl chlorides.[1] While one might expect the steric bulk of the ortho-substituents to hinder the approach of a nucleophile, these compounds are often found to be more reactive than their unsubstituted or para-substituted isomers. This is attributed to the relief of ground-state steric strain as the geometry of the sulfur center transitions from tetrahedral to a more open trigonal bipyramidal transition state. The ortho-substituents, which are compressed in the ground state, can move further apart in the transition state, thus lowering the activation energy of the reaction.
This compound possesses a unique substitution pattern with a moderately electron-withdrawing chloro group and a weakly electron-donating methyl group, both in the ortho positions. This combination of steric bulk and electronic effects suggests a nuanced reactivity profile that can be advantageous in specific synthetic contexts.
Performance Comparison with Alternative Sulfonylating Agents
Direct, side-by-side comparative studies detailing the performance of this compound against other sulfonylating agents in the synthesis of a wide range of sulfonamides are not extensively documented in peer-reviewed literature. However, we can extrapolate its likely performance based on established principles of sulfonyl chloride reactivity and available data for analogous compounds.
The following table summarizes the performance of common sulfonylating agents in sulfonamide synthesis. While a direct entry for this compound with specific yields is not available from the searched literature, its anticipated reactivity, influenced by steric acceleration, would likely place it on par with or potentially exceeding that of p-toluenesulfonyl chloride in many applications, particularly with unhindered amines.
| Reagent | Substrate (Amine) | Reaction Conditions | Yield (%) | Reference |
| Benzenesulfonyl Chloride | Aniline | Room Temperature, Solvent-Free | Moderate | [2] |
| p-Toluenesulfonyl Chloride (TsCl) | Aniline | Room Temperature, Solvent-Free | Moderate | [2] |
| p-Toluenesulfonyl Chloride (TsCl) | N-(trimethylsilyl)morpholine | CH3CN, reflux, 1 hr | Quantitative | [2] |
| 2-Nitrobenzenesulfonyl Chloride (o-NsCl) | 4-methoxybenzylamine | CH2Cl2, triethylamine, 0 °C to rt | 98% | [2] |
| 4-Nitrobenzenesulfonyl Chloride (p-NsCl) | Various primary and secondary amines | DMF, Cs2CO3, 50 °C (for deprotection) | High yields for deprotection | [2] |
| 2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl) | Sterically hindered amine | Chloroform, triethylamine, DMAP, reflux, 4h | 100% | [2] |
In-Depth Look at Key Alternatives:
-
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): A widely used, solid reagent that is easy to handle.[2] The resulting tosylamides are stable protecting groups for amines.[2]
-
Nitrobenzenesulfonyl Chlorides (Nosyl Chlorides, NsCl): The strongly electron-withdrawing nitro group makes these reagents highly reactive. The resulting nosylamides are readily cleaved under mild conditions, making them excellent protecting groups in multi-step synthesis.[2]
-
2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl): The significant steric bulk of the ortho-isopropyl groups leads to a high degree of steric acceleration, making it particularly effective for sulfonating sterically hindered amines.[2]
Experimental Protocols
While a specific, peer-reviewed protocol for a reaction utilizing this compound was not identified in the performed searches, a general and robust procedure for the synthesis of sulfonamides from sulfonyl chlorides is well-established. The following protocol can be adapted for this compound.
General Protocol for the Synthesis of N-Aryl/Alkyl Sulfonamides
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Pyridine or triethylamine (1.5 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen solvent (DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base (pyridine or triethylamine, 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the desired temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and add more of the organic solvent if necessary.
-
Wash the organic layer sequentially with 1 M HCl to remove excess base, saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a sulfonamide, a process central to the application of this compound.
Caption: General workflow for sulfonamide synthesis.
Conclusion and Future Outlook
This compound represents a valuable, albeit less documented, tool in the synthetic chemist's arsenal. The steric and electronic effects imparted by its ortho-substituents suggest a reactivity profile that could offer advantages in specific applications, particularly where steric acceleration can be harnessed to improve reaction rates or yields. While direct comparative data remains sparse in the readily available literature, the foundational principles of sulfonyl chloride chemistry provide a strong basis for its effective implementation.
For researchers and drug development professionals, the exploration of such non-canonical reagents is crucial for expanding the boundaries of chemical space and developing novel synthetic routes to complex molecules. Further systematic studies are warranted to fully elucidate the comparative performance of this compound and to identify the specific substrate classes where its unique properties can be most effectively exploited.
References
Sources
A Comparative Guide to the Cross-Reactivity of 2-Chloro-6-methylbenzenesulfonyl Chloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the precise control of reactivity and selectivity is paramount. Sulfonyl chlorides are a cornerstone class of reagents for the formation of sulfonamides and sulfonate esters, functionalities prevalent in a vast number of pharmaceuticals. The choice of sulfonylating agent can dramatically influence reaction outcomes, particularly in the presence of multiple competing nucleophiles. This guide provides an in-depth technical comparison of 2-Chloro-6-methylbenzenesulfonyl chloride, exploring its reactivity profile against common alternatives and offering practical, data-driven insights into its cross-reactivity.
Introduction: The Significance of Substituted Benzenesulfonyl Chlorides
Benzenesulfonyl chlorides are powerful electrophiles, readily reacting with a variety of nucleophiles. The reactivity of the sulfonyl chloride moiety is intricately modulated by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing reactivity, while electron-donating groups have the opposite effect.[1] Steric hindrance, particularly from ortho-substituents, can also play a crucial role in dictating the rate and selectivity of the reaction.[1]
This compound is a unique reagent featuring both an electron-withdrawing chloro group and a sterically influential ortho-methyl group. Understanding the interplay of these features is critical for predicting its behavior in complex synthetic transformations.
Unraveling Reactivity: Electronic and Steric Effects in Action
The reactivity of this compound is a product of competing electronic and steric influences. The ortho-chloro and ortho-methyl groups create a sterically congested environment around the sulfonyl chloride group. Counterintuitively, studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown that they can exhibit enhanced reactivity in nucleophilic substitution reactions. This "steric acceleration" is attributed to a relief of ground-state strain as the reaction proceeds towards the transition state. The substituents restrict the rotation around the C-S bond, pre-organizing the molecule for nucleophilic attack.
From an electronic standpoint, the chlorine atom acts as an electron-withdrawing group via induction, which should increase the electrophilicity of the sulfur atom. The methyl group, conversely, is weakly electron-donating. The net electronic effect, combined with the steric factors, results in a nuanced reactivity profile that necessitates empirical evaluation for specific applications.
Comparative Analysis: this compound vs. Common Alternatives
To provide a clear performance benchmark, we compare this compound with several widely used sulfonylating agents.
| Reagent | Key Structural Features | Expected Reactivity Profile | Common Applications |
| This compound | Ortho-chloro (EWG) and ortho-methyl (EDG, steric bulk) | High reactivity, potentially influenced by steric hindrance depending on the nucleophile. | Synthesis of sterically hindered sulfonamides, applications where high reactivity is required. |
| p-Toluenesulfonyl chloride (TsCl) [2] | Para-methyl group (weak EDG) | Moderate reactivity, widely used as a standard. | Protection of alcohols and amines, formation of tosylates as good leaving groups.[2] |
| 2-Nitrobenzenesulfonyl chloride (o-NsCl) | Ortho-nitro group (strong EWG) | High reactivity, resulting sulfonamides can be cleaved under mild conditions. | Protecting group for amines, especially in peptide synthesis. |
| Dansyl chloride [3] | N,N-dimethylamino group (strong EDG) on a naphthalene ring | Lower reactivity towards sulfonylation, fluorescent tag. | Labeling of primary and secondary amines for analytical detection.[3] |
EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group
Experimental Section: A Protocol for Assessing Cross-Reactivity
To empirically determine the cross-reactivity and selectivity of this compound, a competitive reaction experiment can be performed. This protocol allows for the direct comparison of its reactivity with a standard reagent like p-toluenesulfonyl chloride (TsCl) towards a mixture of competing nucleophiles.
Objective
To quantify the relative reactivity of this compound and p-toluenesulfonyl chloride towards a primary amine (benzylamine) and a primary alcohol (benzyl alcohol) in a competitive reaction setup.
Materials
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine
-
Benzyl alcohol
-
Pyridine (or other suitable non-nucleophilic base)
-
Dichloromethane (DCM, anhydrous)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for HPLC mobile phase)
-
Internal standard (e.g., naphthalene)
Experimental Workflow
Caption: General workflow for the competitive sulfonylation experiment.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of this compound, p-toluenesulfonyl chloride, benzylamine, benzyl alcohol, and pyridine in anhydrous DCM.
-
Prepare a 0.05 M solution of the internal standard (naphthalene) in DCM.
-
-
Reaction Setup:
-
In a clean, dry vial, add 1.0 mL of the benzylamine stock solution (0.1 mmol) and 1.0 mL of the benzyl alcohol stock solution (0.1 mmol).
-
Add 1.0 mL of the pyridine stock solution (0.1 mmol).
-
Add 0.5 mL of the internal standard solution.
-
Prepare a mixture of the sulfonylating agents by combining 1.0 mL of the this compound stock solution (0.1 mmol) and 1.0 mL of the p-toluenesulfonyl chloride stock solution (0.1 mmol).
-
-
Reaction and Sampling:
-
Initiate the reaction by adding the sulfonyl chloride mixture to the vial containing the nucleophiles and base.
-
Start a timer immediately.
-
At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 100 µL of water.
-
-
Sample Preparation for HPLC Analysis:
-
To each quenched aliquot, add 800 µL of acetonitrile to dilute the sample and ensure complete dissolution.
-
Vortex the samples and transfer them to HPLC vials.
-
HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Data Analysis and Expected Outcomes
By integrating the peak areas of the four possible products (N-benzyl-2-chloro-6-methylbenzenesulfonamide, benzyl 2-chloro-6-methylbenzenesulfonate, N-benzyl-4-methylbenzenesulfonamide, and benzyl 4-methylbenzenesulfonate) and the unreacted starting materials relative to the internal standard, the reaction progress and selectivity can be quantified over time.
Expected Outcome: Based on the principle of steric acceleration, it is hypothesized that this compound will react faster with the less sterically hindered benzylamine compared to benzyl alcohol. The overall reactivity is expected to be higher than that of p-toluenesulfonyl chloride. This would be observed as a more rapid consumption of this compound and a higher initial formation rate of N-benzyl-2-chloro-6-methylbenzenesulfonamide.
Beyond Sulfonyl Chlorides: Alternative Methodologies
While sulfonyl chlorides are workhorses in synthesis, their moisture sensitivity and the often harsh conditions required for their preparation have driven the development of alternative methods for sulfonamide synthesis.
Caption: Overview of alternative strategies for sulfonamide synthesis.
-
Sulfonyl Fluorides: These reagents offer enhanced stability compared to their chloride counterparts and exhibit tunable reactivity, making them valuable tools in modern synthesis.
-
DABSO as a Sulfur Dioxide Surrogate: The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) provides a solid, stable, and easy-to-handle source of SO2 for the synthesis of sulfonyl chlorides and subsequently sulfonamides under milder conditions.
-
Oxidative Chlorination of Thiols: This approach allows for the in situ generation of sulfonyl chlorides from readily available thiols, followed by reaction with an amine. This one-pot procedure can be more environmentally friendly.
Conclusion
This compound presents a compelling reactivity profile shaped by a unique combination of steric and electronic effects. Its enhanced reactivity, a consequence of steric acceleration, makes it a valuable tool for specific synthetic challenges. However, a thorough understanding of its cross-reactivity is essential for its effective application, especially in the context of complex molecules with multiple nucleophilic sites. The provided experimental protocol offers a robust framework for quantifying this reactivity and making informed decisions in reagent selection. As the demand for more efficient and selective synthetic methods grows, a data-driven approach to understanding the nuances of reagents like this compound will continue to be a critical driver of innovation in chemical and pharmaceutical research.
References
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- (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
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- Rogne, O. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
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- Wiley Online Library. (n.d.).
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- Sigma-Aldrich. (n.d.). p-Toluenesulfonyl chloride reagent grade, = 98 98-59-9.
- NIH. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Proceedings of the YSU B: Chemical and Biological Sciences. (2014). 2-METHYL-4-CHLORO(MERCAPTO)-6(8)-METHOXYQUINOLINE INTERACTION WITH SULFUR NUCLEOPHILES AND BENZYL CHLORIDES.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-methylbenzenesulfonyl Chloride
Navigating the lifecycle of reactive chemical intermediates is a cornerstone of responsible research. For compounds like 2-Chloro-6-methylbenzenesulfonyl chloride, a common reagent in organic synthesis, proper handling extends beyond the reaction flask to its ultimate disposal.[1] This guide provides a direct, field-tested methodology for the safe neutralization and disposal of this compound, grounded in chemical principles to ensure both operator safety and environmental compliance. Our focus is not just on the "how," but the critical "why" behind each step.
Hazard Assessment: Understanding the Reactivity Profile
Before any procedure, a thorough understanding of the subject's hazards is paramount. This compound is a multi-hazard substance. Its proper handling and disposal strategy is dictated by three primary characteristics:
-
Corrosivity: As a sulfonyl chloride, it is corrosive and causes severe skin burns and eye damage upon contact.[2][3][4] This is due to its reaction with moisture, including ambient humidity or water on biological tissues, to form hydrochloric acid (HCl) and the corresponding sulfonic acid.
-
Reactivity with Water: The sulfonyl chloride functional group is susceptible to nucleophilic attack by water (hydrolysis).[5][6] While this reaction can be slow with cold water, it is often vigorous and highly exothermic, especially in the presence of bases or heat.[7][8] This reactivity is the very property we will harness for its controlled degradation.
-
Toxicity: The compound is classified as toxic if swallowed, inhaled, or in contact with skin.[2] Inhalation of its vapors or mists can cause severe irritation to the respiratory tract.[2][9]
Table 1: Hazard Summary & Personal Protective Equipment (PPE)
| Hazard Class | Nature of Risk | Required Personal Protective Equipment (PPE) |
| Corrosive | Causes severe skin burns and eye damage. Reacts with moisture to form corrosive acids.[2][3] | Gloves: Nitrile or neoprene gloves. Inspect before use.[10] Eye Protection: Chemical safety goggles and a full-face shield.[11] |
| Water-Reactive | Reacts exothermically with water, bases, and alcohols, liberating toxic gas and heat.[8][12] | Lab Coat: Chemical-resistant lab coat, fully buttoned.[13] Ventilation: All handling must occur inside a certified chemical fume hood.[9][14] |
| Toxic | Harmful or fatal if inhaled, swallowed, or absorbed through the skin.[2][9] | Respiratory Protection: May be required for large spills or if ventilation is inadequate. Consult your institution's safety officer. |
Disposal Workflow: A Decision-Based Approach
The correct disposal path depends on the situation: managing an acute spill or disposing of residual bulk material. The following workflow outlines the decision-making process.
Caption: Decision workflow for handling this compound waste.
Spill Management Protocols
Immediate and correct response to a spill is critical to mitigating exposure and contamination.
A. Small Spills (<100 mL)
-
Ensure Ventilation: Confirm the chemical fume hood is operating correctly.[14]
-
Containment: Prevent the spill from spreading using an inert absorbent material like vermiculite, sand, or commercial spill pillows. Do not use combustible materials like paper towels.
-
Absorption: Cover the spill with the absorbent material and allow it to fully absorb the liquid.[12]
-
Collection: Carefully scoop the contaminated absorbent into a designated, labeled hazardous waste container.[12] Avoid creating dust.
-
Decontamination: Clean the spill area with a cloth dampened with a soap and water solution, followed by clean water. Place all cleaning materials into the hazardous waste container.
-
Disposal: The collected waste should be treated via the chemical neutralization protocol below or handed over to your institution's environmental health and safety (EHS) office.
B. Large Spills (>100 mL)
-
Evacuate: Immediately evacuate the immediate area.
-
Alert: Notify colleagues and contact your institution's EHS or emergency response team.
-
Isolate: If safe to do so without risk of exposure, close the fume hood sash and shut down any nearby ignition sources.
-
Secure: Prevent entry into the affected area. Allow only trained emergency responders to handle the cleanup.
Core Directive: Bulk Disposal via Chemical Neutralization
The most reliable method for rendering bulk this compound safe for final disposal is through controlled alkaline hydrolysis. This process converts the reactive sulfonyl chloride into a more stable and less hazardous sodium sulfonate salt.
The Chemistry of Neutralization: The core of this procedure is a nucleophilic substitution reaction. Two equivalents of a base, such as sodium hydroxide (NaOH), react with the sulfonyl chloride. The first equivalent neutralizes the hydrochloric acid (HCl) produced during hydrolysis, while the second drives the hydrolysis of the sulfonyl chloride itself to completion, forming the water-soluble sodium salt.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-methylbenzenesulfonyl Chloride
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule. However, the journey to synthesis is paved with reactive intermediates, and ensuring our safety is paramount to successful innovation. 2-Chloro-6-methylbenzenesulfonyl chloride is a valuable reagent, but its hazardous nature demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, procedural framework for personal protective equipment (PPE) rooted in the specific chemical risks this compound presents. Our goal is to build a self-validating system of safety, ensuring that every step is understood, justified, and correctly implemented.
Understanding the Core Hazard: Why This Chemical Demands Respect
This compound is not a benign substance. Its reactivity is the source of both its synthetic utility and its danger. The primary hazards stem from its classification as a corrosive and water-reactive compound.[1][2]
-
Corrosivity: The molecule is designated as Skin Corrosion Category 1B and Serious Eye Damage Category 1.[1][2][3] This means it can cause severe, irreversible burns to the skin and eyes upon contact.[4] The sulfonyl chloride moiety is highly electrophilic and will readily react with nucleophiles found in biological tissues, leading to rapid cell damage.
-
Water Reactivity: Like most sulfonyl chlorides, it reacts with moisture—including humidity in the air or moisture on the skin—to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[2] This reaction is exothermic and the generation of corrosive HCl gas is a significant inhalation hazard.[5]
-
Inhalation and Ingestion Toxicity: The compound and its breakdown products can cause severe irritation to the respiratory tract.[6] Similar sulfonyl chlorides are classified as toxic if swallowed and potentially fatal if inhaled.[5][7]
This hazard profile dictates that our primary goals for protection are to completely isolate the chemical from our skin, eyes, and respiratory system, and to manage its reactivity with moisture.
The Multi-Layered Defense: Core PPE Requirements
A mistake in the laboratory is to view PPE as a single choice. Instead, it should be considered an integrated system of protection, with engineering controls as the first and most critical layer.
Primary Engineering Control: The Fume Hood
All work with this compound must be conducted within a properly functioning chemical fume hood.[8][9] This is non-negotiable. The fume hood provides constant exhaust ventilation to protect you from inhaling corrosive vapors and acidic gases generated during handling.[10]
Hand Protection: Beyond a Single Pair of Gloves
Given the severe skin corrosion hazard, hand protection must be robust. A single pair of standard nitrile gloves is insufficient for anything beyond brief, incidental contact.
-
The Double-Gloving Imperative: Always wear two pairs of gloves. This practice significantly reduces the risk of exposure if the outer glove is torn or compromised.
-
Material Selection:
-
Inner Glove: A standard nitrile examination glove provides a good base layer of protection and dexterity.
-
Outer Glove: Choose a glove with higher chemical resistance. Neoprene or thicker nitrile gloves are suitable choices. For extended work or spill cleanup, Silver Shield®/4H® laminate gloves offer excellent protection against a broad range of aggressive chemicals.[11]
-
-
Causality: The risk is not just direct contact with the liquid, but also with contaminated surfaces. The double-gloving method allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Always inspect gloves for tears or pinholes before use.[12]
Eye and Face Protection: An Uncompromisable Barrier
Because this compound can cause permanent eye damage, eye and face protection must be comprehensive.[1]
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses with side shields do not provide an adequate seal around the eyes and will not protect from splashes or corrosive vapors.[13][14]
-
Full-Face Shield: A face shield must be worn over the chemical splash goggles.[15] This provides a critical second layer of protection for the entire face from splashes, especially when handling larger quantities or during operations with a higher risk of splashing, such as quenching a reaction.[13]
Body Protection: Shielding Against Spills and Splashes
Your body is the largest potential area of exposure.
-
Chemically Resistant Lab Coat: A standard cotton lab coat is not sufficient as it can absorb chemicals. A lab coat made of polyester or a cotton/poly blend with a chemical-resistant treatment is required. Ensure it is fully buttoned with sleeves rolled down.
-
Chemical Apron: For procedures involving more than 50 mL of the material or where there is a significant splash risk, a chemically resistant apron (e.g., made of neoprene or PVC) should be worn over the lab coat.[13]
-
Full Body Suit: For large-scale operations or emergency spill response, a full-body chemical-resistant suit (e.g., Tyvek®) may be necessary.[14]
Respiratory Protection: When Engineering Controls Are Not Enough
While a fume hood is the primary control, respiratory protection may be necessary in specific situations.
-
When is it Needed?: A respirator is required for responding to a significant spill outside of a fume hood or in the event of a ventilation failure.
-
Type of Respirator: An air-purifying respirator (APR) with a combination cartridge for acid gases (like hydrogen chloride) and organic vapors is essential.[9][16] A full-face respirator is preferable as it also provides eye protection.[16]
-
Regulatory Compliance: Any use of a respirator requires adherence to a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[10][17]
Operational and Disposal Plans
Proper procedure is as important as the equipment itself. A self-validating safety system includes clear, step-by-step plans for use, emergencies, and disposal.
PPE Selection Matrix
Use the following table to determine the minimum required PPE for common laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing <10g in Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Lab Coat | Not required if hood is functioning properly |
| Reaction Setup/Workup (>10g) | Inner: NitrileOuter: Neoprene/Thicker Nitrile | Chemical Splash Goggles & Face Shield | Chemical-Resistant Lab Coat & Chemical Apron | Not required if hood is functioning properly |
| Transferring from Supplier Bottle | Inner: NitrileOuter: Neoprene/Thicker Nitrile | Chemical Splash Goggles & Face Shield | Chemical-Resistant Lab Coat & Chemical Apron | Not required if hood is functioning properly |
| Minor Spill Cleanup (<50mL in Hood) | Inner: NitrileOuter: Silver Shield®/Neoprene | Chemical Splash Goggles & Face Shield | Chemical-Resistant Lab Coat & Chemical Apron | Recommended: Air-purifying respirator with acid gas/organic vapor cartridge |
| Major Spill Cleanup (>50mL or outside hood) | Inner: NitrileOuter: Silver Shield®/Butyl Rubber | Full-Face Respirator with Acid Gas/Organic Vapor Cartridge | Full-Body Chemical-Resistant Suit | Required: Full-Face Respirator with Acid Gas/Organic Vapor Cartridge |
Experimental Protocol: PPE Donning and Doffing
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Put on the inner pair of nitrile gloves.
-
Put on the chemical-resistant lab coat, ensuring it is fully buttoned.
-
If required, put on the chemical apron.
-
Put on chemical splash goggles.
-
Put on the face shield.
-
Put on the outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Inspect and remove the outer pair of gloves. Dispose of them immediately in a designated hazardous waste container.
-
Remove the face shield, handling it by the headband.
-
Remove the chemical apron (if worn).
-
Remove the chemical-resistant lab coat.
-
Remove the chemical splash goggles.
-
Remove the inner pair of gloves, peeling them off without touching the outer surface.
-
Wash hands thoroughly with soap and water.
Disposal Plan for Contaminated PPE
All disposable items that come into contact with this compound are considered hazardous waste.
-
Segregation: Establish a clearly labeled, sealed waste container inside the fume hood for all contaminated solid waste, including gloves, weighing papers, and absorbent pads.
-
Labeling: The container must be labeled "Hazardous Waste" with the full chemical name.[8]
-
Handling: Do not mix this waste with other waste streams.[5] Handle uncleaned containers with the same precautions as the product itself. Follow your institution's specific guidelines for hazardous waste disposal.[4]
Visualization of Safety Workflows
To ensure clarity, the following diagrams outline the critical decision-making processes for PPE selection and emergency response.
Caption: PPE selection workflow based on task scale and type.
Caption: Emergency response protocol for chemical exposure.
Conclusion: Fostering a Culture of Inherent Safety
Handling this compound safely is not about fear; it is about respect for the chemical's properties and a commitment to rigorous, well-reasoned protocols. By understanding the "why" behind each piece of PPE and each procedural step, we transform a safety checklist into an ingrained, proactive culture. This approach not only protects us as individuals but also ensures the integrity and success of our vital research and development efforts.
References
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- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- Sigma-Aldrich. (2024, November 19). Safety Data Sheet - Methanesulfonyl chloride.
- National Institute for Occupational Safety and Health. (n.d.). School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention.
- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
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- Norfolk State University. (2022, August 8). Standard Operating Procedure for Methylene Chloride/Dichloromethane.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Benzenesulfonyl chloride.
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- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.
- Ambeed. (n.d.). Safety Data Sheet - But-3-ene-2-sulfonyl chloride.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
